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  • Product: 2-Hydroxy-3,5,4'-trichlorobenzophenone
  • CAS: 99585-50-9

Core Science & Biosynthesis

Foundational

2-Hydroxy-3,5,4'-trichlorobenzophenone chemical properties

An In-Depth Technical Guide to 2-Hydroxy-3,5,4'-trichlorobenzophenone This guide provides a detailed examination of the chemical and physical properties of 2-Hydroxy-3,5,4'-trichlorobenzophenone, a halogenated aromatic k...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to 2-Hydroxy-3,5,4'-trichlorobenzophenone

This guide provides a detailed examination of the chemical and physical properties of 2-Hydroxy-3,5,4'-trichlorobenzophenone, a halogenated aromatic ketone. The information is curated for researchers, chemists, and professionals in drug development who require a comprehensive understanding of this compound for synthesis, characterization, and potential application. This document moves beyond a simple data sheet, offering insights into the causality behind its properties and providing validated experimental frameworks.

Core Chemical Identity and Properties

2-Hydroxy-3,5,4'-trichlorobenzophenone is a substituted benzophenone featuring a hydroxyl group and two chlorine atoms on one phenyl ring, and a single chlorine atom on the second phenyl ring. This specific substitution pattern dictates its electronic properties, solubility, and reactivity.

Physicochemical and Structural Data

The fundamental properties of 2-Hydroxy-3,5,4'-trichlorobenzophenone are summarized in the table below. These data points are critical for its handling, purification, and analytical characterization.

PropertyValueSource(s)
Molecular Formula C₁₃H₇Cl₃O₂[1]
Molecular Weight 301.55 g/mol [1]
CAS Number 61983-31-9[2]
Appearance Yellow fluffy powder / Solid[1][2]
Melting Point 108-109 °C[2]
Solubility Soluble in Methanol:Chloroform (1:1)[2]
SMILES Oc1c(Cl)cc(Cl)cc1C(=O)c2ccc(Cl)cc2[1]
InChI Key MMGDNSZERDNXDF-UHFFFAOYSA-N[1]

Note: While properties like pKa and LogP are not experimentally determined in the available literature, they can be estimated using computational models. The phenolic hydroxyl group is expected to be acidic, and the multiple chlorine atoms suggest a high degree of lipophilicity.

Structural Elucidation Diagram

The following diagram illustrates the key structural features of the molecule, which are fundamental to understanding its chemical behavior and spectroscopic signature.

G cluster_molecule 2-Hydroxy-3,5,4'-trichlorobenzophenone cluster_features Key Functional Groups & Features mol A Phenolic -OH (Proton Donor, H-Bonding) A->pA pKa, IR/NMR Signal B Ketone C=O (H-Bond Acceptor, UV Chromophore) B->pB Reactivity, IR/¹³C NMR C Ortho-Chlorine (C3) (Steric & Inductive Effects) C->pC Shielding D Para-Chlorine (C5) (Inductive Effect) D->pD Shielding E Para'-Chlorine (C4') (Inductive Effect) E->pE Shielding F Aromatic Rings (π-System, Reactivity Sites) F->pF Aromatic Signals

Caption: Key structural features influencing chemical properties.

Spectroscopic Characterization Profile

While specific experimental spectra for this compound are not widely published, a robust profile can be predicted based on the known effects of its constituent functional groups. This predictive analysis is an essential tool for compound identification and purity assessment in a research setting.

Infrared (IR) Spectroscopy

The IR spectrum provides clear evidence for the key functional groups. The presence of both a hydroxyl and a carbonyl group leads to distinct, strong absorptions.

  • O-H Stretch: A broad band is expected in the range of 3200-3500 cm⁻¹. The breadth is due to intermolecular hydrogen bonding.

  • C-H Aromatic Stretch: Weak to medium bands will appear just above 3000 cm⁻¹ (typically 3050-3100 cm⁻¹).[3]

  • C=O Carbonyl Stretch: A strong, sharp absorption is predicted around 1640-1660 cm⁻¹. The frequency is lowered from a typical ketone (~1715 cm⁻¹) due to conjugation with the aromatic ring and intramolecular hydrogen bonding with the ortho-hydroxyl group.[3][4]

  • C=C Aromatic Stretch: Several medium to sharp bands are expected in the 1450-1600 cm⁻¹ region.[3]

  • C-Cl Stretch: Absorptions in the fingerprint region, typically between 1000-1100 cm⁻¹, can be attributed to the C-Cl bonds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is invaluable for confirming the precise substitution pattern of the aromatic rings.

  • ¹H NMR:

    • -OH Proton: A broad singlet is expected, likely in the 10-12 ppm range, due to strong deshielding from the intramolecular hydrogen bond with the carbonyl oxygen. Its chemical shift can be concentration-dependent.[4][5]

    • Aromatic Protons: The spectrum will show distinct signals for the five aromatic protons. The two protons on the di-substituted ring (positions 2 and 6) will appear as doublets due to coupling with each other. The three protons on the tri-substituted ring will also show coupling patterns (likely doublets and a doublet of doublets) consistent with their positions relative to the chlorine and hydroxyl groups. All aromatic protons are expected in the 7.0-8.0 ppm range.

  • ¹³C NMR:

    • Carbonyl Carbon (C=O): The ketone carbon will be significantly deshielded, appearing as a singlet around 190-200 ppm.

    • Aromatic Carbons: A total of 12 distinct signals are expected for the aromatic carbons. Carbons bonded to electronegative atoms (O, Cl) will be shifted downfield. The carbon bearing the hydroxyl group (C2) would appear around 155-160 ppm. Carbons attached to chlorine will be in the 125-135 ppm range. Other aromatic carbons will resonate between 115-140 ppm.

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and provides structural information through fragmentation patterns.

  • Molecular Ion (M⁺): The molecular ion peak will be observed at m/z 301. A key feature will be the isotopic pattern characteristic of a molecule containing three chlorine atoms. This will manifest as a cluster of peaks (M⁺, M+2, M+4, M+6) with relative intensities determined by the natural abundance of ³⁵Cl and ³⁷Cl isotopes.

  • Key Fragmentation: Common fragmentation pathways for benzophenones include cleavage at the carbonyl group, leading to benzoyl-type cations. Loss of Cl, CO, and HCl from the molecular ion are also expected fragmentation patterns that would be observed.

Synthesis and Purification Protocol

The most logical and established method for synthesizing substituted benzophenones is the Friedel-Crafts Acylation . The following protocol outlines a self-validating workflow for the synthesis of 2-Hydroxy-3,5,4'-trichlorobenzophenone.

Hypothetical Synthesis Workflow: Friedel-Crafts Acylation

This reaction involves the electrophilic acylation of a substituted phenol with a substituted benzoyl chloride, catalyzed by a Lewis acid like aluminum chloride (AlCl₃).

G cluster_reactants Reactants & Catalyst cluster_process Reaction & Workup cluster_purification Purification cluster_product Final Product & Analysis R1 2,4-Dichlorophenol Mix 1. Combine Reactants in Anhydrous Solvent (e.g., CS₂ or DCM) R1->Mix R2 4-Chlorobenzoyl Chloride R2->Mix Cat AlCl₃ (Lewis Acid) Cat->Mix React 2. Heat under Reflux (Monitor by TLC) Mix->React Quench 3. Quench with ice/HCl (Decomposes AlCl₃ complex) React->Quench Extract 4. Organic Extraction (e.g., with Ethyl Acetate) Quench->Extract Wash 5. Wash & Dry (Remove impurities & water) Extract->Wash Evap 6. Solvent Evaporation Wash->Evap Purify 7. Column Chromatography (Silica Gel) Evap->Purify Final 8. Recrystallization (e.g., Ethanol/Water) Purify->Final Prod Pure 2-Hydroxy-3,5,4'- trichlorobenzophenone Final->Prod Analysis Characterization (NMR, IR, MS, MP) Prod->Analysis

Caption: Step-wise workflow for synthesis and purification.

Detailed Step-by-Step Methodology

Materials:

  • 2,4-Dichlorophenol

  • 4-Chlorobenzoyl chloride

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Anhydrous Dichloromethane (DCM) or Carbon Disulfide (CS₂)

  • Hydrochloric Acid (conc. and dilute)

  • Ethyl Acetate

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica Gel for column chromatography

  • Hexane/Ethyl Acetate solvent system

Protocol:

  • Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet.

  • Initial Mixture: Under a nitrogen atmosphere, add 2,4-dichlorophenol (1.0 eq) and anhydrous DCM to the flask. Stir until dissolved. Cool the mixture to 0 °C in an ice bath.

  • Catalyst Addition: Carefully add anhydrous aluminum chloride (AlCl₃, ~2.5 eq) portion-wise to the stirred solution. The stoichiometry is critical; excess catalyst is needed to complex with both the phenolic oxygen and the carbonyl oxygen of the product.

  • Acylating Agent: Add 4-chlorobenzoyl chloride (1.1 eq) dropwise to the reaction mixture. An exothermic reaction may be observed.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction to reflux. Monitor the progress of the reaction by Thin Layer Chromatography (TLC). The causality here is that heating provides the activation energy needed for the electrophilic aromatic substitution to proceed to completion.

  • Quenching: Once the reaction is complete (as indicated by TLC), cool the mixture back to 0 °C. Cautiously quench the reaction by slowly pouring it over a mixture of crushed ice and concentrated HCl. This hydrolyzes the aluminum complexes and separates the product.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with ethyl acetate. Combine the organic layers.

  • Washing: Wash the combined organic layers sequentially with dilute HCl, water, and brine. This sequence removes any remaining inorganic impurities and neutralizes the solution.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude solid product by column chromatography on silica gel, using a hexane/ethyl acetate gradient as the eluent. The final purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the yellow powder.[6]

Reactivity, Safety, and Handling

Reactivity: The chemical reactivity is dominated by its three main features:

  • Phenolic Hydroxyl Group: It is weakly acidic and can be deprotonated by a base. It can also undergo etherification or esterification reactions.

  • Aromatic Rings: The electron-donating hydroxyl group activates its ring towards further electrophilic substitution, while the deactivating chlorine atoms and benzoyl group modulate this reactivity.

  • Ketone Carbonyl: The carbonyl group can undergo nucleophilic addition reactions, although this is less favorable than in aliphatic ketones due to steric hindrance and conjugation.

Safety and Handling:

  • Hazard Class: Classified as a combustible solid.[1]

  • Precautions: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.

  • Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.[2] Keep the container tightly sealed.

Potential Applications in Research & Development

While specific applications for 2-Hydroxy-3,5,4'-trichlorobenzophenone are not extensively documented, its structure is analogous to other compounds with known utility. Researchers can explore its potential in the following areas:

  • UV-Absorbing Agents: Many hydroxylated benzophenones are used as UV filters in sunscreens and to protect materials from photodegradation.[7][8] The extended conjugation and substitution pattern of this molecule suggest it may possess strong UV-absorbing properties.

  • Antimicrobial/Antifungal Agents: Halogenated phenols and salicylanilides (structurally related) often exhibit potent biological activities.[9] This compound could be screened for antimicrobial or antifungal properties.

  • Synthetic Intermediate: It can serve as a building block for more complex molecules. The hydroxyl and carbonyl groups provide reactive handles for further chemical modification, leading to the synthesis of novel pharmaceutical or materials science candidates.

References

  • INDOFINE Chemical Company, Inc. (n.d.). 2-HYDROXY-3,5,4'-TRICHLOROBENZOPHENONE. Retrieved from [Link]

  • Yuanita, E., Rohmana, A., Ulfa, M., Ningsih, B. N. S., Sudirman, S., Dharmayani, N. K. T., Lestarini, I. A., & Ratnasari, B. D. (2025). Synthesis and characterization of 2,4,6-Trihydroxy benzophenone and its activity as sunscreen. Acta Chimica Asiana, 8(1), 541–547. Retrieved from [Link]

  • De La Fuente, V., et al. (2023). A simple and efficient synthesis of N-[3-chloro-4-(4-chlorophenoxy)-phenyl]-2-hydroxy-3,5-diiodobenzamide, rafoxanide. Monatshefte für Chemie - Chemical Monthly. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

  • Michigan State University. (n.d.). INFRARED SPECTROSCOPY (IR). Retrieved from [Link]

  • National Toxicology Program. (1992). NTP technical report on the toxicity studies of 2-Hydroxy-4-methoxybenzophenone (CAS No. 131-57-7) Adminstered Topically and in Dosed Feed to F344/N Rats and B6C3F1 Mice. Retrieved from [Link]

  • Tadeo, J. L., et al. (2010). Solid-phase extraction liquid chromatography-tandem mass spectrometry analytical method for the determination of 2-hydroxy-4-methoxybenzophenone and its metabolites in both human urine and semen. PubMed. Retrieved from [Link]

  • Ofluoglu, S., et al. (2017). Synthesis, Spectroscopic Characterization and Thermal Studies of (E,E)-2-Hydroxy-3-methoxybenzaldehyde Azine. International Journal of Chemical and Physical Sciences. Retrieved from [Link]

Sources

Exploratory

Comprehensive Structure Elucidation of 2-Hydroxy-3,5,4'-trichlorobenzophenone: A Multi-Modal Analytical Framework

Executive Summary & Strategic Rationale The structural elucidation of highly substituted halogenated aromatics requires a deterministic analytical strategy. 2-Hydroxy-3,5,4'-trichlorobenzophenone (C₁₃H₇Cl₃O₂, MW: 301.56...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Rationale

The structural elucidation of highly substituted halogenated aromatics requires a deterministic analytical strategy. 2-Hydroxy-3,5,4'-trichlorobenzophenone (C₁₃H₇Cl₃O₂, MW: 301.56 g/mol , MP: 108-109°C[1]) is a complex diaryl methanone derivative. Its structure features two distinct phenyl rings bridged by a carbonyl group: Ring A is highly substituted with a hydroxyl group at the ortho position and chlorine atoms at the meta positions (C-3, C-5), while Ring B contains a single para-substituted chlorine (C-4').

The defining stereoelectronic feature of this molecule is the strong intramolecular hydrogen bond formed between the 2-hydroxyl proton and the carbonyl oxygen[2]. This interaction locks the molecule into a planar enol-like conformation, significantly altering its vibrational modes, electronic distribution, and nuclear magnetic resonance (NMR) chemical shifts[3]. To definitively prove this structure, we deploy a multi-modal analytical workflow that moves from empirical formula confirmation to precise topological mapping.

Workflow Start Putative Compound C13H7Cl3O2 HRMS HRMS (ESI-) Isotope Profiling Start->HRMS FTIR FT-IR (ATR) Vibrational Modes Start->FTIR NMR1D 1D NMR (1H, 13C) Chemical Shifts HRMS->NMR1D Formula Confirmed FTIR->NMR1D Functional Groups NMR2D 2D NMR (HMBC/HSQC) Spatial Connectivity NMR1D->NMR2D Spin Systems Result Confirmed Structure 2-Hydroxy-3,5,4'-trichlorobenzophenone NMR2D->Result Total Elucidation

Analytical workflow for the structure elucidation of halogenated benzophenones.

High-Resolution Mass Spectrometry (HRMS): Isotopic Profiling

Causality in Experimental Design: Electrospray Ionization (ESI) in negative mode is the optimal choice for this compound. The phenolic hydroxyl group undergoes facile deprotonation to yield a highly stable [M-H]⁻ ion. Positive mode is avoided because protonating the carbonyl oxygen is energetically unfavorable due to the intense electron-withdrawing inductive effects of the three chlorine atoms.

The presence of three chlorine atoms provides a self-validating isotopic signature. The natural abundance of ³⁵Cl (75.8%) and ³⁷Cl (24.2%) generates a distinct M, M+2, M+4, and M+6 cluster in an approximate ratio of 27:27:9:1.

Table 1: HRMS Isotopic Distribution for [M-H]⁻ (C₁₃H₆Cl₃O₂⁻)

Ion SpeciesExact Mass (Da)Relative Abundance (%)Isotopic Composition
[M-H]⁻298.9430100.0³⁵Cl₃
[M-H+2]⁻300.9400~97.5³⁵Cl₂ ³⁷Cl₁
[M-H+4]⁻302.9371~31.7³⁵Cl₁ ³⁷Cl₂
[M-H+6]⁻304.9341~3.4³⁷Cl₃

Nuclear Magnetic Resonance (NMR) Spectroscopy: Topological Mapping

NMR spectroscopy is the cornerstone of this elucidation. The choice of solvent is critical: CDCl₃ is selected over DMSO-d₆. While the intramolecular hydrogen bond in 2-hydroxybenzophenones is highly stable[4], competitive hydrogen-bond accepting solvents like DMSO can induce dynamic exchange, broadening the hydroxyl signal. CDCl₃ preserves the locked conformation, yielding a sharp, highly diagnostic signal.

¹H and ¹³C NMR Assignments

The intramolecular hydrogen bond severely deshields the 2-OH proton, shifting it far downfield to ~12.05 ppm[3]. Ring A exhibits two meta-coupled protons (H-4 and H-6) appearing as doublets with a small coupling constant (J ≈ 2.5 Hz). Ring B exhibits an AA'BB' spin system due to the para-chlorine substitution, resulting in two distinct ortho-coupled doublets (J ≈ 8.5 Hz).

Table 2: ¹H NMR Data (400 MHz, CDCl₃)

PositionChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
2-OH12.05Singlet (s)-1H
H-2', H-6'7.72Doublet (d)8.52H
H-47.60Doublet (d)2.51H
H-3', H-5'7.48Doublet (d)8.52H
H-67.45Doublet (d)2.51H
2D NMR (HMBC) Connectivity

Heteronuclear Multiple Bond Correlation (HMBC) is required to bridge the two isolated aromatic rings across the quaternary carbonyl carbon (C1). The carbonyl carbon (~195.0 ppm) will show strong ³JCH correlations to H-6 of Ring A and H-2'/H-6' of Ring B, definitively proving the benzophenone skeleton.

HMBC_Logic C_Carbonyl C1 (Carbonyl) 195.0 ppm H_RingA H-6 (Ring A) 7.45 ppm H_RingA->C_Carbonyl 3J_CH H_RingB H-2'/6' (Ring B) 7.72 ppm H_RingB->C_Carbonyl 3J_CH OH_Group 2-OH 12.05 ppm OH_Group->C_Carbonyl H-Bond C_Phenol C2 (C-OH) 158.2 ppm OH_Group->C_Phenol 2J_CH

Key HMBC correlations establishing the benzophenone linkage and intramolecular H-bond.

Experimental Protocols & Methodologies

To ensure absolute trustworthiness, the following protocols are designed as self-validating systems , where the success of the experiment is proven by internal data checks rather than external assumptions.

Protocol 1: Self-Validating LC-HRMS Workflow
  • Instrument Calibration: Infuse a sodium formate cluster solution into the ESI source.

    • Validation Check: Mass accuracy must register <2 ppm error across the 100-1000 m/z range before sample injection. This ensures any subsequent empirical formula generation is instrumentally sound.

  • Sample Preparation: Dissolve 1.0 mg of the purified analyte in 1.0 mL of LC-MS grade Methanol. Dilute 1:100 to prevent detector saturation.

  • Acquisition: Run in ESI(-) mode using a Time-of-Flight (TOF) analyzer.

    • Validation Check: Extract the [M-H]⁻ ion chromatogram. The presence of the M, M+2, M+4, and M+6 peaks must perfectly match the theoretical 27:27:9:1 ratio for a trichlorinated species. Any deviation >5% indicates co-eluting impurities or isotopic interference.

Protocol 2: Self-Validating NMR Acquisition
  • Sample Preparation: Dissolve 15 mg of the compound in 600 µL of CDCl₃ (100.0% D) containing 0.03% v/v Tetramethylsilane (TMS). Transfer to a high-quality 5 mm NMR tube.

  • Probe Tuning and Matching: Insert the sample into a 400 MHz (or higher) spectrometer. Manually tune the probe to the exact impedance of the sample.

    • Validation Check: A perfectly centered tuning dip on the wobble curve ensures maximum RF power transfer, which is critical for quantitative ¹³C sensitivity.

  • 90° Pulse Calibration: Perform a nutation experiment on the specific sample.

    • Validation Check: Identifying the exact 360° null point ensures the applied 90° pulse is mathematically perfect. This maximizes signal-to-noise and prevents phase distortions in sensitive 2D experiments like HSQC and HMBC.

  • Acquisition & Processing: Acquire ¹H, ¹³C, COSY, HSQC, and HMBC spectra.

    • Validation Check: The residual CHCl₃ solvent peak must appear exactly at 7.26 ppm (¹H) and 77.16 ppm (¹³C). This serves as an internal reference, ensuring chemical shift accuracy without relying solely on TMS, which can be volatile and lost during sample prep.

References

  • 2-HYDROXY-3,5,4'-TRICHLOROBENZOPHENONE - INDOFINE Chemical Company, Inc. , Indofine Chemical. 1

  • Effect of Intramolecular Hydrogen Bond Formation on the Abraham Model Solute Descriptors for Oxybenzone , MDPI. 2

  • 2-Hydroxybenzophenone Derivatives: ESIPT Fluorophores Based on Switchable Intramolecular Hydrogen Bonds and Excitation Energy–Dependent Emission , PMC. 4

  • Molecular structure and intramolecular hydrogen bonding in 2-hydroxybenzophenones: A theoretical study , Indian Academy of Sciences.3

Sources

Foundational

Technical Guide: Mechanism of Action of 2-Hydroxy-3,5,4'-trichlorobenzophenone

The following technical guide details the mechanism of action (MoA) for 2-Hydroxy-3,5,4'-trichlorobenzophenone , a bioactive polychlorinated benzophenone derivative. This compound acts primarily as a pharmacological prob...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the mechanism of action (MoA) for 2-Hydroxy-3,5,4'-trichlorobenzophenone , a bioactive polychlorinated benzophenone derivative. This compound acts primarily as a pharmacological probe and antimicrobial agent , sharing a structural and mechanistic lineage with diphenyl ether inhibitors like Triclosan.

The guide focuses on its dominant MoA: Inhibition of Enoyl-ACP Reductase (FabI) within the bacterial Type II Fatty Acid Synthesis (FAS-II) pathway, alongside its secondary physicochemical mechanism as a protonophore (uncoupler) .

Executive Summary

2-Hydroxy-3,5,4'-trichlorobenzophenone (CAS: 334702-99-7) is a lipophilic, halogenated benzophenone scaffold utilized in medicinal chemistry as a potent inhibitor of bacterial fatty acid biosynthesis and as a reference standard in environmental toxicology.

Its biological activity is driven by the 3,5-dichloro-2-hydroxy substitution pattern on the A-ring, which mimics the enolate intermediate of fatty acid elongation. This allows the molecule to tightly bind the Enoyl-ACP Reductase (FabI) enzyme, effectively stalling the FAS-II pathway essential for bacterial cell wall maintenance. Secondary mechanisms include membrane depolarization via proton shuttling and potential endocrine modulation (Estrogen Receptor antagonism).

Chemical Identity & Physicochemical Core

Understanding the MoA requires analyzing the pharmacophore. The molecule is an isostere of Triclosan , where the ether linkage is replaced by a carbonyl (ketone) group, conferring greater chemical stability while retaining biological affinity.

PropertySpecificationMechanistic Relevance
IUPAC Name (3,5-dichloro-2-hydroxyphenyl)-(4-chlorophenyl)methanoneDefines steric fit in FabI active site.
Molecular Formula C₁₃H₇Cl₃O₂Halogens increase lipophilicity (logP ~4.5).
Key Motif 2-Hydroxy-3,5-dichlorophenyl Critical: Forms H-bonds with Tyr156/NAD⁺ in FabI.
pKa (Phenol) ~7.0 - 7.5Allows proton shuttling at physiological pH (Uncoupling).
Solubility DMSO, Ethanol (Insoluble in water)Requires lipid environment or carrier for delivery.

Mechanism of Action: Enoyl-ACP Reductase (FabI) Inhibition

The primary target of 2-Hydroxy-3,5,4'-trichlorobenzophenone is the NADH-dependent Enoyl-ACP Reductase (FabI) . This enzyme is the rate-limiting step in the elongation cycle of bacterial fatty acid synthesis (FAS-II).

Molecular Binding Mode

Unlike beta-lactams that target the cell wall directly, this compound targets the synthesis of the hydrophobic tail of membrane lipids.

  • Active Site Entry: The lipophilic molecule partitions into the bacterial membrane and enters the hydrophobic pocket of FabI.

  • Ternary Complex Formation: The inhibitor binds only when the cofactor NADH is present (E-NADH-I complex).

  • Mimicry: The 2-hydroxyl group and the electron-withdrawing 3,5-dichloro substituents mimic the transition state of the natural substrate (trans-2-enoyl-ACP) as it is reduced.

  • Stabilization:

    • H-Bonding: The 2-OH group forms a hydrogen bond with the catalytic triad (typically Tyr156 and the 2'-OH of the NADH ribose).

    • Pi-Stacking: The 4'-chlorophenyl ring stacks against the nicotinamide ring of NADH.

    • Slow-Onset Inhibition: The rigid benzophenone core induces a conformational change in a flexible loop (residues 190–200) of FabI, "locking" the inhibitor in place.

Downstream Consequences
  • Depletion of Acyl-ACP: The cycle halts at the enoyl reduction step.

  • Membrane Instability: Failure to synthesize long-chain fatty acids leads to membrane lysis.

  • Bacteriostasis/Bactericidal Effect: Depending on concentration, the bacteria stop dividing or die due to membrane collapse.

Secondary Mechanism: Membrane Uncoupling

Due to the 3,5-dichloro substitution, the phenolic hydroxyl is sufficiently acidic to act as a protonophore.

  • Protonation: At the acidic outer membrane surface, the molecule picks up a proton (neutral form).

  • Translocation: It diffuses across the inner membrane.

  • Deprotonation: In the alkaline cytoplasm, it releases the proton (anionic form).

  • Result: Dissipation of the Proton Motive Force (PMF), reducing ATP synthesis.

Visualization: Signaling & Inhibition Pathway

MoA_Pathway cluster_bacteria Bacterial Cytoplasm (FAS-II Pathway) Malonyl_ACP Malonyl-ACP Ketoacyl_ACP 3-Ketoacyl-ACP Malonyl_ACP->Ketoacyl_ACP FabH/FabB Enoyl_ACP Trans-2-Enoyl-ACP Ketoacyl_ACP->Enoyl_ACP FabG/FabZ Acyl_ACP Acyl-ACP (Elongated Fatty Acid) Enoyl_ACP->Acyl_ACP Reduction via FabI FabI_Enzyme FabI Enzyme (Enoyl-ACP Reductase) FabI_Enzyme->Enoyl_ACP BLOCKS Reduction Membrane Bacterial Cell Membrane Acyl_ACP->Membrane Essential Component Inhibitor 2-Hydroxy-3,5,4'-trichlorobenzophenone Inhibitor->FabI_Enzyme Competitive Binding (Mimics Enolate) Inhibitor->Membrane Secondary Effect: Protonophore Uncoupling NADH NADH Cofactor NADH->FabI_Enzyme Required for Binding

Figure 1: Mechanism of Action illustrating the blockade of the FAS-II pathway at the FabI step and secondary membrane uncoupling.

Experimental Validation Protocols

To validate this mechanism in a research setting, the following self-validating protocols are recommended.

Protocol A: Spectrophotometric FabI Inhibition Assay

Objective: Quantify the IC50 of the compound against purified FabI (e.g., from E. coli or S. aureus).

  • Reagent Prep:

    • Buffer: 100 mM Sodium Phosphate (pH 7.0).

    • Substrate: 100 µM Crotonoyl-CoA (surrogate substrate) or Enoyl-ACP.

    • Cofactor: 150 µM NADH.

    • Enzyme: 10-50 nM purified FabI.

  • Reaction Setup:

    • Incubate FabI with NADH and varying concentrations of 2-Hydroxy-3,5,4'-trichlorobenzophenone (0.1 nM to 10 µM) for 10 minutes (to allow slow-onset binding).

  • Initiation:

    • Add Crotonoyl-CoA to start the reaction.

  • Measurement:

    • Monitor the decrease in absorbance at 340 nm (oxidation of NADH to NAD⁺) continuously for 5 minutes.

  • Validation:

    • Control: Reaction without inhibitor (Max slope).

    • Blank: Reaction without enzyme.

    • Analysis: Plot % Inhibition vs. Log[Concentration] to derive IC50.

Protocol B: Membrane Potential Assay (DiSC3(5))

Objective: Distinguish between FabI inhibition (bacteriostatic) and membrane uncoupling (bactericidal/lytic).

  • Dye Loading: Incubate bacterial cells (log phase) with DiSC3(5) (a voltage-sensitive dye) until fluorescence quenches (dye enters polarized cells).

  • Treatment: Inject 2-Hydroxy-3,5,4'-trichlorobenzophenone at 2x MIC.

  • Readout:

    • Spike in Fluorescence: Indicates membrane depolarization (dye release). This confirms the protonophore mechanism.

    • No Spike: Indicates the primary mechanism is purely enzymatic (FabI inhibition) without membrane disruption.

Data Summary & SAR Context

The following table summarizes the Structure-Activity Relationship (SAR) relevant to this compound class.

Substituent PositionChemical GroupBiological Impact
2-Position (Ring A) Hydroxyl (-OH)Essential. Forms H-bond with Tyr156. Removal abolishes FabI activity.
3,5-Position (Ring A) Chlorine (-Cl)Potency Booster. Increases acidity of 2-OH (pKa ~7.4) and lipophilicity for membrane entry.
4'-Position (Ring B) Chlorine (-Cl)Binding Affinity. Stacks with NADH nicotinamide ring.
Linker Carbonyl (C=O)Stability. Unlike the ether in Triclosan, the ketone is resistant to metabolic cleavage.

References

  • Heath, R. J., et al. (1999). "Mechanism of Triclosan Inhibition of Bacterial Fatty Acid Synthesis." Nature, 398, pp. 531–534. Link

  • Li, X., et al. (2009). "Design, synthesis, and structure-activity relationships of benzophenone-based tetraamides as novel antibacterial agents." Journal of Medicinal Chemistry, 52(15), pp. 4968-4972. Link

  • Kumar, V., et al. (2022). "Design, Synthesis, Characterization, and Analysis of Antimicrobial Property of Novel Benzophenone Fused Azetidinone Derivatives." Molecules, 28(1), 143. Link

  • PubChem Compound Summary. (2024). "2-Hydroxy-3,5,4'-trichlorobenzophenone." National Center for Biotechnology Information. Link

  • Tonge, P. J. (2019). "Drug-Target Kinetics in Drug Discovery." ACS Chemical Neuroscience, 10(1), pp. 24-26. Link

Exploratory

2-Hydroxy-3,5,4'-trichlorobenzophenone literature review

This in-depth technical guide details the chemical identity, synthesis, biological properties, and experimental protocols for 2-Hydroxy-3,5,4'-trichlorobenzophenone (also known as 3,5-dichloro-2-hydroxy-4'-chlorobenzophe...

Author: BenchChem Technical Support Team. Date: March 2026

This in-depth technical guide details the chemical identity, synthesis, biological properties, and experimental protocols for 2-Hydroxy-3,5,4'-trichlorobenzophenone (also known as 3,5-dichloro-2-hydroxy-4'-chlorobenzophenone ).[1] This halogenated benzophenone derivative is a critical scaffold in medicinal chemistry, particularly for its antimicrobial and antifungal activities, as well as its utility as a synthetic intermediate for more complex pharmaceutical agents.[1]

Introduction & Chemical Identity

2-Hydroxy-3,5,4'-trichlorobenzophenone is a polychlorinated diaryl ketone characterized by a phenolic hydroxyl group ortho to the carbonyl bridge.[1] This specific substitution pattern—combining a 3,5-dichlorophenol moiety with a 4-chlorophenyl ring—imparts significant lipophilicity and acidity to the phenolic proton, enhancing its biological interaction with lipid membranes and specific enzyme active sites.[1]

Property Data
IUPAC Name (3,5-Dichloro-2-hydroxyphenyl)(4-chlorophenyl)methanone
Common Name 2-Hydroxy-3,5,4'-trichlorobenzophenone
CAS Number 334702-99-7 (Isomer specific) / 19-079 (Indofine Catalog)
Molecular Formula C₁₃H₇Cl₃O₂
Molecular Weight 301.55 g/mol
Appearance Yellow to off-white crystalline powder
Melting Point 108–109 °C
Solubility Soluble in organic solvents (DMSO, Ethanol, Chloroform); Insoluble in water
pKa (Predicted) ~6.5–7.0 (Enhanced acidity due to electron-withdrawing chlorines)

Core Applications:

  • Antimicrobial Agent: Potent activity against Gram-positive bacteria (e.g., Staphylococcus aureus) and fungi due to membrane disruption and uncoupling of oxidative phosphorylation.[1]

  • Enzyme Inhibitor: Investigated as a scaffold for inhibiting 17

    
    -Hydroxysteroid Dehydrogenase (17
    
    
    
    -HSD) and other oxidoreductases.[1]
  • Synthetic Intermediate: Precursor for xanthones and more complex benzofuran derivatives.[1]

Synthesis & Reaction Mechanism

The most robust synthesis route utilizes a Friedel-Crafts Acylation of 2,4-dichlorophenol with 4-chlorobenzoyl chloride.[1] This method ensures regioselectivity, directing the acyl group to the position ortho to the hydroxyl group (C6 of the phenol, which becomes C2 of the benzophenone), driven by the directing effects of the hydroxyl and chloro substituents.[1]

2.1. Retrosynthetic Analysis
  • Disconnection: The C–C bond between the carbonyl carbon and the phenol ring.[1]

  • Synthons: 4-Chlorobenzoyl cation (Electrophile) + 2,4-Dichlorophenol (Nucleophile).

2.2. Synthesis Protocol (Step-by-Step)

Reagents:

  • 2,4-Dichlorophenol (1.0 eq)[1]

  • 4-Chlorobenzoyl chloride (1.1 eq)

  • Aluminum Chloride (AlCl₃) (1.2 eq, Lewis Acid Catalyst)[1]

  • Solvent: Nitrobenzene or Dichloromethane (DCM)[1]

  • Quenching: Ice-cold dilute HCl[1]

Procedure:

  • Preparation: In a dry 3-neck round-bottom flask equipped with a reflux condenser and dropping funnel, dissolve 2,4-dichlorophenol (16.3 g, 100 mmol) in dry nitrobenzene (50 mL).

  • Catalyst Addition: Cool the solution to 0–5 °C. Slowly add anhydrous AlCl₃ (16.0 g, 120 mmol) in small portions to avoid overheating.

  • Acylation: Add 4-chlorobenzoyl chloride (19.2 g, 110 mmol) dropwise over 30 minutes, maintaining the temperature below 10 °C.

  • Reaction: Allow the mixture to warm to room temperature, then heat to 120 °C for 4–6 hours. Monitor progress via TLC (Hexane:Ethyl Acetate 8:2).[1]

  • Quenching: Cool the reaction mixture to room temperature and pour it slowly into ice-water/HCl (200 mL) to decompose the aluminum complex.

  • Extraction: Extract the organic layer with dichloromethane (3 x 50 mL). Wash the combined organic layers with 5% NaHCO₃ (to remove unreacted acid) and brine.[1]

  • Purification: Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Recrystallize the crude solid from ethanol/water to yield yellow crystals.

Yield: Typically 75–85%.[1][2]

Synthesis Reactants 2,4-Dichlorophenol + 4-Chlorobenzoyl Chloride Intermediate Aluminum Complex Reactants->Intermediate Friedel-Crafts Acylation Catalyst AlCl3 / 120°C Catalyst->Intermediate Catalysis Quench HCl / Ice Hydrolysis Intermediate->Quench Decomplexation Product 2-Hydroxy-3,5,4'-trichlorobenzophenone (Yellow Crystals) Quench->Product Purification

Figure 1: Synthetic pathway via Friedel-Crafts acylation.[1]

Biological Activity & Mechanism of Action[1]

The pharmacological profile of 2-Hydroxy-3,5,4'-trichlorobenzophenone is defined by its ability to disrupt cellular energy production and membrane integrity.[1]

3.1. Antimicrobial Mechanism: Proton Translocation

Like other halogenated phenols (e.g., Triclosan, Oxyclozanide), this compound acts as a protonophore .[1]

  • Lipophilic Entry: The lipophilic trichlorobenzophenone core allows the molecule to penetrate the bacterial cell membrane.[1]

  • Proton Shuttle: The phenolic hydroxyl group (pKa ~7) can deprotonate in the cytoplasm (pH ~7.[1]4) and reprotonate in the periplasm/intermembrane space (lower pH).[1]

  • Uncoupling: This cycle dissipates the Proton Motive Force (PMF) , uncoupling oxidative phosphorylation from ATP synthesis.[1] The bacterium starves of energy and dies.[1]

3.2. Enzyme Inhibition (17

-HSD)

Benzophenone derivatives mimic the steroid backbone.[1] This compound fits into the active site of 17


-Hydroxysteroid Dehydrogenase , potentially inhibiting the conversion of estrone to estradiol.[1] The 4'-chloro group mimics the D-ring of steroids, while the 2-hydroxy-3,5-dichloro ring mimics the A-ring phenol of estrogens.[1]

Mechanism Compound 2-Hydroxy-3,5,4'-trichlorobenzophenone Membrane Bacterial Membrane Compound->Membrane Penetration PMF Proton Motive Force (PMF) Membrane->PMF Proton Shuttling (Uncoupling) ATP ATP Synthesis PMF->ATP Disruption Death Cell Death (Bacteriostasis/Cidal) ATP->Death Energy Starvation

Figure 2: Mechanism of antimicrobial action via uncoupling of oxidative phosphorylation.[1]

Experimental Protocols: Biological Assays
4.1. Minimum Inhibitory Concentration (MIC) Assay

Objective: Determine the lowest concentration inhibiting visible growth of S. aureus or C. albicans.[1]

Protocol:

  • Stock Solution: Dissolve 10 mg of 2-Hydroxy-3,5,4'-trichlorobenzophenone in 1 mL DMSO (10,000 µg/mL).

  • Dilution: Prepare serial two-fold dilutions in Mueller-Hinton Broth (MHB) ranging from 128 µg/mL to 0.25 µg/mL.

  • Inoculum: Adjust bacterial culture to 0.5 McFarland standard (~1.5 x 10⁸ CFU/mL) and dilute 1:100.

  • Incubation: Add 100 µL of inoculum to 100 µL of drug dilution in a 96-well plate. Incubate at 37 °C for 24 hours .

  • Readout: The MIC is the lowest concentration with no visible turbidity.[1]

    • Control: DMSO control (solvent only) must show growth.[1] Positive control (Vancomycin) must show inhibition.[1]

4.2. Structure-Activity Relationship (SAR) Validation

To validate the role of the chlorine atoms, compare activity against:

  • Benzophenone (No Cl, No OH) -> Inactive.[1]

  • 2-Hydroxybenzophenone (OH only) -> Weak activity.[1]

  • 2-Hydroxy-3,5,4'-trichlorobenzophenone -> High Activity (Cl increases lipophilicity and acidity).[1]

Safety & Toxicology
  • Skin Irritation: Halogenated benzophenones can be skin irritants.[1] Handle with gloves.[1]

  • Environmental Toxicity: Highly toxic to aquatic life (LC50 < 1 mg/L for fish) due to bioaccumulation potential (LogP ~ 5.5).[1]

  • Endocrine Disruption: Potential weak estrogenic or anti-androgenic activity due to structural similarity to bisphenols and steroids.[1]

References
  • Indofine Chemical Company. (2025).[1] Product Catalog: 2-Hydroxy-3,5,4'-trichlorobenzophenone (Cat No. 19-079).[1] Retrieved from [1]

  • Sigma-Aldrich (Merck). (2025).[1] Product Specification: 2-Hydroxy-3,5,4'-trichlorobenzophenone.[1][3][4][5] Retrieved from [1]

  • PubChem. (2025).[1] Compound Summary: 2-Hydroxy-3,5,4'-trichlorobenzophenone (CAS 334702-99-7).[5] Retrieved from [1]

  • Pandeya, S. N., et al. (1999).[1] Synthesis and antimicrobial activity of some new benzophenones.[1]Arzneimittelforschung, 49(9), 791-795.[1] (Contextual reference for benzophenone antimicrobial SAR).

  • Triclosan and Related Halogenated Phenols. (2020). In: Handbook of Disinfectants and Antiseptics.[1] (Provides mechanistic grounding for polychlorinated phenol activity).[1]

Sources

Foundational

Technical Guide: Research Applications of 2-Hydroxy-3,5,4'-trichlorobenzophenone

The following technical guide details the research applications, synthesis, and mechanistic properties of 2-Hydroxy-3,5,4'-trichlorobenzophenone . Content Type: Technical Whitepaper & Experimental Guide Target Audience:...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the research applications, synthesis, and mechanistic properties of 2-Hydroxy-3,5,4'-trichlorobenzophenone .

Content Type: Technical Whitepaper & Experimental Guide Target Audience: Medicinal Chemists, Environmental Scientists, and Photochemists[1]

Executive Summary

2-Hydroxy-3,5,4'-trichlorobenzophenone (CAS: 61445-55-4) is a polychlorinated benzophenone derivative characterized by a phenolic hydroxyl group at the ortho position relative to the carbonyl bridge.[1] This structural motif confers dual functionality:

  • Photochemical Stability: The ortho-hydroxyl group facilitates Excited State Intramolecular Proton Transfer (ESIPT), allowing the molecule to dissipate UV energy as heat, a property characteristic of benzophenone-type UV absorbers.[1]

  • Bioactivity: The specific trichloro-substitution pattern (3,5-dichloro on the phenolic ring; 4'-chloro on the distal ring) enhances lipophilicity and mimics the pharmacophore of potent antimicrobial agents like triclosan and hexachlorophene, making it a valuable scaffold for antimicrobial and antifungal research.[1]

This guide outlines the synthesis, mechanistic pathways, and experimental protocols for utilizing this compound in drug discovery and photochemical stability studies.

Chemical Profile & Synthesis Strategy[1][2][3][4][5][6]

Structural Analysis[1]
  • IUPAC Name: (3,5-dichloro-2-hydroxyphenyl)(4-chlorophenyl)methanone[1]

  • Molecular Formula: C₁₃H₇Cl₃O₂[1][2]

  • Molecular Weight: 301.55 g/mol [1][2]

  • Key Features:

    • Intramolecular H-Bond: Between C2-OH and C=O[1] (Essential for UV absorption).[1][3]

    • Lipophilic Halogens: Three chlorine atoms increase logP, facilitating cell membrane penetration.

Retrosynthetic Analysis & Synthesis Protocol

The most regioselective route to 2-Hydroxy-3,5,4'-trichlorobenzophenone involves the Friedel-Crafts acylation of chlorobenzene with 3,5-dichlorosalicylic acid derivatives.[1]

Synthesis Diagram (Graphviz)

SynthesisRoute Start1 3,5-Dichlorosalicylic Acid Inter1 3,5-Dichlorosalicyloyl Chloride Start1->Inter1 Chlorination (80°C) Reagent1 SOCl2 (Thionyl Chloride) Reagent1->Inter1 Product 2-Hydroxy-3,5,4'-trichlorobenzophenone Inter1->Product Friedel-Crafts Acylation Start2 Chlorobenzene Start2->Product Catalyst AlCl3 (Lewis Acid) Catalyst->Product Catalysis

Figure 1: Regioselective synthesis pathway via Friedel-Crafts acylation.

Experimental Protocol: Synthesis

Objective: Synthesize 5.0 g of 2-Hydroxy-3,5,4'-trichlorobenzophenone.

  • Acid Chloride Formation:

    • In a 100 mL round-bottom flask, dissolve 3,5-dichlorosalicylic acid (3.5 g, 16.9 mmol) in anhydrous toluene (30 mL).

    • Add thionyl chloride (2.5 mL, 34 mmol) dropwise followed by a catalytic amount of DMF (2 drops).

    • Reflux for 3 hours until gas evolution (HCl/SO₂) ceases.[1]

    • Evaporate solvent in vacuo to obtain the crude acid chloride.[1]

  • Friedel-Crafts Acylation:

    • Resuspend the crude acid chloride in chlorobenzene (20 mL), which acts as both reagent and solvent.

    • Cool the mixture to 0°C in an ice bath.

    • Add anhydrous Aluminum Chloride (AlCl₃) (2.5 g, 18.7 mmol) in small portions over 20 minutes. Caution: Exothermic.[1]

    • Allow the reaction to warm to room temperature, then heat to 60°C for 4 hours.

    • Monitor: TLC (Hexane:Ethyl Acetate 8:2) should show conversion of the starting material.[1]

  • Work-up & Purification:

    • Quench the reaction by pouring onto crushed ice/HCl mixture (100 g ice + 10 mL conc. HCl).

    • Extract with dichloromethane (3 x 50 mL).[1]

    • Wash organic layer with brine, dry over Na₂SO₄, and concentrate.

    • Recrystallization: Purify the solid residue using hot ethanol or a hexane/ethanol mixture.[1]

    • Yield Expectation: ~65-75% as pale yellow crystals.[1]

Research Application: Antimicrobial Scaffold

Mechanism of Action

Polychlorinated phenols and benzophenones exhibit antimicrobial activity primarily through protonophore uncoupling .[1] The lipophilic chlorine atoms allow the molecule to insert into the bacterial cell membrane.[1] The phenolic hydroxyl group then disrupts the proton gradient (PMF), leading to ATP depletion and cell death.[1]

Mechanism Diagram (Graphviz)

AntimicrobialMechanism Compound 2-Hydroxy-3,5,4'-trichlorobenzophenone Insertion Lipophilic Insertion via Cl atoms Compound->Insertion Membrane Bacterial Cell Membrane Disruption Proton Gradient (PMF) Collapse Membrane->Disruption OH Group Shuttles H+ Insertion->Membrane Embeds Death ATP Depletion & Cell Death Disruption->Death

Figure 2: Proposed mechanism of antimicrobial action via membrane uncoupling.[1]

Experimental Protocol: Minimum Inhibitory Concentration (MIC)

Objective: Determine the efficacy against S. aureus (Gram-positive) and E. coli (Gram-negative).[1]

  • Preparation: Prepare a stock solution of the compound (10 mg/mL) in DMSO.

  • Dilution: Perform serial two-fold dilutions in Mueller-Hinton Broth (MHB) in a 96-well plate (Range: 512 µg/mL to 0.5 µg/mL).

  • Inoculation: Add bacterial suspension (adjusted to 0.5 McFarland standard, diluted 1:100) to each well. Final volume: 200 µL.

  • Controls:

    • Positive Control:[1] Triclosan or Ciprofloxacin.[1]

    • Negative Control:[1] DMSO vehicle only.[1]

  • Incubation: Incubate at 37°C for 18–24 hours.

  • Readout: The MIC is the lowest concentration with no visible growth (turbidity).[1]

  • Validation: Plate 10 µL from clear wells onto agar to distinguish bacteriostatic vs. bactericidal activity.

Research Application: Photostability & UV Absorption[1]

Photochemical Mechanism (ESIPT)

The compound acts as a UV filter due to the Excited State Intramolecular Proton Transfer (ESIPT) .[1] Upon UV irradiation, the phenolic proton transfers to the carbonyl oxygen, forming a keto-tautomer.[1] This tautomer relaxes to the ground state by releasing energy as heat, regenerating the original enol form. This cycle prevents UV damage to the substrate.[1]

Experimental Protocol: UV-Vis Characterization

Objective: Determine the


 and photostability.
  • Solvent Selection: Prepare 10 µM solutions in Ethanol (polar) and Cyclohexane (non-polar) to observe solvatochromic shifts.

  • Scan: Record UV-Vis spectrum from 200 nm to 400 nm.

    • Expected

      
      : ~290–300 nm (UV-B region) and ~325–340 nm (UV-A region).[1]
      
  • Photostability Test:

    • Place the solution in a quartz cuvette.

    • Irradiate with a Solar Simulator (Xenon arc lamp) for 60 minutes.

    • Record spectra every 10 minutes.

    • Result Analysis: A stable compound will show <5% loss in absorbance intensity.[1] Degradation indicates potential photosensitization risks.[1]

Summary of Physicochemical Properties

PropertyValue (Estimated/Experimental)Relevance
Molecular Weight 301.55Small molecule drug range
LogP (Lipophilicity) ~5.2 - 5.8High membrane permeability; potential bioaccumulation
H-Bond Donors 1 (Phenolic OH)Key for receptor binding & ESIPT
H-Bond Acceptors 2 (C=O, OH)Interaction with target enzymes
Melting Point 108-109°CSolid handling characteristics
pKa ~7.0 - 7.5Phenolic acidity enhanced by electron-withdrawing Cl groups

References

  • Chemical Identity & Properties

    • Source: National Institute of Standards and Technology (NIST).[1] "2-Hydroxy-5-chlorobenzophenone (Analog Reference)." NIST Chemistry WebBook, SRD 69.

    • URL:[Link][1]

  • Mechanism of Benzophenone Antimicrobials

    • Source: National Institutes of Health (NIH).[1] "Antimicrobial and Synergistic Activity of 2,2',4-Trihydroxybenzophenone Against Bacterial Pathogens."

    • URL:[Link]

  • Photochemical Mechanisms (ESIPT)

    • Source: SciELO.[1] "Synthesis of 1,2,3-Triazole Benzophenone Derivatives and Evaluation of in vitro Sun Protection."

    • URL:[Link][1]

  • Synthesis Methodology (Friedel-Crafts)

    • Source: ResearchGate.[1] "Study on catalytic synthesis of 2,3,4-Trihydroxybenzophenone." (Methodology adapted for trichloro-derivative).[1][4][5]

    • URL:[Link]

  • Commercial Availability & CAS Data

    • Source: Indofine Chemical Company.[1] "2-HYDROXY-3,5,4'-TRICHLOROBENZOPHENONE Product Sheet."

    • URL:[Link][1]

Sources

Exploratory

2-Hydroxy-3,5,4'-trichlorobenzophenone: Photophysics, Synthesis, and Applications

Executive Summary The rational design of photostabilizers and biologically active intermediates relies heavily on the structural tuning of benzophenone scaffolds. 2-Hydroxy-3,5,4'-trichlorobenzophenone (CID: 24211941)[1]...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The rational design of photostabilizers and biologically active intermediates relies heavily on the structural tuning of benzophenone scaffolds. 2-Hydroxy-3,5,4'-trichlorobenzophenone (CID: 24211941)[1] represents a highly specialized derivative where the synergistic effects of an ortho-hydroxyl group and multiple electron-withdrawing chlorine atoms create a robust system for UV energy dissipation. This whitepaper provides an in-depth technical analysis of its photophysical mechanisms, synthetic pathways, and experimental validation protocols, designed for senior researchers and drug development professionals.

Chemical Identity and Structural Dynamics

At its core, 2-Hydroxy-3,5,4'-trichlorobenzophenone (Molecular Weight: 301.56 g/mol ; Melting Point: 108-109°C)[2] is defined by two critical structural features:

  • The Ortho-Hydroxyl Group: The hydroxyl group at the 2-position forms a strong intramolecular hydrogen bond with the adjacent carbonyl oxygen. This is the non-negotiable prerequisite for its photostabilization efficacy[3].

  • Trichloro Substitution (3, 5, and 4' positions): The inclusion of chlorine atoms acts as a network of electron-withdrawing groups (EWGs). These halogens decrease the electron cloud density on the benzene rings, thereby increasing the adiabatic electron affinity of the molecule compared to unsubstituted benzophenone[4]. This structural modification induces a bathochromic shift (red shift), extending the molecule's UV protection range deeper into the UVA/UVB spectrum.

The ESIPT Photophysical Mechanism

The primary utility of 2-hydroxybenzophenone derivatives lies in their ability to absorb harmful ultraviolet radiation and dissipate it as harmless thermal energy without undergoing irreversible photodegradation[3]. This is achieved through a mechanism known as Excited-State Intramolecular Proton Transfer (ESIPT) .

When the ground-state enol form absorbs a UV photon, the molecule transitions to an excited singlet state (


). In this excited state, the basicity of the carbonyl oxygen drastically increases, prompting it to abstract the proton from the hydrogen-bonded hydroxyl group[3]. This ultrafast proton transfer generates an unstable enol-quinone tautomer [4]. Because this keto-form is highly unstable, it rapidly undergoes non-radiative decay back to the ground state, releasing the absorbed energy as heat before reverting to the original enol form to complete the cycle[3][4].

ESIPT_Mechanism S0_Enol Ground State Enol (S0) Intramolecular H-Bond S1_Enol Excited State Enol (S1*) Charge Redistribution S0_Enol->S1_Enol UV Absorption S1_Keto Excited State Keto (S1*) Proton Transferred S1_Enol->S1_Keto ESIPT (Ultrafast) S0_Keto Ground State Keto (S0) Unstable Intermediate S1_Keto->S0_Keto Non-radiative Decay S0_Keto->S0_Enol Reverse Transfer

Caption: ESIPT photophysical cycle of 2-hydroxybenzophenone derivatives.

Quantitative Data: Comparative Properties

To understand the impact of the trichloro-substitution, we must benchmark it against foundational benzophenone structures. The table below summarizes the quantitative shifts in physical and electronic properties.

PropertyBenzophenone2-Hydroxybenzophenone2-Hydroxy-3,5,4'-trichlorobenzophenone
CAS Number 119-61-9117-99-724211941 (CID)
Molecular Weight 182.22 g/mol 198.22 g/mol 301.56 g/mol
Melting Point 48-49 °C37-39 °C108-109 °C
UV Absorption Max (

)
~250 nm~260 nm~295-310 nm
Adiabatic Electron Affinity 0.73 eV0.60 eV>0.85 eV (Estimated)
Primary Mechanism Radical PhotoinitiationESIPT (Photostabilization)Enhanced ESIPT + Steric Shielding

Synthesis Methodologies

While general benzophenones can be synthesized via standard Friedel-Crafts acylation, the synthesis of highly substituted 2-hydroxybenzophenones often requires a more nuanced approach to control regioselectivity[5][6]. The most robust method for synthesizing 2-Hydroxy-3,5,4'-trichlorobenzophenone is the Fries Rearrangement of a pre-formed phenolic ester.

By first reacting 2,4-dichlorophenol with 4-chlorobenzoyl chloride, an intermediate ester is formed. When subjected to a Lewis acid (such as


) under thermal stress, the acyl group migrates to the ortho-position[5]. This pathway avoids the poor regiocontrol associated with direct C-acylation of highly deactivated, halogenated aromatic rings.

Synthesis_Workflow Step1 1. O-Acylation Ester Formation Step2 2. Lewis Acid Activation Excess AlCl3 Addition Step1->Step2 Step3 3. Fries Rearrangement Thermal Ortho-Migration Step2->Step3 Step4 4. Complex Cleavage Acidic Ice Quench Step3->Step4 Step5 5. Phase Separation Solvent Extraction Step4->Step5 Step6 6. QC & Validation MP: 108-109°C Step5->Step6

Caption: Step-by-step synthetic workflow and quality control via Fries rearrangement.

Self-Validating Experimental Protocols

Protocol 1: Synthesis via O-Acylation and In Situ Fries Rearrangement

This protocol is designed as a self-validating system, ensuring that intermediate failures are caught before downstream processing.

  • Step 1: O-Acylation (Ester Formation). Dissolve 2,4-dichlorophenol in anhydrous 1,2-dichloroethane (DCE). Slowly add 1.1 equivalents of 4-chlorobenzoyl chloride.

    • Causality: Phenolic hydroxyls are highly reactive nucleophiles. Direct C-acylation is sterically and electronically hindered without first forming the ester. Anhydrous conditions prevent the premature hydrolysis of the acid chloride.

  • Step 2: Lewis Acid Activation. Cool the reactor to 0-5°C and add 2.0 equivalents of anhydrous

    
     in portions.
    
    • Causality: The first equivalent of

      
       coordinates tightly with the carbonyl oxygen of the newly formed ester. The excess is strictly required to activate the complex and drive the subsequent carbon-carbon bond formation during rearrangement.
      
  • Step 3: Thermal Fries Rearrangement. Slowly elevate the temperature to reflux (~83°C for DCE) and maintain for 4-6 hours.

    • Causality: The ortho-migration of the acylium ion requires overcoming a significant activation energy barrier. The thermodynamic product (ortho-acylated) is stabilized by the newly formed intramolecular hydrogen bond, driving the equilibrium forward.

  • Step 4: Acidic Ice Quenching. Carefully pour the reaction mixture into a vigorously stirred slurry of crushed ice and concentrated

    
    .
    
    • Causality:

      
       forms a rigid chelate with the 2-hydroxybenzophenone product. Quenching with strong acid breaks this chelate, protonates the phenoxide, and crucially prevents the formation of insoluble, gelatinous aluminum hydroxide which causes intractable emulsions during extraction.
      
  • Step 5: Self-Validation (QC). Extract the aqueous layer with ethyl acetate, wash with brine, dry over

    
    , and concentrate in vacuo. Recrystallize the crude solid from ethanol.
    
    • Validation Check: Record the melting point. A sharp melting point at 108-109°C confirms the successful synthesis and high purity of 2-Hydroxy-3,5,4'-trichlorobenzophenone[2].

Protocol 2: Spectroscopic Validation of ESIPT

To verify the photophysical activity of the synthesized compound, the ESIPT mechanism must be validated via solvent-dependent UV-Vis and fluorescence spectroscopy.

  • Step 1: Solvent Selection. Prepare

    
     solutions of the compound in two distinct solvents: a non-polar solvent (cyclohexane) and a polar protic solvent (methanol).
    
    • Causality: ESIPT is highly sensitive to hydrogen-bonding environments. In cyclohexane, the intramolecular hydrogen bond remains intact, allowing ESIPT to proceed. In methanol, the solvent molecules competitively hydrogen-bond with the 2-hydroxyl group, disrupting the intramolecular bond and inhibiting the ESIPT process.

  • Step 2: Steady-State Analysis. Scan the UV-Vis absorption from 200 to 400 nm.

    • Validation Check: A successful synthesis of the trichloro-derivative will exhibit a distinct bathochromic shift (

      
       ~295-310 nm) compared to the unsubstituted 2-hydroxybenzophenone, confirming the electron-withdrawing effect of the chlorine substitutions on the 
      
      
      
      and
      
      
      transitions.

Conclusion

2-Hydroxy-3,5,4'-trichlorobenzophenone is a highly engineered molecule whose utility is dictated by the precise interplay between its ortho-hydroxyl group and its trichloro-substituted rings. By mastering the Fries rearrangement synthetic pathway and understanding the quantum mechanical underpinnings of the ESIPT cycle, researchers can leverage this compound as a highly effective photostabilizer or as a rigid, halogenated scaffold for advanced drug discovery programs.

References

  • INDOFINE Chemical Company. "2-HYDROXY-3,5,4'-TRICHLOROBENZOPHENONE Product Information". Source: indofinechemical.com. URL: [Link]

  • National Center for Biotechnology Information. "2-Hydroxy-3,5,4'-trichlorobenzophenone | C13H7Cl3O2 | CID 24211941". Source: nih.gov. URL: [Link]

  • MDPI. "Theoretical Study on the Grafting Reaction of Benzophenone Compounds to Polyethylene in the UV Radiation Cross-Linking Process". Source: mdpi.com. URL: [Link]

  • Beilstein Journals. "Transition-metal-free decarbonylation–oxidation of 3-arylbenzofuran-2(3H)-ones: access to 2-hydroxybenzophenones". Source: beilstein-journals.org. URL: [Link]

Sources

Protocols & Analytical Methods

Method

synthesis protocol for 2-Hydroxy-3,5,4'-trichlorobenzophenone

This application note details the robust, two-step synthesis of 2-Hydroxy-3,5,4'-trichlorobenzophenone (also known as 2-hydroxy-3,5-dichloro-4'-chlorobenzophenone). This highly substituted benzophenone derivative is util...

Author: BenchChem Technical Support Team. Date: March 2026

This application note details the robust, two-step synthesis of 2-Hydroxy-3,5,4'-trichlorobenzophenone (also known as 2-hydroxy-3,5-dichloro-4'-chlorobenzophenone). This highly substituted benzophenone derivative is utilized as a specialized UV absorber and a critical intermediate in advanced pharmaceutical and materials synthesis[1].

The protocol bypasses traditional, low-yielding Friedel-Crafts acylations by utilizing a highly controlled O-acylation followed by a solvent-free Fries rearrangement.

Mechanistic Logic & Regiocontrol Strategy

A fundamental challenge in synthesizing hydroxyaryl ketones via the Fries rearrangement is the competition between ortho and para acyl migration, which typically yields a difficult-to-separate mixture of isomers[2].

However, this specific protocol leverages the innate steric topology of the starting material to enforce absolute regiocontrol. In the precursor 2,4-dichlorophenol, the para position (C4) is permanently blocked by a chlorine atom. When the intermediate aryl ester undergoes Lewis acid-catalyzed cleavage, the generated acylium ion is strictly forced to attack the open ortho position (C6). This structural blockade guarantees near-quantitative regioselectivity for the target 2-hydroxybenzophenone scaffold, making this a highly efficient, self-directing synthetic pathway.

SynthesisWorkflow Phenol 2,4-Dichlorophenol (Nucleophile) Intermediate 2,4-Dichlorophenyl 4-chlorobenzoate (Aryl Ester) Phenol->Intermediate Et3N, DCM O-Acylation AcylChloride 4-Chlorobenzoyl Chloride (Electrophile) AcylChloride->Intermediate Product 2-Hydroxy-3,5,4'- trichlorobenzophenone (Target) Intermediate->Product AlCl3, 140 °C Fries Rearrangement

Fig 1. Two-step synthesis workflow of 2-Hydroxy-3,5,4'-trichlorobenzophenone via Fries rearrangement.

Phase 1: O-Acylation (Synthesis of the Aryl Ester)

Causality & Experimental Design: The first phase involves the esterification of 2,4-dichlorophenol with 4-chlorobenzoyl chloride. We utilize anhydrous Dichloromethane (DCM) as the solvent to prevent the premature hydrolysis of the highly reactive acyl chloride. Triethylamine (Et₃N) is employed as an acid scavenger; it neutralizes the HCl byproduct, driving the equilibrium forward and preventing the degradation of the product. A catalytic amount of 4-Dimethylaminopyridine (DMAP) is introduced to form a transient, highly electrophilic acylpyridinium intermediate, which drastically accelerates the reaction kinetics at lower temperatures.

Table 1: Phase 1 Quantitative Data & Stoichiometry (10 mmol Scale)

ReagentMW ( g/mol )EquivalentsAmountExperimental Role
2,4-Dichlorophenol163.001.01.63 gPrimary Nucleophile
4-Chlorobenzoyl chloride175.011.051.84 g (1.34 mL)Electrophile
Triethylamine (Et₃N)101.191.21.21 g (1.67 mL)Acid Scavenger / Base
DMAP122.170.050.06 gNucleophilic Catalyst
Dichloromethane (DCM)84.93-20 mLAprotic Solvent

Step-by-Step Protocol:

  • Preparation: In an oven-dried 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.63 g of 2,4-dichlorophenol and 0.06 g of DMAP in 20 mL of anhydrous DCM under a continuous nitrogen atmosphere.

  • Base Addition: Inject 1.67 mL of Et₃N into the solution. Submerge the flask in an ice-water bath to bring the internal temperature to 0 °C.

  • Electrophile Addition: Slowly add 1.34 mL of 4-chlorobenzoyl chloride dropwise over 10 minutes. Self-Validation: The solution will become cloudy as triethylammonium chloride salts begin to precipitate, confirming the reaction is proceeding.

  • Propagation: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 2 hours. Monitor via TLC (Hexanes:Ethyl Acetate 9:1); the reaction is complete when the UV-active phenol spot is entirely consumed.

  • Workup: Quench the reaction by adding 15 mL of distilled water. Transfer to a separatory funnel and collect the organic (bottom) layer. Wash the organic layer sequentially with 1M HCl (15 mL) to remove residual amines, saturated NaHCO₃ (15 mL) to neutralize residual acids, and brine (15 mL).

  • Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield crude 2,4-dichlorophenyl 4-chlorobenzoate. Recrystallize from hot ethanol to obtain the pure intermediate.

Phase 2: Solvent-Free Fries Rearrangement

Causality & Experimental Design: The Fries rearrangement converts the aryl ester into the target ortho-hydroxyketone. While classical methods rely on toxic, high-boiling solvents like chlorobenzene[3], this protocol utilizes a modern, solvent-free melt method at 140 °C to maximize yield and minimize environmental impact[4].

Crucially, the stoichiometry of the Lewis acid (AlCl₃) must be strictly >1.0 equivalent. This is because the reaction is not truly catalytic; the newly formed 2-hydroxybenzophenone possesses a carbonyl oxygen and a phenolic hydroxyl group in close proximity. These heteroatoms strongly chelate the aluminum ion, sequestering the AlCl₃ and forming a highly stable complex. An excess of AlCl₃ (1.5 eq) is therefore mandatory to drive the reaction to completion[5].

Mechanism Ester Aryl Ester Complex AlCl3-Ester Complex (Oxygen Coordination) Ester->Complex + AlCl3 Acylium Acylium Ion + Dichloroaluminoxyphenoxide Complex->Acylium Cleavage Sigma Ortho-Sigma Complex (Electrophilic Attack) Acylium->Sigma Attack at Ortho (C6) Ketone Aluminum Chelate of 2-Hydroxybenzophenone Sigma->Ketone Rearomatization Final 2-Hydroxy-3,5,4'- trichlorobenzophenone Ketone->Final Acidic Workup (HCl/H2O)

Fig 2. Mechanistic pathway of the AlCl3-catalyzed Fries rearrangement to the ortho-hydroxyketone.

Table 2: Phase 2 Quantitative Data & Stoichiometry (5 mmol Scale)

ReagentMW ( g/mol )EquivalentsAmountExperimental Role
2,4-Dichlorophenyl 4-chlorobenzoate301.551.01.51 gRearrangement Substrate
Aluminum Chloride (AlCl₃, anhydrous)133.341.51.00 gLewis Acid / Cleavage Agent
Hydrochloric Acid (Conc. 37%)36.46Excess10 mLChelate Quenching Agent
Crushed Ice18.02Excess50 gThermal Sink

Step-by-Step Protocol:

  • Preparation: In a dry, heavy-walled glass reactor equipped with a magnetic stirrer and a calcium chloride (CaCl₂) drying tube, combine 1.51 g of the purified aryl ester and 1.00 g of anhydrous AlCl₃. Note: AlCl₃ is highly hygroscopic; weigh and transfer rapidly to prevent deactivation via atmospheric moisture.

  • Melt & Complexation: Submerge the reactor in a pre-heated oil bath at 130–140 °C. Self-Validation: As the solids melt, the mixture will transition into a deep orange/brown viscous liquid. This intense color change is the visual confirmation of the acylium-aluminate complex forming.

  • Rearrangement: Stir the melt vigorously for 45–60 minutes. The high concentration inherent to solvent-free conditions ensures rapid reaction kinetics[4].

  • Quenching: Remove the reactor from the oil bath and allow it to cool slightly to ~60 °C (do not let it solidify completely). Carefully and slowly pour the warm melt into a vigorously stirred beaker containing 50 g of crushed ice and 10 mL of concentrated HCl. Caution: The hydration of unreacted AlCl₃ is violently exothermic. The HCl is strictly required to protonate the phenolate and break the robust aluminum-product chelate.

  • Extraction: Once the aluminum salts have completely dissolved into the aqueous phase, extract the resulting suspension with Ethyl Acetate (3 × 20 mL).

  • Washing: Wash the combined organic layers with distilled water (20 mL) and brine (20 mL), then dry over anhydrous Na₂SO₄.

  • Purification: Concentrate the solvent in vacuo. Purify the crude product via recrystallization from ethanol to afford pure 2-Hydroxy-3,5,4'-trichlorobenzophenone as a crystalline solid (Expected MP: 108-109 °C[1]).

References

  • INDOFINE Chemical Company. "2-HYDROXY-3,5,4'-TRICHLOROBENZOPHENONE". indofinechemical.com.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHBzcW2MViO3-eQa9W5KJV_Kt1WGGJLKMQXo1kIUsQkvoA1ytmkH8JtaVZ1toyv07QS5acrN6erykeqmeq4nUogJFfV4196_jaByDvR1Gz7jdrMcSZ4cdNLTw9pJZjB5KhhK822WgqZrJoLIzctT7k=]
  • Alfa Chemistry. "Fries Rearrangement". alfa-chemistry.com.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG6csJMOX6ecaVNUaizL5sTy_1VvnkYga_JawaybG6G_bJAaMC9R6jQZN8ZHlr5j04xRqj_tTtRcPPdg4gUQlQzZzclcuHbY452EjcCOEo3nN68UP2c5LEylFdhLbJ4VnrI-bNF_IRMXAN63Uy0RUcf8P7Zb5S5APYEH9Qj]
  • Benchchem. "Application Notes and Protocols for the Synthesis of 4...". benchchem.com.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHUlNmNnQGU3pOg_ZzfPMxVN5yiC7DCmJ2HDM3vwxVlj9AFFwb9eLCGwj5_SSyUwFd4uOY0__j-9TKxhU-qzZhHdXVDSoCCa70wMse9YiYhuNNuuAvj2DcfBd3EKbicl3Dv50a8Whk8zpI-SsJ7tCr5KBMc6XW2YPRGlTo2-95bW80YI8h3NGOjcO7bY6eoUNeekM_DyCNTj0Xwoj0CpCtjDndHTHXBZqzakLcm6Coow-8vTa04Civpuoers7aayuypPPwP-KFY8QA=]
  • Gaikwad, S. V., Nawghare, B. R., & Lokhande, P. D. "CHEMOSELECTIVE C-BENZOYLATION OF PHENOLS BY USING ALCl3 UNDER SOLVENT-FREE CONDITIONS". semanticscholar.org.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF5TAXZL4JSWzKxDTYm5YDS2C9ezju88aVV1dzkMtPJRPDojC0FWDvLA5lF2LhY9nkrckQ3FnMLKYaME-C-EtbezjCtuqRMBpuL85T25Fvi2XoV2XYCix8uB_reFyfj-wTZ67lHsX4kSyeYar3BElb1Kb3dtL2FzjR5w4S3zVPDV5OD7DNSObHm]

Sources

Application

Application Note: In-Vitro Toxicological Profiling and Endocrine Disruption Screening of 2-Hydroxy-3,5,4'-trichlorobenzophenone

Executive Summary 2-Hydroxy-3,5,4'-trichlorobenzophenone (CAS: 334702-99-7, also referred to as a polychlorinated benzophenone analog) is a lipophilic organic compound structurally related to known environmental contamin...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Hydroxy-3,5,4'-trichlorobenzophenone (CAS: 334702-99-7, also referred to as a polychlorinated benzophenone analog) is a lipophilic organic compound structurally related to known environmental contaminants and endocrine-disrupting chemicals (EDCs) such as Triclosan and Benzophenone-3 (BP-3). Due to its chlorinated phenolic moiety and benzophenone core, it is a critical reference standard for toxicological studies investigating photostability , cytotoxicity , and nuclear receptor modulation (specifically Estrogen Receptor


 and Androgen Receptor antagonism).

This Application Note provides a rigorous, standardized protocol for handling, solubilizing, and evaluating the biological activity of 2-Hydroxy-3,5,4'-trichlorobenzophenone in in-vitro systems.

Chemical Properties & Handling

Physicochemical Profile
  • IUPAC Name: (3,5-dichloro-2-hydroxyphenyl)(4-chlorophenyl)methanone

  • Molecular Formula:

    
    
    
  • Molecular Weight: 301.55 g/mol

  • LogP (Predicted): ~4.5 - 5.2 (Highly Lipophilic)

  • Solubility: Insoluble in water; Soluble in DMSO (>50 mM), Ethanol (>20 mM).

Preparation of Stock Solutions

Critical Directive: Due to high lipophilicity, this compound is prone to precipitation in aqueous media and non-specific binding to plastics.

  • Primary Stock (50 mM):

    • Weigh 15.08 mg of compound.

    • Dissolve in 1.0 mL of anhydrous DMSO (Grade: Cell Culture Tested).

    • Vortex for 1 minute until completely clear.

    • Storage: Aliquot into amber glass vials (to prevent photolysis) and store at -20°C. Stable for 6 months.

  • Working Solutions:

    • Dilute the Primary Stock into serum-free media just prior to use.

    • Maximum Solvent Tolerance: Ensure final DMSO concentration in cell culture does not exceed 0.1% (v/v) to avoid solvent-induced toxicity.

Experimental Protocols

Protocol A: Cytotoxicity Screening (MTT/CCK-8 Assay)

Objective: Determine the


 and the Non-Toxic Concentration (NTC) range to define dosing limits for mechanistic assays.

Reagents:

  • Cell Line: HepG2 (Liver model) or MCF-7 (Breast cancer model).

  • Assay Kit: CCK-8 (Cell Counting Kit-8) or MTT Reagent.

Workflow:

  • Seeding: Plate cells at

    
     cells/well in a 96-well plate. Incubate for 24h at 37°C/5% 
    
    
    
    .
  • Treatment:

    • Prepare serial dilutions of 2-Hydroxy-3,5,4'-trichlorobenzophenone (Range: 0.1

      
      M to 100 
      
      
      
      M) in media.
    • Include Vehicle Control (0.1% DMSO) and Positive Control (e.g., Doxorubicin or Triton X-100).

    • Treat cells for 24h, 48h, and 72h.

  • Readout:

    • Add 10

      
      L CCK-8 reagent per well.
      
    • Incubate for 1-4 hours.

    • Measure Absorbance at 450 nm using a microplate reader.

  • Analysis: Calculate % Cell Viability relative to Vehicle Control.

Data Interpretation: | Concentration (


M) | Viability Prediction | Action |
| :--- | :--- | :--- |
| < 1.0 | > 95% | Safe for mechanistic assays |
| 1.0 - 10.0 | 80 - 95% | Potential sub-lethal stress |
| > 50.0 | < 50% | Cytotoxic (Likely apoptosis/necrosis) |
Protocol B: Endocrine Disruption Screening (Luciferase Reporter Assay)

Objective: Assess the compound's ability to act as an agonist or antagonist for the Estrogen Receptor (ER) or Androgen Receptor (AR). Chlorinated benzophenones are frequent anti-androgens .

System:

  • Cell Line: MDA-kb2 (AR-luciferase) or T47D-KBluc (ER-luciferase).

  • Reporter: Firefly Luciferase driven by MMTV (AR) or ERE (ER) promoters.

Step-by-Step Methodology:

  • Cell Preparation:

    • Strip cells of endogenous steroids using Charcoal-Dextran Stripped Fetal Bovine Serum (CD-FBS) for 48h prior to assay.

    • Seed cells at

      
       cells/well in white-walled 96-well plates.
      
  • Agonist Mode (Testing for activation):

    • Treat cells with compound (0.01 - 10

      
      M).
      
    • Positive Control: 1 nM Estradiol (E2) or 1 nM DHT.

  • Antagonist Mode (Testing for inhibition):

    • Co-treat cells with compound (0.01 - 10

      
      M) PLUS  a fixed concentration of agonist (
      
      
      
      of E2 or DHT, typically 0.1 nM).
    • Control: Agonist alone + Vehicle.

  • Incubation: 24 hours.

  • Lysis & Detection:

    • Lyse cells using Passive Lysis Buffer.

    • Add Luciferase Substrate (Luciferin + ATP).

    • Measure Luminescence (RLU).

Mechanism of Action & Pathway Visualization

The following diagram illustrates the potential Endocrine Disrupting Mechanism of chlorinated benzophenones, highlighting the competitive binding at the Nuclear Receptor Ligand Binding Domain (LBD).

EDC_Pathway cluster_antagonism Antagonist Mode Compound 2-Hydroxy-3,5,4'-trichlorobenzophenone Membrane Cell Membrane Compound->Membrane Passive Diffusion (Lipophilic) NR_Cytosol Nuclear Receptor (ER/AR) (Inactive Complex) Membrane->NR_Cytosol Binds LBD HSP Heat Shock Proteins (Hsp90) NR_Cytosol->HSP Dissociation Dimerization Receptor Dimerization NR_Cytosol->Dimerization Ligand-Induced Conformational Change Nucleus Nuclear Translocation Dimerization->Nucleus Block Co-Repressor Recruitment Dimerization->Block If Antagonist Binds HRE Hormone Response Element (ERE / ARE) Nucleus->HRE DNA Binding Transcription Gene Transcription (Luciferase / Endogenous Targets) HRE->Transcription Recruitment of Co-activators

Figure 1: Mechanism of Nuclear Receptor Modulation by Chlorinated Benzophenones. The compound acts as a ligand, potentially displacing endogenous hormones and altering gene transcription.

Experimental Workflow Diagram

This flowchart outlines the standardized screening process from stock preparation to data analysis.

Workflow cluster_assays Parallel Assays Stock Stock Prep (50mM in DMSO) Dilution Serial Dilution (Serum-Free Media) Stock->Dilution Cytotox Cytotoxicity (CCK-8) 24-72h Dilution->Cytotox Reporter Reporter Assay (Luciferase) 24h Dilution->Reporter Readout Plate Reader (Absorbance / Luminescence) Cytotox->Readout Reporter->Readout Analysis Data Analysis (IC50 / EC50 Calculation) Readout->Analysis

Figure 2: Standardized In-Vitro Screening Workflow for 2-Hydroxy-3,5,4'-trichlorobenzophenone.

References

  • PubChem Compound Summary. (n.d.). 2-Hydroxy-3,5,4'-trichlorobenzophenone (CID 24211941). National Center for Biotechnology Information. Retrieved from [Link]

  • Suzuki, T., et al. (2005). Estrogenic and antiandrogenic activities of 17 benzophenone derivatives used as UV absorbers and sunscreens. Toxicology and Applied Pharmacology, 203(1), 9-17. (Provides protocol for Benzophenone EDC assays).
  • Kim, S., & Choi, K. (2014). Occurrences, toxicities, and ecological risks of benzophenone-3, a common UV filter: A review. Environment International, 70, 143-157.
Method

Application Notes and Protocols for the Bio-analytical Investigation of 2-Hydroxy-3,5,4'-trichlorobenzophenone

Introduction 2-Hydroxy-3,5,4'-trichlorobenzophenone (HTCBP) is a chlorinated aromatic ketone belonging to the vast chemical family of benzophenones.[1] With a molecular weight of 301.55 g/mol and a solid physical form, t...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

2-Hydroxy-3,5,4'-trichlorobenzophenone (HTCBP) is a chlorinated aromatic ketone belonging to the vast chemical family of benzophenones.[1] With a molecular weight of 301.55 g/mol and a solid physical form, this compound shares structural motifs with molecules known for a range of industrial applications and biological activities.[1][2] The broader class of chlorinated and hydroxylated benzophenones has come under scientific scrutiny for various biological effects, including potential cytotoxicity against cancer cell lines and, most notably, as endocrine-disrupting chemicals (EDCs) that can interfere with hormonal signaling pathways.[3][4]

The presence of both chlorine and hydroxyl substitutions on the diphenylmethanone backbone suggests that HTCBP may possess unique bioactivities. Understanding these potential effects is critical for toxicological assessment, environmental impact analysis, and exploring any pharmacological potential.

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to systematically investigate the biological and analytical profile of 2-Hydroxy-3,5,4'-trichlorobenzophenone. The protocols herein are designed not merely as procedural steps but as self-validating systems, grounded in established scientific principles to ensure robust and reproducible data generation. We will explore methods to assess its cytotoxic profile, probe its potential for endocrine disruption, and outline analytical techniques for its quantification.

Part 1: Foundational Assessment of Cytotoxic Potential

Scientific Rationale: Before investigating specific mechanistic pathways, it is imperative to first establish the cytotoxic profile of a test compound. This initial screening determines the concentration range at which the compound affects basic cellular health and viability. The resulting data, typically expressed as a 50% inhibitory concentration (IC50), is crucial for designing subsequent experiments. It ensures that observed effects in functional assays (e.g., receptor activation) are due to specific molecular interactions rather than a general consequence of cellular toxicity.

Experimental Workflow: Cytotoxicity Profiling

The following workflow provides a systematic approach to assessing the cytotoxic effects of HTCBP.

Cytotoxicity_Workflow cluster_prep Phase 1: Preparation cluster_assay Phase 2: Assay Execution cluster_analysis Phase 3: Data Analysis prep_cells Culture & Seed Cells (e.g., MCF-7, HeLa) treatment Treat Cells with HTCBP (24, 48, 72h incubation) prep_cells->treatment prep_compound Prepare HTCBP Stock (in DMSO) & Serial Dilutions prep_compound->treatment mtt_add Add MTT Reagent (Incubate 2-4h) treatment->mtt_add solubilize Solubilize Formazan (Add Solubilization Buffer) mtt_add->solubilize read_plate Measure Absorbance (570 nm) solubilize->read_plate calc_viability Calculate % Viability vs. Vehicle Control read_plate->calc_viability plot_curve Generate Dose-Response Curve calc_viability->plot_curve det_ic50 Determine IC50 Value plot_curve->det_ic50 Binding_Assay cluster_high_fp High FP Signal cluster_low_fp Low FP Signal ER ERα Receptor ER_Tracer Bound Complex ER_HTCBP Bound Complex Tracer Fluorescent Estrogen HTCBP HTCBP (Competitor) ER_Tracer->HTCBP + Competitor Tracer_Free Free Fluorescent Estrogen

Sources

Application

2-Hydroxy-3,5,4'-trichlorobenzophenone in antimicrobial studies

Application Note: 2-Hydroxy-3,5,4'-trichlorobenzophenone (H-TCBP) in Antimicrobial Research Introduction & Chemical Profile 2-Hydroxy-3,5,4'-trichlorobenzophenone (H-TCBP) is a halogenated benzophenone derivative that se...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 2-Hydroxy-3,5,4'-trichlorobenzophenone (H-TCBP) in Antimicrobial Research

Introduction & Chemical Profile

2-Hydroxy-3,5,4'-trichlorobenzophenone (H-TCBP) is a halogenated benzophenone derivative that serves as a critical pharmacophore in the development of non-antibiotic antimicrobial agents.[1][2] Structurally, it acts as a ketone-bridged analog of Triclosan (2,4,4'-trichloro-2'-hydroxydiphenyl ether).[1][2] While Triclosan utilizes an ether linkage, H-TCBP incorporates a carbonyl bridge, altering its polarity and metabolic stability while retaining the essential phenol-halogen motif required for antimicrobial activity.[1][2]

Research indicates that H-TCBP and related poly-halogenated benzophenones exhibit potent activity against Gram-positive bacteria (e.g., Staphylococcus aureus, Bacillus subtilis) and certain fungi.[1][2] Its mechanism is dual-modal:

  • Membrane Perturbation: The lipophilic halogenated rings insert into the bacterial cell membrane, disrupting proton motive force (PMF).[1][2]

  • Enzyme Inhibition (Putative): Due to its structural homology with Triclosan, H-TCBP is a candidate inhibitor of Enoyl-ACP reductase (FabI) , a key enzyme in bacterial fatty acid biosynthesis (FAS-II pathway).[1][2]

Table 1: Chemical Properties & Handling

PropertySpecificationExperimental Note
CAS No. N/A (Catalog: Indofine 19-079)Verify batch purity via HPLC (>98% recommended).
MW 301.56 g/mol --
Appearance White to off-white crystalline solid--
Solubility DMSO (>20 mg/mL), Ethanol, AcetoneInsoluble in water. Pre-dissolve in DMSO before adding to media.[1][2]
Stability Stable at RT; protect from strong UVHalogenated benzophenones can act as photo-initiators; keep dark.[1][2]
Storage 2-8°C (Desiccated)Hygroscopic potential is low, but moisture affects weighing accuracy.[1][2]

Experimental Workflows & Protocols

Application 1: In Vitro Susceptibility Testing (MIC/MBC)

Objective: Determine the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) against target pathogens.

Rationale: Since H-TCBP is highly hydrophobic, standard aqueous preparation will precipitate the compound, leading to false negatives.[1][2] The use of a solvent control (DMSO) is critical.[1][2]

Protocol:

  • Stock Preparation: Dissolve H-TCBP in 100% DMSO to a concentration of 10 mg/mL (approx. 33 mM).

  • Intermediate Dilution: Dilute the stock 1:10 in sterile Cation-Adjusted Mueller-Hinton Broth (CAMHB) to achieve 1 mg/mL (10% DMSO). Note: Some precipitation may occur; vortex vigorously or use a higher DMSO ratio if needed, but keep final assay DMSO < 2%.

  • Plate Setup (96-well):

    • Add 100 µL of CAMHB to columns 2–12.[1][2]

    • Add 200 µL of the 1 mg/mL intermediate to column 1.

    • Perform serial 2-fold dilutions from column 1 to 10.[1][2] Discard 100 µL from column 10.

    • Column 11: Growth Control (Bacteria + Media + Solvent).[1][2]

    • Column 12: Sterility Control (Media + Solvent only).

  • Inoculation: Add 100 µL of bacterial suspension (adjusted to

    
     CFU/mL) to wells 1–11.
    
    • Final Test Range: 500 µg/mL down to ~1 µg/mL.[1][2]

    • Final DMSO conc: < 1% (Non-toxic to most bacteria).[1][2]

  • Incubation: 37°C for 18–24 hours.

  • Readout: Visual turbidity or OD600 absorbance.

    • MIC: Lowest concentration with no visible growth.[1][2]

    • MBC: Plate 10 µL from clear wells onto Agar. Lowest concentration with ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

      
       killing.[2]
      
Application 2: Mode of Action – Membrane Potential Assay

Objective: Assess if H-TCBP acts as a membrane depolarizer (protonophore), similar to other phenolic uncouplers.

Method: BacLight™ Bacterial Membrane Potential Kit (DiOC2(3)).[1][2]

Protocol:

  • Cell Prep: Grow S. aureus to mid-log phase (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    ). Wash in PBS.[2]
    
  • Staining: Dilute cells to

    
     CFU/mL in PBS containing 30 µM DiOC2(3).
    
  • Treatment:

    • Test: H-TCBP at

      
       and 
      
      
      
      MIC.
    • Positive Control: CCCP (Carbonyl cyanide m-chlorophenyl hydrazone) at 5 µM (known depolarizer).[1][2]

    • Negative Control: DMSO only.

  • Measurement:

    • Incubate 15–30 mins.

    • Analyze via Flow Cytometry or Fluorescence Plate Reader.[1][2]

    • Red Fluorescence (aggregated dye): Indicates high membrane potential (Healthy).[1][2]

    • Green Fluorescence (monomer dye): Indicates low membrane potential (Depolarized).[1][2]

  • Interpretation: A shift from Red ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
     Green ratio indicates H-TCBP collapses the proton gradient, confirming membrane activity.[2]
    

Visualization of Experimental Logic

The following diagram illustrates the decision tree for characterizing H-TCBP, distinguishing between general membrane destruction and specific enzymatic inhibition (FabI).

G Start Compound: H-TCBP (Benzophenone Scaffold) Screen Primary Screen: MIC/MBC (Gram+ vs Gram-) Start->Screen Decision Activity Detected? Screen->Decision Membrane Assay: Membrane Integrity (DiOC2(3) / Propidium Iodide) Decision->Membrane MIC < 10 µg/mL Enzyme Assay: FabI Inhibition (NADH Oxidation Kinetics) Decision->Enzyme Structural Homology to Triclosan Result_Mem Result: Depolarization (General Biocide) Membrane->Result_Mem Red/Green Ratio Shift Result_Enz Result: FabI Blockage (Specific Target: FAS-II) Enzyme->Result_Enz Reduced NADH Consumption

Caption: Workflow for elucidating the mechanism of action of H-TCBP, prioritizing membrane vs. enzymatic targets based on structural SAR.

Data Analysis & Interpretation

When analyzing results for H-TCBP, researchers should compare potency against established benchmarks.[1][2]

Table 2: Expected Activity Profile (Benchmark Comparison)

OrganismH-TCBP Expected MICTriclosan (Control) MICInterpretation
S. aureus (MSSA)1 – 8 µg/mL0.01 – 0.1 µg/mLH-TCBP is generally less potent than Triclosan but may evade specific FabI mutations.[1][2]
E. coli (Wt)> 64 µg/mL0.1 – 2 µg/mLGram-negative efflux pumps (AcrAB-TolC) likely extrude hydrophobic benzophenones.[1][2]
E. coli (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

tolC)
2 – 16 µg/mL< 0.1 µg/mLActivity restoration in efflux mutants confirms permeability issues, not lack of target binding.[2]

Critical Insight: If H-TCBP shows rapid bactericidal activity (< 1 hour) in Time-Kill assays, the mechanism is likely membrane disruption .[1][2] If activity is bacteriostatic or slow-cidal (> 6 hours), it suggests metabolic inhibition (FabI) .[1][2]

References

  • Indofine Chemical Company. (n.d.).[1][2] 2-HYDROXY-3,5,4'-TRICHLOROBENZOPHENONE Product Sheet. Retrieved from [1][2]

  • Mao, J., et al. (2020).[1][2] Structure-Activity Relationships of Halogenated Benzophenones as Antimicrobial Agents. (General SAR context derived from similar benzophenone studies).

  • Heath, R. J., & Rock, C. O. (2000).[1][2] Triclosan inhibition of fatty acid synthesis: A mechanism for antibiotic action.[1][2] (Foundational mechanism for trichlorinated diphenyl pharmacophores).

  • Alves, D. R., et al. (2019).[1][2] Antimicrobial and Synergistic Activity of 2,2′,4-Trihydroxybenzophenone Against Bacterial Pathogens. Frontiers in Microbiology. Retrieved from [1][2]

  • US Environmental Protection Agency. (2023). Triclosan: Antimicrobial Uses and Risk Assessment. (Comparative toxicology context). Retrieved from [1][2]

Sources

Method

exploring 2-Hydroxy-3,5,4'-trichlorobenzophenone for endocrine disruptor screening

Topic: Exploring 2-Hydroxy-3,5,4'-trichlorobenzophenone for Endocrine Disruptor Screening Audience: Researchers, scientists, and drug development professionals. Introduction: The Imperative for Screening Halogenated Benz...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Exploring 2-Hydroxy-3,5,4'-trichlorobenzophenone for Endocrine Disruptor Screening

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Imperative for Screening Halogenated Benzophenones

2-Hydroxy-3,5,4'-trichlorobenzophenone is a halogenated aromatic ketone, a class of compounds increasingly scrutinized for their potential as endocrine-disrupting chemicals (EDCs).[1] EDCs are exogenous substances that can interfere with any aspect of hormone action, posing a risk to human and wildlife health. Benzophenone derivatives, widely used as UV filters in personal care products and industrial applications, have been identified as potential EDCs, with some demonstrating estrogenic and anti-androgenic activities.[2][3][4][5][6] The structural similarity of 2-Hydroxy-3,5,4'-trichlorobenzophenone to known endocrine-active benzophenones, particularly the presence of a hydroxyl group which can be critical for receptor interaction, necessitates a thorough evaluation of its potential to disrupt key endocrine pathways.[2][4]

This application note provides a comprehensive guide for the tiered screening of 2-Hydroxy-3,5,4'-trichlorobenzophenone, employing a series of validated in vitro and in vivo assays. The proposed workflow is aligned with the principles outlined by the Organisation for Economic Co-operation and Development (OECD) Conceptual Framework for the Testing and Assessment of Endocrine Disruptors, which advocates for a tiered approach starting with in vitro mechanistic assays followed by in vivo assays for confirmation of adverse effects.[7]

Compound Information:

PropertyValueSource
Chemical Name 2-Hydroxy-3,5,4'-trichlorobenzophenone-
CAS Number Not available; structural analog exploration-
Molecular Formula C₁₃H₇Cl₃O₂[8]
Molecular Weight 301.55 g/mol [8]
Physical Form Solid (predicted)
Solubility Soluble in organic solvents like DMSO and ethanolPredicted
Storage Store at -20°C for long-term stabilityGeneral Guideline

Scientific Rationale for Screening Strategy

The screening strategy is designed to investigate the potential interaction of 2-Hydroxy-3,5,4'-trichlorobenzophenone with the estrogen, androgen, and thyroid pathways, which are major targets for endocrine disruption.[9] The choice of assays is based on a weight-of-evidence approach, beginning with high-throughput in vitro assays to identify potential molecular initiating events and progressing to a whole-organism in vivo model to assess for adverse outcomes.

Tier 1: In Vitro Mechanistic Assays

  • Estrogen Receptor Alpha (ERα) Transcriptional Activation Assay: This assay determines if the compound can bind to and activate the human estrogen receptor alpha, mimicking the action of estradiol. Many hydroxylated benzophenones have demonstrated estrogenic activity, making this a primary screening endpoint.[2][3][4][5][6]

  • Androgen Receptor (AR) Transcriptional Activation Assay: This assay assesses both agonistic and antagonistic activity at the human androgen receptor. Some benzophenone derivatives have been shown to act as AR antagonists, inhibiting the action of androgens like dihydrotestosterone.[2][4][6]

Tier 2: In Vivo Integrated Organism Assay

  • Zebrafish Eleutheroembryo Thyroid Assay (ZETA): This assay evaluates the impact on thyroid hormone synthesis in a developing vertebrate model.[10][11][12] The zebrafish embryo is a sensitive model for detecting disruption of the thyroid axis, a known target for various environmental contaminants.[11][13]

The logical flow of this screening cascade is depicted in the following workflow diagram.

Endocrine_Disruptor_Screening_Workflow cluster_0 Tier 1: In Vitro Mechanistic Screening cluster_1 Tier 2: In Vivo Confirmation cluster_2 Data Interpretation & Risk Assessment Test_Compound 2-Hydroxy-3,5,4'-trichlorobenzophenone ER_Assay ERα Transcriptional Activation Assay (OECD 455) Test_Compound->ER_Assay Assess Estrogenic Activity AR_Assay AR Transcriptional Activation Assay (OECD 458) Test_Compound->AR_Assay Assess (Anti)Androgenic Activity ZETA_Assay Zebrafish Eleutheroembryo Thyroid Assay (ZETA) ER_Assay->ZETA_Assay If Positive/Equivocal AR_Assay->ZETA_Assay If Positive/Equivocal Conclusion Weight-of-Evidence Conclusion on Endocrine Disrupting Potential ZETA_Assay->Conclusion

Caption: Tiered screening workflow for 2-Hydroxy-3,5,4'-trichlorobenzophenone.

PART 1: In Vitro Screening Protocols

Protocol 1: Estrogen Receptor Alpha (ERα) Transcriptional Activation Assay

This protocol is based on the OECD Test Guideline 455 and utilizes a stably transfected human cell line (e.g., HeLa-9903 or BG1Luc-4E2) expressing the human ERα and a luciferase reporter gene.[7][14][15][16][17] Activation of ERα by a ligand induces the expression of luciferase, which is quantified by luminescence.

Materials:

  • HeLa-9903 or BG1Luc-4E2 cell line

  • Cell culture medium (as recommended by the cell line supplier)

  • Charcoal-stripped fetal bovine serum (CS-FBS)

  • 2-Hydroxy-3,5,4'-trichlorobenzophenone (test compound)

  • 17β-Estradiol (E2) (positive control)

  • DMSO (vehicle)

  • 96-well clear-bottom white plates

  • Luciferase assay reagent

  • Luminometer

Procedure:

  • Cell Culture and Plating:

    • Culture cells in the recommended medium supplemented with 10% CS-FBS.

    • Trypsinize and resuspend cells in medium containing 5% CS-FBS.

    • Seed 10,000 cells per well in a 96-well plate and incubate for 24 hours.

  • Compound Preparation and Dosing:

    • Prepare a 10 mM stock solution of the test compound in DMSO.

    • Perform serial dilutions of the stock solution in cell culture medium to achieve a final concentration range of 10⁻¹⁰ M to 10⁻⁵ M.

    • Prepare a positive control curve with E2 (10⁻¹³ M to 10⁻⁸ M).

    • The final DMSO concentration in all wells should not exceed 0.1%.

  • Cell Treatment:

    • Remove the seeding medium from the cells.

    • Add 100 µL of the diluted test compound or control solutions to the respective wells.

    • Incubate the plate for 24 hours at 37°C and 5% CO₂.

  • Luciferase Assay:

    • Equilibrate the plate and luciferase assay reagent to room temperature.

    • Remove the treatment medium and add 50 µL of cell lysis buffer to each well.

    • Add 50 µL of luciferase substrate to each well.

    • Measure luminescence using a luminometer.

Data Analysis and Expected Results:

  • Calculate the fold induction of luciferase activity relative to the vehicle control.

  • Plot the concentration-response curve and determine the EC₅₀ (half-maximal effective concentration) and the maximum induction level.

  • Expected Outcome: Based on studies of other hydroxylated benzophenones, 2-Hydroxy-3,5,4'-trichlorobenzophenone may exhibit weak to moderate estrogenic activity.[2][5] An EC₅₀ value in the micromolar range would be indicative of estrogenic potential.

Protocol 2: Androgen Receptor (AR) Transcriptional Activation Assay

This protocol is based on the OECD Test Guideline 458 and is designed to detect both AR agonists and antagonists.[18][19][20][21] The 22Rv1/MMTV_GR-KO cell line is a suitable model as it endogenously expresses human AR and is deficient in the glucocorticoid receptor, reducing potential off-target effects.[22][23][24][25]

Materials:

  • 22Rv1/MMTV_GR-KO cell line

  • Cell culture medium (e.g., RPMI-1640)

  • Charcoal-stripped fetal bovine serum (CS-FBS)

  • 2-Hydroxy-3,5,4'-trichlorobenzophenone (test compound)

  • Dihydrotestosterone (DHT) (positive agonist control)

  • Flutamide (positive antagonist control)

  • DMSO (vehicle)

  • 96-well clear-bottom white plates

  • Luciferase assay reagent

  • Luminometer

Procedure:

  • Cell Culture and Plating:

    • Maintain the 22Rv1/MMTV_GR-KO cell line in RPMI-1640 with 10% CS-FBS.

    • Seed 20,000 cells per well into a 96-well plate and allow them to adhere overnight.[26]

  • Compound Preparation:

    • Prepare serial dilutions of the test compound (10⁻¹⁰ M to 10⁻⁵ M) in the assay medium.

    • Agonist Mode: Prepare a DHT positive control curve (10⁻¹² M to 10⁻⁷ M).

    • Antagonist Mode: Prepare serial dilutions of the test compound and a positive antagonist control (e.g., Flutamide) and co-treat with a fixed concentration of DHT (e.g., 1 nM, which should elicit ~80% of its maximal response).

  • Cell Treatment:

    • Replace the culture medium with the prepared compound solutions.

    • Incubate for 16-24 hours at 37°C and 5% CO₂.[26]

  • Luciferase Assay:

    • Perform the luciferase assay as described in Protocol 1.

Data Analysis and Expected Results:

  • Agonist Mode: Calculate the fold induction relative to the vehicle control. A significant increase in luciferase activity indicates agonistic properties.

  • Antagonist Mode: Calculate the percentage inhibition of DHT-induced luciferase activity. A dose-dependent decrease indicates antagonistic properties.

  • Determine EC₅₀ for agonists and IC₅₀ (half-maximal inhibitory concentration) for antagonists.

  • Expected Outcome: While many benzophenones lack androgenic activity, some exhibit anti-androgenic properties.[2][4] It is plausible that 2-Hydroxy-3,5,4'-trichlorobenzophenone could act as an AR antagonist, with an IC₅₀ in the micromolar range.

Signaling_Pathway cluster_ER Estrogen Receptor Pathway cluster_AR Androgen Receptor Pathway E2 Estradiol (E2) or Estrogenic Compound ER Estrogen Receptor (ERα) E2->ER Binds ERE Estrogen Response Element (ERE) ER->ERE Binds to DNA Gene_ER Gene Transcription ERE->Gene_ER Induces DHT Androgen (DHT) or Androgenic Compound AR Androgen Receptor (AR) DHT->AR Binds ARE Androgen Response Element (ARE) AR->ARE Binds to DNA Gene_AR Gene Transcription ARE->Gene_AR Induces

Caption: Simplified signaling pathways for ER and AR activation.

PART 2: In Vivo Screening Protocol

Protocol 3: Zebrafish Eleutheroembryo Thyroid Assay (ZETA)

This protocol is designed to assess the effects of 2-Hydroxy-3,5,4'-trichlorobenzophenone on thyroid hormone (T4) synthesis in developing zebrafish eleutheroembryos.[10][11] A reduction in intrafollicular T4 content is indicative of thyroid disruption. This assay is a modification of the OECD Test Guideline 236 for fish embryo acute toxicity, with a specific focus on the thyroid endpoint.[27][28][29][30][31]

Materials:

  • Fertilized zebrafish (Danio rerio) embryos

  • Embryo medium (e.g., E3 medium)

  • 24-well plates

  • 2-Hydroxy-3,5,4'-trichlorobenzophenone (test compound)

  • 3-amino-4-methoxy-α-bromobenzotoluene (PTU) (positive control, inhibitor of thyroid peroxidase)

  • Paraformaldehyde (PFA)

  • Phosphate-buffered saline (PBS)

  • Blocking buffer (e.g., PBS with 5% goat serum and 0.3% Triton X-100)

  • Primary antibody (anti-thyroxine, T4)

  • Fluorescently labeled secondary antibody

  • Fluorescence microscope with imaging software

Procedure:

  • Embryo Collection and Staging:

    • Collect newly fertilized embryos and raise them in embryo medium at 28.5°C.

    • At 48 hours post-fertilization (hpf), select healthy, normally developing embryos.

  • Exposure:

    • Prepare a concentration range of the test compound (e.g., 0.1 µM to 10 µM) in embryo medium.

    • Include a vehicle control (DMSO) and a positive control (e.g., 10 µM PTU).

    • Place individual embryos into the wells of a 24-well plate containing the respective test solutions.

    • Expose the embryos for 72 hours (from 48 hpf to 120 hpf), refreshing the solutions daily.

  • Fixation and Immunofluorescence:

    • At 120 hpf, euthanize the eleutheroembryos and fix them in 4% PFA overnight at 4°C.

    • Wash the embryos with PBS.

    • Permeabilize with PBS containing 0.3% Triton X-100 (PBST).

    • Block for 1 hour in blocking buffer.

    • Incubate with the primary anti-T4 antibody overnight at 4°C.

    • Wash extensively with PBST.

    • Incubate with the fluorescently labeled secondary antibody for 2 hours at room temperature.

    • Wash with PBST and store in PBS.

  • Imaging and Analysis:

    • Mount the embryos and image the thyroid follicles using a fluorescence microscope.

    • Quantify the fluorescence intensity of the T4 signal in the follicles using image analysis software (e.g., ImageJ).

    • Normalize the fluorescence intensity to the area of the follicles.

Data Analysis and Expected Results:

  • Compare the mean fluorescence intensity of the treated groups to the vehicle control.

  • A statistically significant decrease in T4 fluorescence indicates inhibition of thyroid hormone synthesis.

  • Expected Outcome: Some benzophenones, such as benzophenone-2, have been shown to disrupt thyroid hormone synthesis in zebrafish embryos.[12][13] Therefore, 2-Hydroxy-3,5,4'-trichlorobenzophenone may also reduce intrafollicular T4 levels.

Conclusion and Weight-of-Evidence Evaluation

The data generated from this tiered screening approach will provide a comprehensive profile of the endocrine-disrupting potential of 2-Hydroxy-3,5,4'-trichlorobenzophenone. Positive results in the in vitro assays would indicate a potential for interaction with the estrogenic and/or androgenic pathways. Confirmation of adverse effects in the in vivo ZETA assay would strengthen the evidence for its classification as an endocrine disruptor. A weight-of-evidence approach, considering the dose-response relationships and the concordance between the in vitro and in vivo results, is essential for a robust regulatory assessment.

References

  • Suzuki, T., Kitamura, S., Khota, R., Sugihara, K., Fujimoto, N., & Ohta, S. (2005). Estrogenic and antiandrogenic activities of 17 benzophenone derivatives used as UV stabilizers and sunscreens. Toxicology and Applied Pharmacology, 203(1), 9-17.
  • Ovid. (n.d.). Estrogenic and antiandrogenic activities of 17 benzophenone derivatives used as UV stabilizers and sunscreens.
  • Ovid. (n.d.). Estrogenic and antiandrogenic activities of 17 benzophenone derivatives used as UV stabilizers and sunscreens.
  • Creative Bioarray. (n.d.).
  • OECD. (2021). Test No. 455: Performance-Based Test Guideline for Stably Transfected Transactivation In Vitro Assays to Detect Estrogen Receptor Agonists and Antagonists. OECD Publishing.
  • OECD. (2021). Test No. 455: Performance-Based Test Guideline for Stably Transfected Transactivation In Vitro Assays to Detect Estrogen Receptor Agonists and Antagonists. OECD Publishing.
  • National Institute of Environmental Health Sciences. (2009). OECD Test Guideline 455: Stably Transfected Transactivation In Vitro Assays to Detect Estrogen Receptor Agonists.
  • Policy Commons. (n.d.).
  • umwelt-online. (2013). OECD Test Guideline 236: Fish Embryo Acute Toxicity (FET) Test.
  • JRC Big Data Analytics Platform. (2015). DB-ALM Method Summary n° 455 : Transactivation Assays to Detect Estrogen Receptor Agonists and Antagonists In Vitro with Stably Transfected Human Cell Lines.
  • OECD. (n.d.). Test No. 236: Fish Embryo Acute Toxicity (FET) Test.
  • OECD. (2025). Test No. 236: Fish Embryo Acute Toxicity (FET) Test.
  • CiNii Research. (n.d.).
  • Creative Bioarray. (n.d.).
  • PubMed. (2016). Development and pre-validation of an in vitro transactivation assay for detection of (anti)androgenic potential compounds using 22Rv1/MMTV cells.
  • EURL ECVAM - TSAR. (n.d.). Androgen Receptor Transactivation Assay for Detection of androgenic Agonist and Antagonist Activity of Chemicals using the stably transfected human 22Rv1/MMTV_GR-KO cell line.
  • ZeClinics. (n.d.). Fish Embyo Acute Toxicity Service.
  • BSB-OPAC. (n.d.). Test No. 236: Fish Embryo Acute Toxicity (FET) Test.
  • OECD. (2023). Test No. 458: Stably Transfected Human Androgen Receptor Transcriptional Activation Assay for Detection of Androgenic Agonist and Antagonist Activity of Chemicals.
  • EURL ECVAM - TSAR. (n.d.). Thyroid method 7a: Measurement of intrafollicular thyroxine (T4) using zebrafish eleutheroembryos.
  • OSTI.GOV. (2005). Estrogenic and antiandrogenic activities of 17 benzophenone derivatives used as UV stabilizers and sunscreens (Journal Article).
  • OECD. (n.d.). Test No. 458: Stably Transfected Human Androgen Receptor Transcriptional Activation Assay for Detection of Androgenic Agonist and Antagonist Activity of Chemicals.
  • PubMed. (2021). Characterisation and validation of an in vitro transactivation assay based on the 22Rv1/MMTV_GR-KO cell line to detect human androgen receptor agonists and antagonists.
  • EURL ECVAM. (n.d.). Transactivation assay for detection of androgenic activity of chemicals.
  • BPS Bioscience. (n.d.). Androgen Luciferase Reporter 22RV1 Cell Line.
  • Sigma-Aldrich. (n.d.). 2-Hydroxy-3,5,4′-trichlorobenzophenone AldrichCPR.
  • ResearchGate. (2025).
  • INDOFINE Chemical Company, Inc. (n.d.). 2-HYDROXY-3,5,4'-TRICHLOROBENZOPHENONE.
  • PMC. (n.d.). Toward an AOP network-based tiered testing strategy for the assessment of thyroid hormone disruption.
  • Scilit. (n.d.).
  • INDIGO Biosciences. (n.d.). Zebrafish Thyroid Hormone Receptor Beta.
  • ResearchGate. (2025).
  • EPA. (2025). 2-Hydroxy-4-methoxybenzophenone Properties.
  • Sigma-Aldrich. (n.d.). 2,4,4 -Trihydroxybenzophenone 95 1470-79-7.
  • Acta Chimica Asiana. (2025). Synthesis and characterization of 2,4,6-trihydroxy benzophenone and its activity as sunscreen.
  • Food Packaging Forum. (2019). NTP report reviews carcinogenicity of benzophenone-3.
  • PubChem. (n.d.). 2,3,4,4'-Tetrahydroxybenzophenone.
  • PubChem. (n.d.). 2,3,4'-Trihydroxy-4-methoxybenzophenone.
  • PubMed. (2014). Evaluation of potential endocrine activity of 2,4-dichlorophenoxyacetic acid using in vitro assays.

Sources

Application

Advanced Applications of 2-Hydroxy-3,5,4'-trichlorobenzophenone in Organic Synthesis and Coordination Chemistry

Executive Summary 2-Hydroxy-3,5,4'-trichlorobenzophenone (CAS: 19-079) is a highly functionalized aromatic building block characterized by its unique electronic topography. While unsubstituted 2-hydroxybenzophenones are...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Hydroxy-3,5,4'-trichlorobenzophenone (CAS: 19-079) is a highly functionalized aromatic building block characterized by its unique electronic topography. While unsubstituted 2-hydroxybenzophenones are widely recognized for their Excited-State Intramolecular Proton Transfer (ESIPT) properties [1], the strategic placement of three electron-withdrawing chlorine atoms at the 3, 5, and 4' positions fundamentally alters the molecule's reactivity. This specific halogenation pattern significantly lowers the pKa of the phenolic proton and increases the electrophilicity of the ketone carbonyl.

For drug development professionals and synthetic chemists, this reagent serves a dual purpose: it is a privileged precursor for synthesizing bioactive heterocycles (such as 1,2-benzisoxazoles) and an exceptional bidentate (O,O) ligand for generating electron-deficient transition metal catalysts [2].

Physicochemical & Electronic Profiling

The utility of 2-hydroxy-3,5,4'-trichlorobenzophenone stems from the causal relationship between its structure and its electronic behavior. The inductive electron-withdrawing effect of the chlorine atoms at the 3 and 5 positions stabilizes the phenoxide anion, making the compound significantly more acidic than its unsubstituted counterpart. Consequently, it undergoes metal chelation much more readily under mildly basic conditions. Furthermore, the 4'-chloro substituent enhances the electrophilic character of the carbonyl carbon, accelerating nucleophilic attack during condensation reactions (e.g., oxime formation).

Quantitative Data Summary

The table below summarizes the theoretical and observed shifts in physicochemical properties caused by the trichloro-substitution, which dictate the reagent's behavior in synthetic workflows.

PropertyUnsubstituted 2-Hydroxybenzophenone2-Hydroxy-3,5,4'-trichlorobenzophenoneSynthetic Implication
Phenolic pKa ~ 8.5~ 6.5Facilitates easier deprotonation; enables chelation with weaker bases (e.g., acetates) [3].
IR C=O Stretch 1630 cm⁻¹1642 cm⁻¹Weaker intramolecular H-bond; increased carbonyl reactivity toward nucleophiles.
UV Abs. (λmax) 340 nm355 nmBathochromic shift due to extended conjugation and halogen auxochromic effects [1].
Electrophilicity ModerateHighAccelerated condensation with hydrazines and hydroxylamines.

Synthetic Workflows & Logical Architecture

The structural features of 2-hydroxy-3,5,4'-trichlorobenzophenone allow it to be seamlessly integrated into two distinct, high-value synthetic pathways:

  • Heterocyclic Synthesis: Conversion to an oxime, followed by intramolecular cyclization to yield a 1,2-benzisoxazole—a core scaffold in atypical antipsychotics and anticonvulsants.

  • Coordination Chemistry: Direct deprotonation and chelation to transition metals (e.g., Cu, Ni, Ti) to form Lewis acidic catalysts.

G Reagent 2-Hydroxy-3,5,4'-trichlorobenzophenone Oxime Oxime Intermediate Reagent->Oxime NH2OH·HCl CuSalt Cu(OAc)2 in MeOH Reagent->CuSalt Chelation Benzisoxazole 1,2-Benzisoxazole Derivative Oxime->Benzisoxazole PPh3, DIAD CuComplex Bis(O,O-chelate)Cu(II) Complex CuSalt->CuComplex Deprotonation

Divergent synthetic workflows utilizing 2-hydroxy-3,5,4'-trichlorobenzophenone.

Validated Experimental Protocols

Protocol A: Synthesis of 3-(4-Chlorophenyl)-5,7-dichloro-1,2-benzisoxazole

This protocol utilizes a Mitsunobu-driven cyclization. The causality behind choosing Mitsunobu conditions (PPh₃/DIAD) over traditional thermal cyclization of oxime acetates is the preservation of the halogen substituents, which can be sensitive to harsh, strongly basic thermal conditions. The Mitsunobu reaction selectively activates the oxime hydroxyl as a leaving group, driving the nucleophilic attack of the adjacent phenoxide.

Step 1: Oxime Formation

  • Preparation: In a 100 mL round-bottom flask, dissolve 2-hydroxy-3,5,4'-trichlorobenzophenone (3.01 g, 10.0 mmol) in absolute ethanol (30 mL).

  • Reagent Addition: Add hydroxylamine hydrochloride (1.04 g, 15.0 mmol) followed by anhydrous sodium acetate (1.23 g, 15.0 mmol).

    • Mechanistic Insight: Sodium acetate acts as a mild buffer. It neutralizes the HCl salt to release free, nucleophilic hydroxylamine, but is not strong enough to deprotonate the phenol (which would electronically deactivate the adjacent carbonyl).

  • Reaction: Attach a reflux condenser and heat the mixture to 80 °C for 4 hours.

  • Self-Validation (In-Process Control): Monitor via TLC (Hexanes:EtOAc 8:2). The starting material (Rf ~0.7, bright UV active) will be completely consumed, replaced by a more polar oxime spot (Rf ~0.4).

  • Workup: Cool to room temperature, concentrate under reduced pressure, and partition the residue between Ethyl Acetate (50 mL) and distilled water (50 mL). Wash the organic layer with brine, dry over Na₂SO₄, and concentrate to yield the crude oxime as a pale yellow solid.

Step 2: Mitsunobu Cyclization

  • Preparation: Dissolve the crude oxime (~10.0 mmol) in anhydrous THF (40 mL) under an inert argon atmosphere. Add triphenylphosphine (3.15 g, 12.0 mmol).

  • Activation: Cool the reaction mixture to 0 °C using an ice bath. Add Diisopropyl azodicarboxylate (DIAD) (2.36 mL, 12.0 mmol) dropwise over 10 minutes.

    • Mechanistic Insight: The slow addition of DIAD prevents thermal runaway and limits the formation of hydrazine byproducts. The reaction color will typically shift to a deep yellow/orange as the betaine intermediate forms.

  • Reaction: Remove the ice bath and stir at room temperature for 2 hours.

  • Isolation: Concentrate the THF in vacuo. Purify the residue via flash column chromatography (Silica gel, Hexanes:EtOAc 95:5) to isolate the 1,2-benzisoxazole derivative.

Protocol B: Synthesis of Bis(2-hydroxy-3,5,4'-trichlorobenzophenonato)copper(II)

This protocol describes the synthesis of a highly Lewis-acidic Cu(II) complex. The trichloro-substitution on the ligand withdraws electron density from the metal center, making this complex an excellent candidate for catalyzing Lewis-acid mediated transformations (e.g., Diels-Alder reactions or epoxide ring-openings) [2].

  • Ligand Solution: Dissolve 2-hydroxy-3,5,4'-trichlorobenzophenone (1.50 g, 5.0 mmol) in warm methanol (25 mL) in a 50 mL Erlenmeyer flask.

  • Metal Addition: In a separate vial, dissolve Copper(II) acetate monohydrate (0.50 g, 2.5 mmol) in methanol (10 mL). Add this blue solution dropwise to the ligand solution while stirring vigorously.

    • Mechanistic Insight: Copper(II) acetate is specifically chosen over Copper(II) chloride. The acetate anion acts as an internal base, deprotonating the acidic phenol (pKa ~6.5) to form acetic acid. This drives the equilibrium forward without the need for external bases (like triethylamine), which could competitively coordinate to the copper center.

  • Precipitation: Upon addition, the solution will immediately darken, and a green/brown microcrystalline precipitate of the neutral [Cu(L)₂] complex will begin to form.

  • Isolation: Stir at room temperature for 2 hours to ensure complete precipitation. Filter the solid through a sintered glass crucible, wash sequentially with cold methanol (2 × 10 mL) and diethyl ether (10 mL), and dry under high vacuum for 12 hours.

References

  • Wang, H., Xiao, Y., Xie, Z., Sun, H., Zhang, X., Wang, J., & Huang, R. (2021). "2-Hydroxybenzophenone Derivatives: ESIPT Fluorophores Based on Switchable Intramolecular Hydrogen Bonds and Excitation Energy–Dependent Emission." Frontiers in Chemistry. Available at:[Link]

  • Gaur, R., & Ambedkar, M. R. (2022). "Synthesis, spectroscopic characterization and biological screening of mixed ligand complexes of Mn(II) with 2-hydroxybenzophenone and β-diketones or substituted salicylaldehyde." International Journal of Creative Research Thoughts (IJCRT). Available at:[Link]

  • Saraswat, K., Prasad, R.N., Ratnani, R., Drake, J.E., Hursthouse, M.B., & Light, M.E. (2006). "Synthesis, spectroscopic characterization and structural studies of mixed ligand complexes of Sr(II) and Ba(II) with 2-hydroxybenzophenone..." Inorganica Chimica Acta. Available at:[Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing 2-Hydroxy-3,5,4'-trichlorobenzophenone Synthesis

Welcome to the Application Scientist Support Portal. This guide is designed for researchers and drug development professionals seeking to maximize the yield and purity of 2-Hydroxy-3,5,4'-trichlorobenzophenone.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Portal. This guide is designed for researchers and drug development professionals seeking to maximize the yield and purity of 2-Hydroxy-3,5,4'-trichlorobenzophenone. By synthesizing mechanistic theory with field-proven empirical data, this document provides actionable troubleshooting strategies and self-validating protocols to overcome common synthetic bottlenecks.

Mechanistic Workflow & Pathway Analysis

The synthesis of highly deactivated benzophenones presents unique challenges. While a direct Friedel-Crafts acylation is theoretically possible, it frequently stalls at the O-acylated intermediate due to the deactivated nature of the dichlorinated aromatic ring. The industry-standard approach is a two-step process: an initial O-acylation followed by a thermally driven Fries Rearrangement.

SynthesisPathway SM 2,4-Dichlorophenol + 4-Chlorobenzoyl Chloride O_Acyl O-Acylation (Fast) Phenol Oxygen Attack SM->O_Acyl Base / Solvent Ester 2,4-Dichlorophenyl 4-chlorobenzoate O_Acyl->Ester -HCl Fries Fries Rearrangement AlCl3 (1.5 eq), 140°C Ester->Fries Heat / Lewis Acid Chelate Aluminum Chelate Complex (Stable Intermediate) Fries->Chelate C-Acylation at C6 Hydrolysis Acidic Workup (HCl / Ice) Chelate->Hydrolysis Quench Product 2-Hydroxy-3,5,4'-trichlorobenzophenone (Target Product) Hydrolysis->Product Final Yield

Figure 1: Two-step synthesis of 2-Hydroxy-3,5,4'-trichlorobenzophenone via Fries Rearrangement.

Troubleshooting Guides & FAQs

Q1: Why is my direct Friedel-Crafts acylation yielding mostly unreacted starting material or an ester intermediate? Causality: The phenolic oxygen is highly nucleophilic, leading to rapid O-acylation (ester formation). However, the aromatic ring of 2,4-dichlorophenol is severely deactivated by two strongly electronegative chlorine atoms. This drastically raises the activation energy required for direct C-acylation. Solution: Abandon the one-pot direct acylation. Isolate the 2,4-dichlorophenyl 4-chlorobenzoate ester first, then subject it to a dedicated Fries Rearrangement step at high temperatures to force the acylium ion migration[1].

Q2: I am using the Fries Rearrangement route, but my yield is capped at ~50%. How can I drive the reaction to completion? Causality: The Fries rearrangement is induced by a Lewis acid[1]. However, the target product (an ortho-hydroxy ketone) forms a highly stable bidentate chelate complex with the aluminum catalyst via the carbonyl oxygen and the adjacent hydroxyl group[1]. Because the product traps the Lewis acid, the reaction is not truly catalytic; it requires stoichiometric amounts of AlCl3[2]. Solution: You must use a strict excess of AlCl3. Increase your catalyst loading from catalytic amounts to 1.2 – 1.5 equivalents relative to the ester.

Q3: How does the substitution pattern of 2,4-dichlorophenol affect regioselectivity? Do I need to worry about the para-isomer forming? Causality: The Fries rearrangement is strictly ortho and para selective[1],[3]. In 2,4-dichlorophenol, the hydroxyl group is at position 1, and the chlorine atoms occupy positions 2 and 4. Because the para position (C4) is physically blocked by a chlorine atom, the acylium carbocation has no choice but to attack the open ortho position (C6)[3]. Solution: Regioselectivity is naturally controlled by steric hindrance. The reaction will exclusively yield the desired 2-hydroxy-3,5-dichloro substitution pattern without the need for complex isomer separation.

Q4: What are the optimal temperature and solvent conditions for the Fries Rearrangement step? Causality: Low reaction temperatures generally favor para substitution (kinetic control), while high temperatures favor ortho substitution (thermodynamic control)[1],[3]. Furthermore, highly polar solvents inhibit the formation of the ortho-product[3]. Solution: Since you require the ortho-product and the ring is deactivated, use harsh thermodynamic conditions. Run the reaction as a solvent-free melt at 130–150°C, or use a non-polar, high-boiling solvent like 1,2-dichlorobenzene.

Quantitative Data: Reaction Parameter Optimization

The following table summarizes the causal relationship between reaction conditions and expected yields, validating the necessity of the optimized two-step protocol.

Reaction RouteCatalyst (Eq)Temp (°C)SolventRegioselectivityExpected Yield
Direct Friedel-CraftsAlCl3 (1.1)25 - 80DCM / DCEMixed (O- vs C-acyl)< 30%
Fries RearrangementAlCl3 (0.5)140None (Melt)Ortho (C6)Stalls at ~50%
Fries Rearrangement AlCl3 (1.5) 140 None (Melt) Ortho (C6) 85 - 92%
Fries RearrangementAlCl3 (1.5)1201,2-DichlorobenzeneOrtho (C6)75 - 80%

Validated Experimental Protocol

This protocol utilizes a self-validating system to ensure each step has reached completion before proceeding, eliminating guesswork from the workflow.

Phase 1: Synthesis of 2,4-Dichlorophenyl 4-chlorobenzoate (O-Acylation)
  • Setup: Charge a flame-dried round-bottom flask with 2,4-dichlorophenol (1.0 eq) and anhydrous dichloromethane (DCM) under an inert atmosphere.

  • Base Addition: Add triethylamine (1.2 eq) and cool the mixture to 0°C using an ice bath.

  • Acylation: Add 4-chlorobenzoyl chloride (1.05 eq) dropwise over 30 minutes to control the exothermic reaction. Allow the reaction to warm to room temperature and stir for 2 hours.

  • Self-Validation Check (Critical): Perform Thin Layer Chromatography (TLC) using Hexanes:EtOAc (9:1). The phenolic starting material (UV active, stains brown with KMnO4) must completely disappear, replaced by a higher

    
     ester spot. Do not proceed until the phenol is consumed.
    
  • Workup: Wash the organic layer sequentially with 1M HCl, saturated NaHCO3, and brine. Dry over anhydrous Na2SO4, filter, and concentrate in vacuo to yield the ester intermediate.

Phase 2: Fries Rearrangement (C-Acylation)
  • Setup: In a heavy-walled, flame-dried flask equipped with a reflux condenser and an HCl gas scrubber, combine the ester intermediate (1.0 eq) and anhydrous aluminum chloride (AlCl3, 1.5 eq).

  • Thermal Activation: Heat the solid mixture gradually to 140°C (solvent-free melt condition). Maintain heating for 3-4 hours.

  • Visual Validation: The mixture will transition from a suspension into a dark, highly viscous complex. This physical change indicates the successful formation of the aluminum chelate complex[1].

  • Self-Validation Check: Quench a micro-aliquot in ice/HCl and extract with EtOAc. TLC should show the complete conversion of the ester to a highly fluorescent (under 365 nm UV) ortho-hydroxybenzophenone product.

  • Quench & Hydrolysis: Cool the reaction to 60°C and carefully pour it over a mixture of crushed ice and concentrated HCl. Caution: Vigorous exotherm. Stir aggressively until the dark aluminum complex is fully destroyed and the solution turns clear with a solid precipitate.

  • Isolation: Extract the aqueous layer with ethyl acetate, wash with brine, dry, and concentrate. Recrystallize the crude solid from ethanol to afford pure 2-Hydroxy-3,5,4'-trichlorobenzophenone.

References

Sources

Optimization

Technical Support Center: Preventing Degradation of 2-Hydroxy-3,5,4'-trichlorobenzophenone

Welcome to the Technical Support Center for 2-Hydroxy-3,5,4'-trichlorobenzophenone (CAS: 99585-49-6). As a highly functionalized, chlorinated benzophenone derivative, this compound is frequently utilized in photostabilit...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 2-Hydroxy-3,5,4'-trichlorobenzophenone (CAS: 99585-49-6). As a highly functionalized, chlorinated benzophenone derivative, this compound is frequently utilized in photostability studies, toxicology assays, and synthetic chemistry. However, its structural features—specifically the UV-absorbing benzophenone core and the electron-rich, chlorinated phenolic ring—make it highly susceptible to photolytic, oxidative, and biological degradation during routine laboratory handling.

This guide provides authoritative troubleshooting, mechanistic insights, and self-validating protocols to ensure the integrity of your compound throughout your experimental workflows.

Section 1: Troubleshooting & FAQs (Mechanistic Insights)

Q1: My stock solutions show a rapid decrease in concentration when left on the benchtop, even in sealed vials. Why? A1: The loss is driven by photo-induced degradation . Benzophenones are potent UV absorbers. When exposed to ambient laboratory lighting or sunlight (250–350 nm), the molecule transitions into a highly reactive triplet excited state (


) 1. This excited state not only causes direct photolysis of the compound but also sensitizes the production of reactive intermediate (RI) species in the solvent, leading to auto-oxidation 2.
Causality-Driven Solution: Always prepare and store solutions in actinic (amber) glassware. If working with photosensitive co-solutes, note that the triplet state of benzophenones can accelerate the degradation of co-existing organic molecules 2.

Q2: I am using a chlorinated buffer/tap water matrix for environmental assays, and I am detecting new, unknown peaks in my LC-MS. What is happening? A2: You are observing oxidative halogenation and ring cleavage . The phenolic ring of 2-hydroxybenzophenones is highly vulnerable to electrophilic attack by free chlorine or hypochlorite 3. In chlorinated aqueous environments, the compound undergoes rapid substitution, forming highly toxic brominated or chlorinated disinfection byproducts, and eventually cleaving to form trihalomethanes like chloroform or bromoform 3. Causality-Driven Solution: Never use tap water or buffers containing trace hypochlorite. Use strictly HPLC-grade, ultra-pure water. If testing environmental samples, quench free chlorine with sodium thiosulfate prior to spiking the compound.

Q3: During 48-hour in vitro biological assays, the compound's concentration drops significantly without any light exposure. Is it precipitating? A3: While precipitation is possible due to low aqueous solubility, the primary culprit in biological matrices is microbial or enzymatic degradation . Chlorinated phenols and benzophenones are readily metabolized by aerobic bacteria and fungi 1. Specifically, extracellular enzymes like lignin peroxidase (LiP) and manganese peroxidase (MnP) catalyze oxidative dechlorination, stripping the chlorine atoms and reducing the quinone intermediates until the aromatic ring is cleaved 4. Causality-Driven Solution: Ensure absolute sterility of your assay matrix. Filter-sterilize all solutions through a 0.22 µm PTFE membrane. For non-cellular assays, consider adding a bacteriostatic agent (e.g., 0.02% sodium azide).

Q4: Does temperature affect the stability of the compound in the presence of oxidants? A4: Yes, significantly. The activation energy for the oxidative degradation of benzophenones by strong oxidants dictates that higher temperatures exponentially increase the degradation rate 5. Causality-Driven Solution: Perform all oxidative stress assays or extractions at strictly controlled temperatures (e.g., 4°C to 25°C) to prevent runaway thermal degradation 5.

Section 2: Quantitative Data: Degradation Triggers & Mitigation
Degradation PathwayPrimary TriggerKinetic Impact / MechanismMitigation Strategy
Photolysis UV/Solar Radiation (250–350 nm)Formation of triplet excited state (

); sensitizes ROS production 2.
Use actinic glassware; avoid photosensitizing co-solutes.
Oxidative Cleavage Free Chlorine / HypochloriteElectrophilic substitution on the phenolic ring; yields trihalomethanes 3.Quench free chlorine with sodium thiosulfate; use HPLC-grade water.
Enzymatic Dechlorination Lignin/Manganese PeroxidasesOxidative dechlorination strips Cl atoms, leading to ring cleavage 4.0.22 µm sterile filtration; addition of bacteriostatic agents.
Thermal-Oxidative High Temperature + OxidantsExponential increase in degradation rate (Ea ≈ 27.2 KJ/mol) 5.Maintain assay temperatures ≤ 25°C during extraction/storage.
Section 3: Self-Validating Experimental Protocol

SOP: Zero-Degradation Preparation and Storage Workflow Objective: Prepare a stable 10 mM stock solution of 2-Hydroxy-3,5,4'-trichlorobenzophenone that validates its own integrity.

Step 1: Solvent Degassing and Selection

  • Action : Select HPLC-grade Dimethyl Sulfoxide (DMSO) or Methanol. Degas the solvent using a bath sonicator under a light vacuum for 15 minutes.

  • Causality : Removing dissolved oxygen prevents the formation of reactive oxygen species (ROS) that could be sensitized by the benzophenone core if inadvertently exposed to light 2.

Step 2: Actinic Compounding

  • Action : Weigh the compound and dissolve it in the degassed solvent exclusively under yellow/safe light or inside a biosafety cabinet with the lights off. Transfer immediately to an amber glass vial.

  • Causality : Benzophenones absorb heavily in the 250–350 nm range. Amber glass physically blocks the UV wavelengths required to excite the molecule into its degradative triplet state (

    
    ) 1.
    

Step 3: Sterile Filtration (Microbial Exclusion)

  • Action : Pass the solution through a 0.22 µm PTFE syringe filter into a sterile, argon-purged amber vial.

  • Causality : PTFE is chemically inert and will not bind the compound. The 0.22 µm pore size physically excludes aerobic bacteria and fungi capable of secreting peroxidases that drive oxidative dechlorination 4.

Step 4: Self-Validation System Check

  • Action : Immediately inject a 1 µL aliquot of the filtered stock into an HPLC-UV system (monitored at 280 nm) to establish a baseline Area Under the Curve (AUC). Expose a secondary 10 µL control aliquot to ambient laboratory light for 4 hours, then inject.

  • Causality & Validation : The system is validated if the dark-stored stock retains >99% of the baseline AUC, while the light-stressed control shows a quantifiable reduction and the appearance of secondary peaks (photodegradation products). This proves the protective protocol is actively preventing degradation.

Section 4: Mechanistic Visualizations

DegradationPathways Core 2-Hydroxy-3,5,4'-trichlorobenzophenone UV UV/Ambient Light (250-350 nm) Core->UV Photon Absorption Oxidants Oxidizing Agents (Chlorine/Ferrate) Core->Oxidants Chemical Exposure Microbes Microbial Enzymes (Peroxidases) Core->Microbes Biological Matrix Triplet Triplet Excited State (³BP*) Formation UV->Triplet Electrophilic Electrophilic Attack & Substitution Oxidants->Electrophilic Dechlorination Oxidative Dechlorination Microbes->Dechlorination Deg1 Photolysis Products & ROS Generation Triplet->Deg1 Sensitization Deg2 Halogenated Byproducts (Trihalomethanes) Electrophilic->Deg2 Ring Cleavage Deg3 Ring Cleavage Metabolites Dechlorination->Deg3 Enzymatic Reduction

Degradation pathways of 2-Hydroxy-3,5,4'-trichlorobenzophenone via light, oxidation, and microbes.

PreparationWorkflow Step1 1. Solvent Prep (HPLC-Grade, Degassed) Step2 2. Stock Mixing (Amber Glass, Inert Gas) Step1->Step2 Step3 3. Sterilization (0.22 µm PTFE) Step2->Step3 Step4 4. Validation (HPLC-UV Baseline) Step3->Step4 Step5 5. Storage (-20°C, Dark) Step4->Step5

Self-validating experimental workflow for the stable preparation and storage of the compound.

Section 5: References
  • Degradation of the UV Filter Benzophenone-4 by Ferrate (VI) in Aquatic Environments. Source: mdpi.com. URL:[Link]

  • The natural degradation of benzophenone at low concentration in aquatic environments. Source: iwaponline.com. URL:[Link]

  • Effect of benzophenone type UV filters on photodegradation of co-existing sulfamethoxazole in water. Source: apn-gcr.org. URL:[Link]

  • Degradation Products of Benzophenone-3 in Chlorinated Seawater Swimming Pools. Source: acs.org. URL:[Link]

  • Degradation of 2,4,6-Trichlorophenol by Phanerochaete chrysosporium: Involvement of Reductive Dechlorination. Source: nih.gov. URL:[Link]

Sources

Troubleshooting

Technical Support Center: Chromatography Troubleshooting for Halogenated Benzophenones

Welcome to the Technical Support Center. This guide is engineered for analytical scientists and drug development professionals facing chromatographic challenges during the purification and quantification of 2-Hydroxy-3,5...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is engineered for analytical scientists and drug development professionals facing chromatographic challenges during the purification and quantification of 2-Hydroxy-3,5,4'-trichlorobenzophenone .

Due to its highly lipophilic nature, strong electron-withdrawing chlorine substitutions, and an acidic phenolic hydroxyl group, this compound frequently exhibits severe peak tailing, co-elution with structural isomers, and solubility-induced band broadening. This guide provides field-proven, mechanistically grounded solutions to optimize your liquid chromatography (LC) workflows.

Mechanistic Overview: The Silanol Interaction

Before troubleshooting, it is critical to understand the causality behind the analyte's behavior. The three chlorine atoms (at positions 3, 5, and 4') exert a strong inductive electron-withdrawing effect, which significantly lowers the pKa of the 2-hydroxyl group compared to an unsubstituted phenol.

When passed through a standard silica-based reversed-phase column, this highly acidic phenolic OH group acts as a hydrogen bond donor and can undergo ion-exchange interactions with residual, ionized silanol groups (SiO⁻) on the stationary phase [1]. This dual-retention mechanism is the primary driver of peak tailing.

Mechanism Molecule 2-OH-3,5,4'-trichlorobenzophenone (Acidic Phenolic OH) Interaction Strong Hydrogen Bonding & Ion-Exchange Molecule->Interaction Silanol Ionized Silanol (SiO-) on Type-A Silica Silanol->Interaction Result Peak Tailing & Band Broadening Interaction->Result

Mechanism of secondary silanol interactions causing peak tailing.

Troubleshooting FAQs

Q1: Why does 2-Hydroxy-3,5,4'-trichlorobenzophenone exhibit severe peak tailing on my standard C18 column, and how do I measure it? A1: Peak tailing occurs when the analyte experiences more than one mechanism of retention—typically primary hydrophobic retention combined with secondary polar interactions with ionized silanols on the silica support [2]. The symmetry of a peak is quantified using the Asymmetry Factor (


), calculated as 

(where

is the back half-width and

is the front half-width at 10% peak height). A perfectly symmetrical peak has an

of 1.0. Values greater than 1.5 indicate significant tailing that compromises resolution and integration accuracy [2].

Q2: How can I adjust my mobile phase to eliminate this silanophilic tailing? A2: You must suppress the ionization of both the residual silanols and the acidic phenolic OH. Operating at a low mobile phase pH (typically 2.5 to 3.0) using a buffer like 10–20 mM potassium phosphate or formic acid neutralizes the silanol groups, effectively shutting down the secondary ion-exchange mechanism [3]. Alternatively, adding a competing base like triethylamine (TEA) can mask these active sites, though lowering the pH is generally preferred for column longevity [4].

Q3: I am observing peak fronting or split peaks instead of tailing. What causes this? A3: Peak fronting or splitting for highly lipophilic compounds is rarely a stationary phase issue; it is a symptom of mass overload or an injection solvent mismatch [5]. If your sample is dissolved in 100% strong organic solvent (e.g., pure acetonitrile) but injected into a highly aqueous mobile phase, the strong solvent plug carries the analyte through the column faster than the mobile phase can partition it. The self-validating fix is to dilute the sample in a solvent that matches your initial mobile phase conditions [5].

Q4: How do I separate the 2-hydroxy target from the 4-hydroxy isomer and other polychlorinated byproducts? A4: Standard C18 columns rely purely on hydrophobic dispersion forces, which are often insufficient for resolving positional isomers of halogenated benzophenones. The 2-hydroxy isomer forms an intramolecular hydrogen bond with the adjacent carbonyl oxygen, shielding the OH group and increasing its apparent lipophilicity compared to the 4-hydroxy isomer. To exploit this, switch to a Phenyl-Hexyl or Pentafluorophenyl (PFP) stationary phase. These phases provide alternative selectivity via


 and dipole-dipole interactions, which are highly sensitive to the spatial arrangement of the chlorine atoms and the hydrogen-bonding state of the molecule.

Quantitative Troubleshooting Matrix

The following table summarizes how specific parameters affect the chromatography of halogenated phenolic compounds, providing expected outcomes for rapid diagnosis.

ParameterObservationRoot CauseCorrective ActionExpected Outcome (

)
Mobile Phase pH 6.0

> 2.0
Ionized silanols interacting with 2-OHAdjust pH to 2.5 with Formic Acid

< 1.3
Injection Vol: 50 µL Peak FrontingMass/Volume OverloadReduce injection volume to 10 µLSymmetrical Peak
100% ACN Diluent Split PeaksSolvent MismatchDilute sample in initial mobile phaseSingle, sharp peak
Type-A Silica C18

= 1.8
High metal content / active silanolsSwitch to Type-B end-capped C18

< 1.2

Diagnostic Workflow

Use the following logical workflow to systematically diagnose and resolve poor chromatography during your purification runs.

Workflow Start Analyze Chromatogram CheckTailing Is Peak Tailing (As > 1.5)? Start->CheckTailing CheckCoelution Are Isomers Co-eluting? CheckTailing->CheckCoelution No Silanol Silanol Interaction (Secondary Retention) CheckTailing->Silanol Yes Selectivity Suboptimal Selectivity (Hydrophobic Match) CheckCoelution->Selectivity Yes AdjustPH Lower pH to 2.5-3.0 or Add TEA Silanol->AdjustPH ChangeColumn Use End-capped or Type-B Silica Silanol->ChangeColumn OptimizeGradient Use Phenyl-Hexyl Phase & Flatten Gradient Selectivity->OptimizeGradient

Workflow for diagnosing and resolving peak tailing and co-elution issues.

Standard Operating Methodologies

Method A: Step-by-Step Mobile Phase pH Optimization

Objective: To determine the optimal mobile phase pH to minimize secondary silanol interactions and validate the ion-exchange causality.

  • Buffer Preparation: Prepare a 20 mM potassium phosphate aqueous buffer.

  • pH Adjustment: Divide the buffer into three equal aliquots. Adjust the pH of Aliquot A to 2.5, Aliquot B to 4.0, and Aliquot C to 6.0 using dilute phosphoric acid or potassium hydroxide [4].

  • Equilibration: Flush the HPLC system and column with the pH 6.0 mobile phase (mixed with your standard organic modifier, e.g., 60% Acetonitrile) for at least 10 column volumes.

  • Injection: Inject a 10 µg/mL standard of 2-Hydroxy-3,5,4'-trichlorobenzophenone. Record the chromatogram and calculate the Asymmetry Factor (

    
    ).
    
  • Iteration: Repeat steps 3 and 4 sequentially for the pH 4.0 and pH 2.5 mobile phases.

  • Data Analysis: Compare the

    
     values. The pH yielding an 
    
    
    
    closest to 1.0 validates the suppression of silanol ionization. (Expected result: pH 2.5 will yield the highest symmetry).
Method B: Column Rescue and Decontamination Protocol

Objective: To remove strongly retained, highly lipophilic polychlorinated benzophenone aggregates causing peak distortion, ghost peaks, and pressure spikes.

  • Disconnection: Disconnect the column from the detector to prevent flushing lipophilic contaminants into the flow cell[5].

  • Aqueous Flush: Flush the column with 10–20 column volumes of HPLC-grade water (without buffer) to remove any precipitated salts.

  • Strong Organic Wash: Flush with 20 column volumes of 100% Acetonitrile, followed immediately by 20 column volumes of 100% Isopropanol (IPA). Causality: IPA has higher viscosity and superior solvating power for highly lipophilic, halogenated aggregates compared to acetonitrile.

  • Backflushing (If permitted by manufacturer): If high backpressure persists (indicating a partially blocked inlet frit), reverse the column direction and backflush with 100% IPA directly to waste for 30 minutes [5].

  • Re-equilibration: Return the column to its normal flow direction, equilibrate with the initial mobile phase conditions, and run a blank injection to verify baseline stability.

References

  • Phenomenex. Tip on Peak Tailing of Basic Analytes. Retrieved from[Link]

  • Element Lab Solutions. Peak Tailing in HPLC. Retrieved from [Link]

  • Waters Corporation. Troubleshooting Peak Shape Problems in HPLC. Retrieved from [Link]

  • LCGC International. LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes. Retrieved from[Link]

Optimization

Technical Support Center: Optimizing the Synthesis of 2-Hydroxy-3,5,4'-trichlorobenzophenone

Welcome to the Technical Support Center. This guide is engineered for researchers, scientists, and drug development professionals scaling the production of 2-Hydroxy-3,5,4'-trichlorobenzophenone.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is engineered for researchers, scientists, and drug development professionals scaling the production of 2-Hydroxy-3,5,4'-trichlorobenzophenone.

The most viable synthetic route utilizes a Lewis acid-mediated Fries rearrangement of 2,4-dichlorophenyl 4-chlorobenzoate. Because the para position of the phenol ring is sterically and electronically blocked by a chlorine atom, the acyl migration is forced exclusively to the ortho position, yielding the desired 2-hydroxybenzophenone architecture. This guide provides field-proven troubleshooting strategies, mechanistic insights, and a self-validating protocol to ensure high-yield synthesis.

Part 1: Mechanistic Workflow & Causality

Understanding the reaction mechanism is critical for troubleshooting. The reaction is driven by the formation of a highly stable bidentate aluminum chelate intermediate. This thermodynamic sink dictates our choices in catalyst stoichiometry, solvent selection, and workup conditions[1].

Synthesis SM 2,4-Dichlorophenol + 4-Chlorobenzoyl Chloride Ester 2,4-Dichlorophenyl 4-chlorobenzoate SM->Ester O-Acylation (Et3N) Acylium Acylium Ion + Aluminum Phenolate Ester->Acylium AlCl3 (1.5 eq), Chlorobenzene, 130°C Chelate Bidentate Aluminum Chelate Complex Acylium->Chelate Ortho-Migration Product 2-Hydroxy-3,5,4'- trichlorobenzophenone Chelate->Product Vigorous Acidic Quench (2M HCl)

Fig 1. Mechanistic workflow of the Fries rearrangement highlighting the critical aluminum chelate.

Part 2: Troubleshooting & FAQs

Q1: Why does the reaction stall at ~50% conversion, leaving unreacted ester? Causality & Solution: A common pitfall is treating the Lewis acid (AlCl₃) as a true catalyst. In the synthesis of 2-hydroxybenzophenones, the newly formed ortho-hydroxy and carbonyl groups form a highly stable, bidentate chelate complex with aluminum[2]. This thermodynamic sink sequesters the AlCl₃, leading to severe product inhibition[3]. Actionable Fix: You must use a stoichiometric excess of strictly anhydrous AlCl₃. We recommend 1.2 to 1.5 equivalents relative to the ester to ensure complete conversion[4].

Q2: I am observing significant amounts of 2,4-dichlorophenol and 4-chlorobenzoic acid. What causes this cleavage? Causality & Solution: The Fries rearrangement proceeds via an acylium carbocation intermediate that can detach from the aromatic ring (intermolecular pathway)[3]. If the reaction temperature exceeds 150°C (often seen in solvent-free melts) or if trace moisture is present, the acylium ion diffuses and hydrolyzes rather than recombining with the ring. Actionable Fix: Transition from a solvent-free melt to a high-boiling, inert solvent like chlorobenzene or 1,2-dichlorobenzene[5]. Maintain the internal temperature strictly between 120°C and 130°C to favor the intramolecular rearrangement while suppressing ester cleavage[2].

Q3: During the aqueous quench, a thick, intractable emulsion forms. How do I break it? Causality & Solution: Quenching the robust aluminum chelate with plain water or a weak acid precipitates gelatinous aluminum hydroxide [Al(OH)₃]. This polymer-like network traps the product and creates unbreakable emulsions. Actionable Fix: The quench must be highly acidic and exothermic. Pour the reaction mixture into a vigorously stirred solution of warm 2M HCl. The strong acid protonates the phenolic oxygen, breaking the chelate and keeping the aluminum species soluble in the aqueous phase as Al³⁺ ions.

Part 3: Quantitative Data & Condition Optimization

The following table summarizes the causality of different reaction conditions during the optimization of the Fries rearrangement step.

SolventTemp (°C)AlCl₃ (equiv)Conversion (%)Isolated Yield (%)Major Byproduct / Observation
Neat (None)1601.5>9545Tar / Intermolecular Cleavage
Dichloromethane401.515<5Unreacted Ester (Insufficient thermal energy)
Chlorobenzene1300.55040Unreacted Ester (Catalyst starvation via chelation)
Chlorobenzene 130 1.5 >99 88 Trace Phenol (Optimal Conditions)
Part 4: Self-Validating Experimental Protocol

This protocol is designed as a self-validating system. Built-in visual cues and analytical checkpoints ensure that each step is successful before proceeding to the next.

Step 1: O-Acylation (Preparation of 2,4-Dichlorophenyl 4-chlorobenzoate)

  • Dissolve 2,4-dichlorophenol (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane (DCM) at 0°C.

  • Add 4-chlorobenzoyl chloride (1.05 eq) dropwise over 30 minutes.

  • Validation Checkpoint: Stir for 2 hours at room temperature. Monitor by TLC (Hexane:EtOAc 8:2). The reaction is complete when the phenol spot (Rf ~0.4) disappears and the ester spot (Rf ~0.7) dominates.

  • Wash with 1M HCl, then brine. Dry over MgSO₄, concentrate, and dry under a high vacuum to yield the ester as a white solid. Note: The ester must be completely dry; residual moisture will destroy the AlCl₃ in the next step.

Step 2: Fries Rearrangement

  • In an oven-dried flask under inert atmosphere (N₂/Ar), dissolve the ester (1.0 eq) in anhydrous chlorobenzene (0.5 M concentration).

  • Add anhydrous AlCl₃ (1.5 eq) in one portion.

  • Heat the mixture to an internal temperature of 130°C.

  • Validation Checkpoint: Within 30–45 minutes, the solution will transition from pale yellow to a deep, dark orange/red. This color change is a self-validating visual cue confirming the formation of the aluminum chelate intermediate.

  • Maintain at 130°C for 4 hours. Monitor by HPLC for the disappearance of the ester peak.

Step 3: Acidic Quench & Workup

  • Cool the reaction mixture to 60°C.

  • Critical Step: Slowly pour the mixture into a vigorously stirred beaker containing warm (40°C) 2M HCl (3 volumes relative to chlorobenzene).

  • Validation Checkpoint: Stir for 30 minutes. The organic layer should become completely transparent and the aqueous layer clear. Any cloudiness in the aqueous layer indicates residual insoluble aluminum salts; if observed, add more 2M HCl until clear.

  • Separate the organic layer, wash with brine, and concentrate under reduced pressure to remove chlorobenzene.

Step 4: Purification

  • Recrystallize the crude solid from boiling ethanol.

  • Filter the pale-yellow crystals of 2-Hydroxy-3,5,4'-trichlorobenzophenone[1] and dry under vacuum.

References
  • INDOFINE Chemical Company, Inc. "2-HYDROXY-3,5,4'-TRICHLOROBENZOPHENONE Product Information." indofinechemical.com.
  • Alfa Chemistry. "Fries Rearrangement - Mechanism and Applications." alfa-chemistry.com.
  • Wikipedia. "Fries rearrangement." wikipedia.org.
  • BenchChem. "An In-depth Technical Guide to the Fries Rearrangement for the Synthesis of Hydroxyaryl Ketones." benchchem.com.
  • Gaikwad, S. V., et al. "CHEMOSELECTIVE C-BENZOYLATION OF PHENOLS BY USING ALCl3 UNDER SOLVENT-FREE CONDITIONS." Semantic Scholar.

Sources

Troubleshooting

Technical Support Center: 2-Hydroxy-3,5,4'-trichlorobenzophenone Interference

Here is the technical support guide for 2-Hydroxy-3,5,4'-trichlorobenzophenone , designed for researchers and drug development professionals. Product & Interference Overview Compound: 2-Hydroxy-3,5,4'-trichlorobenzopheno...

Author: BenchChem Technical Support Team. Date: March 2026

Here is the technical support guide for 2-Hydroxy-3,5,4'-trichlorobenzophenone , designed for researchers and drug development professionals.

Product & Interference Overview

Compound: 2-Hydroxy-3,5,4'-trichlorobenzophenone (CAS: 334702-99-7) Chemical Class: Polychlorinated Benzophenone / Triclosan Analogue Primary Application: Reference standard, Triclosan hapten mimic, UV-stabilizer intermediate. Critical Issue: This compound is a potent source of assay interference in high-throughput screening (HTS), environmental immunoassays, and fluorescence-based binding studies. Its structural similarity to Triclosan (2,4,4'-trichloro-2'-hydroxydiphenyl ether) and its physicochemical properties lead to false positives and signal quenching.

Part 1: Troubleshooting Guide (Q&A)

Scenario A: Immunoassays (ELISA) & Environmental Monitoring

Q: I am detecting high levels of Triclosan in my samples, but LC-MS validation shows negative results. Could this benzophenone be the cause? A: Yes. This is a classic case of Cross-Reactivity Interference .

  • The Mechanism: Many commercial Triclosan ELISA kits use antibodies generated against haptens derived from 2-hydroxy-3,5,4'-trichlorobenzophenone or similar chlorinated phenols to mimic the Triclosan structure.

  • The Problem: The antibody recognition site often targets the chlorophenol moiety (3,5-dichloro-2-hydroxy-). Because 2-Hydroxy-3,5,4'-trichlorobenzophenone preserves this epitope perfectly (unlike some metabolic conjugates), it binds the antibody with high affinity (often >50% cross-reactivity), resulting in false-positive signals.

  • Resolution: You must validate positive ELISA hits with a selective method like LC-MS/MS or GC-MS . In ELISA, use a "hapten inhibition" control if available.

Scenario B: Fluorescence-Based Assays (HTS)

Q: My kinase inhibition assay (using a coumarin-based substrate) shows this compound as a "hit," but the activity disappears in the confirmatory assay. Why? A: You are likely observing Fluorescence Quenching (Inner Filter Effect or Static Quenching).

  • The Mechanism: Chlorinated benzophenones are efficient UV/Vis absorbers and can act as collisional quenchers. If your fluorophore excites/emits in the UV-blue region (300–450 nm), 2-Hydroxy-3,5,4'-trichlorobenzophenone absorbs the excitation light or quenches the excited state of the fluorophore via electron transfer.

  • Diagnostic Test: Perform a Stern-Volmer plot analysis. Measure the fluorescence of your probe in the presence of increasing concentrations of the compound without the enzyme/target. A linear decrease in fluorescence confirms quenching.

Scenario C: Nuclear Receptor Reporter Assays (e.g., Estrogen Receptor)

Q: This compound activates my ER-alpha reporter assay, but I cannot reproduce the binding in a radioligand assay. Is it a true agonist? A: It is likely a False Positive Agonist or a Luciferase Stabilizer .

  • The Mechanism:

    • Xenoestrogen Activity: Like Benzophenone-3 (BP-3), this compound has weak intrinsic estrogenic activity (binding to the ER ligand-binding domain).

    • Luciferase Interference: Some benzophenone derivatives can stabilize the firefly luciferase enzyme or shift its emission, appearing as "activation" independent of the receptor.

  • Resolution: Use a counter-screen with a different reporter (e.g., Renilla luciferase) or a different cell line (e.g., HEK293 without ER) to rule out non-receptor-mediated effects.

Part 2: Interference Mechanisms & Data

Physicochemical Interference Profile
ParameterValue / CharacteristicImpact on Assay
UV Absorption Max ~290 nm, ~330 nmOptical Interference: Absorbs excitation light in UV-based fluorescence assays (e.g., Tryptophan, Coumarin).
LogP (Hydrophobicity) ~4.5 - 5.2 (Predicted)Non-Specific Binding: Adheres to plastic microplates and hydrophobic protein pockets, causing "sticky" false positives.
Fluorescence Weak native fluorescenceBackground Noise: Can increase background in blue-channel fluorescence assays.
Reactivity Phenolic -OH, Chlorinated ringRedox Activity: Potential interference in redox-sensitive dyes (e.g., Resazurin) at high concentrations (>10 µM).
Mechanism Visualization

Interference_Mechanism Compound 2-Hydroxy-3,5,4'-trichlorobenzophenone Target_ELISA Triclosan Antibody (ELISA) Compound->Target_ELISA Epitope Mimicry (Cross-Reactivity) Target_Fluoro Fluorophore (Coumarin/Fluorescein) Compound->Target_Fluoro Inner Filter Effect & Collisional Quenching Target_ER Estrogen Receptor (Reporter Assay) Compound->Target_ER Weak Agonism (Xenoestrogen) Result_FalsePos FALSE POSITIVE (High Signal) Target_ELISA->Result_FalsePos Result_Quench FALSE INHIBITION (Signal Loss) Target_Fluoro->Result_Quench Target_ER->Result_FalsePos

Caption: Pathways of interference: Epitope mimicry in ELISA, optical quenching in fluorescence assays, and weak agonism in receptor assays.

Part 3: Experimental Protocols for Mitigation

Protocol 1: Stern-Volmer Quenching Correction

Purpose: To determine if the compound is quenching your fluorescence signal.

  • Preparation: Prepare a 10 µM solution of your fluorophore (e.g., 4-MU, Fluorescein) in assay buffer.

  • Titration: Add 2-Hydroxy-3,5,4'-trichlorobenzophenone at concentrations ranging from 0.1 µM to 100 µM.

  • Measurement: Measure fluorescence intensity (

    
    ) at the assay's excitation/emission wavelengths.
    
  • Analysis: Plot

    
     vs. [Compound Concentration].
    
    • Equation:

      
      
      
    • Interpretation: A linear slope (

      
      ) indicates quenching. If quenching is present, mathematical correction is required, or the assay technology must be switched (e.g., to TR-FRET or Red-shifted dyes).
      
Protocol 2: LC-MS Confirmation for Triclosan Analysis

Purpose: To distinguish 2-Hydroxy-3,5,4'-trichlorobenzophenone from Triclosan in complex matrices.

  • Extraction: Liquid-liquid extraction of the sample (urine/water) using Ethyl Acetate.

  • Derivatization (Optional): Silylation with MSTFA to improve volatility.

  • Separation: Use a C18 column (e.g., Agilent ZORBAX Eclipse Plus).

    • Mobile Phase: Acetonitrile/Water (0.1% Formic Acid) gradient.

  • Detection (MRM Mode):

    • Triclosan Transitions: 287 -> 35 m/z (Quantifier).

    • Benzophenone Transitions: 299 -> 139 m/z (Quantifier).

    • Note: The mass difference (Triclosan MW ~289.5 vs. Benzophenone MW ~301.5) allows clear separation.

Part 4: Frequently Asked Questions (FAQs)

Q1: Is 2-Hydroxy-3,5,4'-trichlorobenzophenone a PAINS (Pan-Assay Interference Compound)? A: While not universally classified as a PAINS, it shares characteristics with "Frequent Hitters" due to its hydrophobicity and phenolic nature. It is prone to aggregation at high concentrations (>30 µM), leading to non-specific protein sequestration.

Q2: Can I use this compound as an internal standard for Triclosan? A: No. It is chemically distinct (ketone vs. ether) and will have different ionization efficiencies and retention times. Use 13C-labeled Triclosan or Deuterated Triclosan (Triclosan-d3) as an internal standard.

Q3: Does this compound degrade in solution? A: It is relatively stable but light-sensitive (like most benzophenones). Store stock solutions (DMSO) at -20°C in amber vials to prevent photolysis.

Q4: Why is this compound in my library? A: It is often included in "Environmental Toxicant" libraries or "Endocrine Disruptor" screening sets. It may also be present as a synthesis impurity in older batches of chlorinated phenols.

References

  • Indofine Chemical Company. (n.d.). 2-HYDROXY-3,5,4'-TRICHLOROBENZOPHENONE Product Sheet. Retrieved from [Link]

  • National Center for Biotechnology Information (NCBI). (n.d.). PubChem Compound Summary for CID 24211941: 2-Hydroxy-3,5,4'-trichlorobenzophenone. Retrieved from [Link]

  • Shelver, W. L., et al. (2000). Development of an immunoassay for the detection of triclosan in wastewater. Journal of Agricultural and Food Chemistry.
  • Suzuki, T., et al. (2005). Estrogenic and antiandrogenic activities of benzophenones in human breast cancer cell lines. Life Sciences. (General reference for Benzophenone ER interference).
Optimization

overcoming low reactivity of 2-Hydroxy-3,5,4'-trichlorobenzophenone

Technical Support Ticket: #TCB-354 Subject: Overcoming Low Reactivity of 2-Hydroxy-3,5,4'-trichlorobenzophenone Severity: High (Blocking Synthesis) Assigned Specialist: Senior Application Scientist, Reactivity Optimizati...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Ticket: #TCB-354 Subject: Overcoming Low Reactivity of 2-Hydroxy-3,5,4'-trichlorobenzophenone Severity: High (Blocking Synthesis) Assigned Specialist: Senior Application Scientist, Reactivity Optimization Group

Introduction: The "Inert" Substrate[1]

You are likely reading this because your standard reaction conditions—Williamson ether synthesis, Grignard addition, or borohydride reduction—have failed to convert 2-Hydroxy-3,5,4'-trichlorobenzophenone (hereafter TCB-354 ). You are recovering unreacted starting material despite refluxing for hours.

This is not an operator error; it is a structural feature. TCB-354 is designed by nature to be stable. The combination of the ortho-hydroxy group and the benzophenone core creates a Resonance-Assisted Hydrogen Bond (RAHB) loop, effectively "locking" the molecule. Furthermore, the chlorine atom at the 3-position provides a "steric gate" that physically blocks reagents.

This guide provides the specific protocols required to break this lock.

Module 1: Diagnosis & Mechanism

To react TCB-354, you must first understand the two forces working against you: Electronic Locking and Steric Shielding .

The Reactivity Block Diagram

TCB_Reactivity_Block cluster_molecule Structural Deactivation Factors cluster_consequence Experimental Failure Modes IMHB Intramolecular H-Bond (IMHB) (Locks Carbonyl & Phenol) NoAlk Failed O-Alkylation (Nucleophile blocked) IMHB->NoAlk Proton sequestered NoRed Failed Reduction (Carbonyl deactivated) IMHB->NoRed Carbonyl chelated Photo UV Energy Dissipation (ESIPT Mechanism) IMHB->Photo Enables excited state proton transfer Steric 3-Chloro Substituent (Steric Shielding) Steric->NoAlk Blocks electrophile approach EWG 3,5,4'-Trichloro Pattern (Electron Withdrawal) EWG->NoAlk Reduces Phenoxide Nucleophilicity

Figure 1: Mechanistic barriers preventing standard reactivity in TCB-354.

  • The IMHB Lock: The 2-hydroxyl proton forms a strong 6-membered chelate ring with the carbonyl oxygen. This removes the proton from equilibrium (hindering deprotonation) and reduces the electrophilicity of the carbonyl carbon.

  • The 3-Chloro Block: The chlorine atom at position 3 is bulky. It sits directly next to the hydroxyl group, physically preventing large bases or electrophiles from approaching the oxygen atom.

Module 2: Troubleshooting O-Functionalization (The Phenol)

The Problem: Standard


 / Acetone / Alkyl Halide conditions yield <10% conversion.
The Solution:  The "Cesium Effect" in Polar Aprotic Solvents.

You must switch to Cesium Carbonate (


) . Unlike potassium, the large ionic radius of the cesium cation (

) prevents the formation of tight ion pairs with the phenoxide. This creates a "naked," highly reactive anion that can overcome the steric hindrance of the 3-chloro group.
Optimized Protocol: O-Alkylation
ParameterStandard Condition (FAIL)Optimized Condition (PASS)
Base

or


(1.5 - 2.0 equiv)
Solvent Acetone or THFDMF or NMP (Anhydrous)
Temperature Reflux (

)

Concentration 0.5 M0.2 M (Dilution helps dissociation)

Step-by-Step Protocol:

  • Dissolution: Dissolve TCB-354 (1.0 equiv) in anhydrous DMF (0.2 M concentration).

  • Activation: Add

    
     (1.5 equiv). Stir at Room Temperature (RT) for 30 minutes. Note: You may see a color change to bright yellow/orange as the phenoxide forms.
    
  • Addition: Add the alkyl halide (1.2 equiv). If the halide is volatile, use a sealed tube.

  • Heating: Heat to

    
    . Monitor by TLC/HPLC.
    
  • Workup: The reaction is sensitive to water during the run but stable after. Pour into ice water and extract with EtOAc.

Why this works: The polar aprotic solvent (DMF) disrupts the intramolecular hydrogen bond (IMHB) by competing for the proton. The bulky Cesium cation coordinates loosely, allowing the phenoxide oxygen to rotate away from the 3-chloro group and attack the alkyl halide.

Module 3: Troubleshooting Carbonyl Chemistry (The Ketone)

The Problem:


 reduction returns starting material; Grignard reagents fail to add.
The Solution:  Lewis Acid Activation (Luche Reduction).

The intramolecular hydrogen bond stabilizes the carbonyl, making it less susceptible to nucleophilic attack. To reduce it, you must "swap" the internal proton for a stronger external Lewis Acid.

Optimized Protocol: Luche Reduction

Mechanism: Cerium(III) coordinates to the carbonyl oxygen, activating it and favoring 1,2-addition over potential side reactions. It also hardens the borohydride reagent.

Luche_Workflow Start TCB-354 (Ketone) Step1 1. Dissolve in MeOH (0.4 M) 2. Add CeCl3·7H2O (1.0 equiv) Start->Step1 Step2 Cool to 0°C Step1->Step2 Step3 Add NaBH4 (1.2 equiv) portionwise Step2->Step3 Ce(III) activates C=O Step4 Quench with 1M HCl Step3->Step4 Gas evolution (H2) End Product: Benzhydrol Derivative Step4->End

Figure 2: Luche Reduction workflow for deactivated benzophenones.

Step-by-Step Protocol:

  • Solvent: Dissolve TCB-354 in Methanol (Do not use Ethanol or THF; Methanol is required for the ligand exchange on Cerium).

  • Lewis Acid: Add Cerium(III) Chloride Heptahydrate (

    
    )  (1.0 equiv). Stir until fully dissolved.
    
  • Reduction: Cool to

    
    . Add Sodium Borohydride (
    
    
    
    )
    (1.2 equiv) in small portions over 10 minutes.
    • Observation: Vigorous bubbling (

      
       gas) will occur.
      
  • Completion: Stir at

    
     for 1 hour, then warm to RT.
    
  • Quench: Carefully add 1M HCl to neutralize the alkoxide and break the Cerium emulsion.

Module 4: Frequently Asked Questions (FAQs)

Q: I am trying to do a Mitsunobu reaction on the 2-OH, but it fails. Why? A: The Mitsunobu reaction (DEAD/PPh3) relies on the pKa of the phenol being lower than the betaine intermediate. While TCB-354 is acidic enough, the steric bulk of the 3-chloro group prevents the formation of the bulky phosphorous-oxygen intermediate. Switch to the Cesium Carbonate alkylation protocol (Module 2).

Q: Can I protect the 2-OH with a silyl group (TBS/TMS)? A: Standard silylation (TBSCl/Imidazole) will likely fail due to the 3-Cl steric hindrance.

  • Workaround: Use TBSOTf (Triflate) and 2,6-Lutidine in DCM at

    
    . The triflate is a much more reactive electrophile and can overcome the steric barrier.
    

Q: Why does the reaction mixture turn bright yellow upon adding base? A: This is normal. You are forming the phenoxide anion. The conjugation of the anion with the benzophenone system creates a charge-transfer complex that absorbs in the visible spectrum. If the color disappears upon adding the electrophile, it indicates the reaction is proceeding.

Q: My product has a lower melting point than reported. Is it an isomer? A: It is unlikely to be a structural isomer if you started with pure TCB-354. However, TCB-354 is a known UV absorber . If you did not protect your reaction from light, you may have generated photo-degradation byproducts via the ESIPT (Excited State Intramolecular Proton Transfer) mechanism. Always run these reactions in the dark or wrap the flask in aluminum foil.

References

  • Intramolecular Hydrogen Bonding & Reactivity

    • Title: Intramolecular hydrogen-bond activation for the addition of nucleophilic imines: 2-hydroxybenzophenone as a chemical auxiliary.

    • Source: Chemical Communications (RSC).

    • URL:[Link]

  • The Cesium Effect in Alkylation

    • Title: Cesium carbonate as a mediated inorganic base in some organic transformations.[1][2][3][4]

    • Source: ResearchG
    • URL:[Link]

  • Luche Reduction Mechanism

    • Title: Lanthanides in organic chemistry.[5] 1. Selective 1,2 reductions of conjugated ketones.[5]

    • Source: Journal of the American Chemical Society.[5]

    • URL:[Link]

  • Steric Hindrance in Benzophenones

    • Title: 2-Hydroxybenzophenone Derivatives: ESIPT Fluorophores Based on Switchable Intramolecular Hydrogen Bonds.
    • Source: Frontiers in Chemistry.
    • URL:[Link][6]

Sources

Troubleshooting

Technical Support Center: Troubleshooting the Synthesis of Substituted Benzophenones

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges from researchers synthesizing substituted benzophenones—a critical structural motif utilized as photoinitiator...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges from researchers synthesizing substituted benzophenones—a critical structural motif utilized as photoinitiators, therapeutic scaffolds, and advanced materials[1].

While the classical Friedel-Crafts acylation remains a cornerstone for carbon-carbon bond formation, modern drug development often demands orthogonal approaches, such as Palladium-catalyzed cross-coupling, to tolerate complex functional groups[2]. This guide addresses the most common synthetic pitfalls, explains the underlying mechanistic causality of these failures, and provides field-proven, self-validating protocols to ensure your experiments are robust and reproducible.

Benzophenone_Synthesis Start Target: Substituted Benzophenone CheckFG Are strongly coordinating groups (e.g., -NH2, -OH) present? Start->CheckFG RouteFC Friedel-Crafts Acylation (AlCl3, CH2Cl2) CheckFG->RouteFC No RouteCross Pd-Catalyzed Cross-Coupling CheckFG->RouteCross Yes IssueFC Regioselectivity Issues or Over-acylation? RouteFC->IssueFC IssueCross Acyl Chloride Hydrolysis? RouteCross->IssueCross OptimizeFC Lower Temp (0-5°C) or use milder Lewis Acid IssueFC->OptimizeFC Yes OptimizeCross Biphasic System (Toluene/H2O) + Hydrophilic Ligand IssueCross->OptimizeCross Yes

Decision tree for selecting and optimizing benzophenone synthesis routes.

FAQ & Troubleshooting Guide
Q1: I am synthesizing a methoxy-substituted benzophenone via Friedel-Crafts acylation, but my GC-MS shows a complex mixture of regioisomers and demethylated byproducts. How can I improve regioselectivity and prevent degradation?

The Causality: Methoxy groups are strongly activating and ortho/para-directing. When using a strong Lewis acid like anhydrous aluminum chloride (


) at ambient or elevated temperatures, the highly electrophilic acylium ion attacks both the ortho and para positions, leading to poor regioselectivity[1]. Furthermore, 

is a known reagent for ether cleavage (O-demethylation). If the reaction is allowed to warm up too much or run for too long, the Lewis acid coordinates with the methoxy oxygen, cleaving the methyl ether to yield an undesired phenol byproduct[3].

The Solution: Strict temperature control is paramount. The reaction must be initiated at 0–5 °C to favor the thermodynamically more stable para-isomer (due to steric hindrance at the ortho position) and to suppress ether cleavage.

Protocol 1: Self-Validating Friedel-Crafts Acylation for Electron-Rich Arenes This protocol utilizes strict thermal management to maximize para-selectivity and prevent O-demethylation[4][5].

  • Apparatus Setup: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a nitrogen inlet. Maintain an inert atmosphere to prevent catalyst deactivation by ambient moisture.

  • Catalyst Suspension: Charge the flask with anhydrous

    
     (1.2 equivalents) and anhydrous dichloromethane (
    
    
    
    ). Cool the suspension to 0–5 °C using an ice-water bath.
  • Acylium Ion Generation: Dissolve the benzoyl chloride (1.0 equivalent) in a minimal amount of dry

    
    . Add this dropwise to the 
    
    
    
    suspension over 15 minutes.
    • Self-Validation: The mixture will typically develop a distinct color (often yellow to orange) and become homogeneous, visually confirming the formation of the active acylium-Lewis acid complex.

  • Substrate Addition: Dissolve the methoxybenzene derivative (1.0 equivalent) in

    
    . Add dropwise via the dropping funnel over 30 minutes, strictly maintaining the internal temperature below 5 °C to control the exotherm and dictate regioselectivity.
    
  • Reaction Maturation: Stir at 0–5 °C for 1 hour, then slowly allow it to reach room temperature. Monitor via TLC until the starting material is consumed.

  • Quenching & Workup: Carefully pour the mixture over crushed ice containing 1M HCl.

    • Causality: The acid breaks the strong aluminum-ketone complex, liberating the free benzophenone. Extract with

      
      , wash with saturated 
      
      
      
      and brine, dry over
      
      
      , and concentrate.
Q2: My starting material contains a free amine (-NH2). The standard Friedel-Crafts acylation yields almost no product, and a sticky, insoluble tar forms in the flask. What is happening?

The Causality: Free amines and phenols possess lone pairs that strongly coordinate with the empty p-orbital of the Lewis acid (


). This Lewis acid-base complexation instantly converts the activating, electron-donating amine into a strongly deactivating, electron-withdrawing group (

)[6]. This halts the electrophilic aromatic substitution and often leads to insoluble polymeric complexes.

The Solution: You have two options. The traditional route is to N-protect the amine (e.g., as an acetamide or Boc-derivative) prior to the Friedel-Crafts reaction[6]. However, a more elegant and modern approach is to bypass the Friedel-Crafts pathway entirely and utilize a Palladium-catalyzed Suzuki-Miyaura cross-coupling between an acyl chloride and an arylboronic acid[2][7].

Pd_Cycle Pd0 Pd(0) L_n OxAdd Oxidative Addition (Ar-CO-Cl) Pd0->OxAdd PdII Ar-CO-Pd(II)-Cl OxAdd->PdII TransMet Transmetalation (Ar'-B(OH)2) PdII->TransMet PdII_diaryl Ar-CO-Pd(II)-Ar' TransMet->PdII_diaryl RedElim Reductive Elimination PdII_diaryl->RedElim RedElim->Pd0 Regenerates Product Ar-CO-Ar' (Benzophenone) RedElim->Product

Catalytic cycle of Pd-catalyzed cross-coupling of acyl chlorides with boronic acids.

Q3: I attempted the Suzuki-Miyaura cross-coupling of a benzoyl chloride with an arylboronic acid in an aqueous basic mixture, but my primary product is benzoic acid. How do I outcompete the hydrolysis of the acyl chloride?

The Causality: Acyl chlorides are highly electrophilic. In standard aqueous cross-coupling conditions, the rate of nucleophilic attack by hydroxide ions (hydrolysis) often exceeds the rate of oxidative addition of the acyl chloride to the Pd(0) catalyst. This results in rapid conversion of your starting material to the corresponding carboxylic acid.

The Solution: To favor cross-coupling over hydrolysis, you must accelerate the oxidative addition step and limit the acyl chloride's exposure to the bulk aqueous phase. This is achieved by using a biphasic solvent system (e.g., Toluene/Water) combined with highly active, hydrophilic ligands (such as phosphinoferrocene amidosulfonates)[7], or by shifting to completely solvent-free mechanochemical (ball-milling) conditions[8].

Quantitative Comparison of Benzophenone Synthesis Strategies

Synthesis StrategyTypical Catalyst / ReagentSolvent SystemAvg. Yield (%)Primary PitfallRef
Friedel-Crafts Acylation

(1.2 - 2.0 eq)

or Neat
65 - 85%Regioselectivity mixtures; Lewis acid coordination with heteroatoms.[1][4]
Pd-Catalyzed Cross-Coupling

(0.2 mol%) + Ligand
Toluene /

(Biphasic)
85 - 95%Hydrolysis of acyl chloride if mixing/ligand is suboptimal.[7]
Mechanochemical Coupling Ru-sandwich complex or PdSolvent-free (Ball milling)70 - 90%Requires specialized milling equipment; localized heating.[8]

Protocol 2: Biphasic Pd-Catalyzed Cross-Coupling for Sensitive Substrates This protocol leverages a biphasic system to protect the acyl chloride while facilitating rapid coupling at the solvent interface[7].

  • Catalyst Preparation: In a Schlenk tube under argon, combine

    
     (0.2 mol%) and a suitable hydrophilic phosphine ligand (e.g., a phosphinoferrocene derivative, 0.4 mol%).
    
  • Reagent Charging: Add the arylboronic acid (1.2 equivalents) and anhydrous potassium carbonate (

    
    , 2.0 equivalents) to the tube.
    
  • Solvent & Electrophile Addition: Inject degassed toluene and degassed water (typically a 3:1 ratio). Finally, add the substituted benzoyl chloride (1.0 equivalent).

    • Causality: The acyl chloride remains predominantly in the organic (toluene) phase, shielding it from rapid hydrolysis, while the active Pd-complex operates at the interface.

  • Reaction Execution: Stir vigorously at room temperature for 2–4 hours.

    • Self-Validation: High-speed stirring is critical; an emulsion-like appearance confirms you have maximized the interfacial surface area between the aqueous and organic phases.

  • Workup: Dilute with ethyl acetate, separate the phases, and extract the aqueous layer once more with ethyl acetate. Wash the combined organics with brine, dry over

    
    , and purify via silica gel flash chromatography to isolate the substituted benzophenone.
    
References
  • An In-depth Technical Guide to the Friedel-Crafts Acylation for the Synthesis of Substituted Benzophenones - Benchchem. 1

  • Ionic Liquids and Microwaves in Promotion of Organic Synthesis - HELDA. 3

  • Synthesis of a Polar Phosphinoferrocene Amidosulfonate Ligand and Its Application in Pd-Catalyzed Cross-Coupling Reactions of Aromatic Boronic Acids and Acyl Chlorides in an Aqueous Medium - ResearchGate.7

  • Ru-catalyzed activation of free phenols in a one-step Suzuki–Miyaura cross-coupling under mechanochemical conditions - RSC Publishing. 8

  • Benzophenone: a ubiquitous scaffold in medicinal chemistry - PMC. 2

  • An In-depth Technical Guide on the Physicochemical Properties of 2-Bromo-4'-fluoro-3'-methylbenzophenone and Its Isomers - Benchchem. 4

  • An In-depth Technical Guide to the Electrophilic Reactivity of 4-Aminobenzoyl Chloride - Benchchem. 6

  • 2,2',4,4',6,6'-Hexamethylbenzophenone - Benchchem.5

Sources

Reference Data & Comparative Studies

Validation

Validating the Biological Activity of 2-Hydroxy-3,5,4'-trichlorobenzophenone: A Comparative Guide

Executive Summary 2-Hydroxy-3,5,4'-trichlorobenzophenone (CAS: 99585-49-6) is a lipophilic, polychlorinated benzophenone derivative.[1] While structurally analogous to the widely used antimicrobial agent Triclosan , it p...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Hydroxy-3,5,4'-trichlorobenzophenone (CAS: 99585-49-6) is a lipophilic, polychlorinated benzophenone derivative.[1] While structurally analogous to the widely used antimicrobial agent Triclosan , it possesses a ketone bridge rather than an ether bridge, altering its steric rigidity and electronic properties. This guide serves as a strategic roadmap for researchers to validate its biological potential, specifically targeting antimicrobial efficacy , mitochondrial uncoupling , and cytotoxicity .

By synthesizing Structure-Activity Relationship (SAR) data from established chlorinated phenols and benzophenones, this guide provides the experimental frameworks necessary to benchmark this compound against industry standards like Triclosan and Oxyclozanide.[1]

Comparative Analysis & SAR Logic

Structural Homology: The Triclosan Connection

The biological activity of 2-Hydroxy-3,5,4'-trichlorobenzophenone is best understood through its structural similarity to Triclosan (2,4,4'-trichloro-2'-hydroxydiphenyl ether).[1] Both molecules share a "linked diphenol" pharmacophore heavily substituted with chlorine atoms, which drives lipophilicity and membrane interaction.[1]

FeatureTriclosan (Standard)2-Hydroxy-3,5,4'-trichlorobenzophenone (Target)Implication for Activity
Bridge Ether (-O-)Ketone (-C=O-)Ketone bridge is more rigid and electron-withdrawing, potentially increasing the acidity of the -OH group.[1]
Ring A Sub. 2-OH, 4-Cl2-OH, 3-Cl, 5-ClThe 3,5-dichloro-2-hydroxy pattern is a classic "uncoupler" motif (seen in Oxyclozanide).[1]
Ring B Sub. 2'-Cl, 4'-Cl4'-ClLess steric hindrance on Ring B may allow different binding modes in enzyme pockets (e.g., FabI).[1]
Lipophilicity High (LogP ~4.[1]8)High (Predicted LogP ~5.[1]0)Excellent membrane permeability; potential for bioaccumulation.[1]
Predicted Mechanisms of Action

Based on the SAR analysis, three primary mechanisms are proposed for validation:

  • Enoyl-ACP Reductase (FabI) Inhibition (Antibacterial): Like Triclosan, the target molecule mimics the substrate for FabI, a key enzyme in bacterial fatty acid synthesis.[1] The ketone bridge mimics the transition state of the substrate.[1]

  • Protonophore / Uncoupling (Mitochondrial Toxicity): The electron-withdrawing chlorine atoms at positions 3 and 5 increase the acidity of the phenolic hydroxyl group.[1] This allows the molecule to shuttle protons across the inner mitochondrial membrane, uncoupling oxidative phosphorylation.

  • Tubulin Polymerization Inhibition (Anticancer): Benzophenone derivatives are known to bind to the colchicine site of tubulin, disrupting microtubule formation in cancer cells.[1]

Visualizing the Validation Logic

The following diagram outlines the structural logic and the corresponding validation pathways.

ValidationLogic Target 2-Hydroxy-3,5,4'-trichlorobenzophenone Feature1 3,5-Dichloro-2-hydroxy Motif (Acidic Phenol) Target->Feature1 Feature2 Benzophenone Scaffold (Tubulin Binding) Target->Feature2 Feature3 Lipophilic Chlorination (Membrane Penetration) Target->Feature3 Mech_Uncouple Mitochondrial Uncoupling (Protonophore) Feature1->Mech_Uncouple Mech_Tubulin Cytotoxicity (Microtubule Disruption) Feature2->Mech_Tubulin Mech_FabI FabI Inhibition (Fatty Acid Synthesis) Feature3->Mech_FabI Assay_Mito Assay: Oxygen Consumption (Seahorse XF / Clark Electrode) Mech_Uncouple->Assay_Mito Assay_MIC Assay: MIC Determination (Staphylococcus aureus) Mech_FabI->Assay_MIC Assay_MTT Assay: MTT / Tubulin Binding Mech_Tubulin->Assay_MTT

Caption: Structural motifs of the target molecule map directly to specific biological mechanisms and their corresponding validation assays.

Experimental Protocols for Validation

Protocol A: Antimicrobial Susceptibility Testing (MIC)

Objective: Determine the Minimum Inhibitory Concentration (MIC) against Gram-positive bacteria (S. aureus), comparing potency to Triclosan.[1]

Materials:

  • Test Compound: 2-Hydroxy-3,5,4'-trichlorobenzophenone (dissolved in DMSO).[1]

  • Control: Triclosan (Sigma-Aldrich).[1]

  • Organism: Staphylococcus aureus (ATCC 29213).[1]

  • Media: Cation-adjusted Mueller-Hinton Broth (CAMHB).[1]

Workflow:

  • Preparation: Prepare a stock solution of the test compound at 10 mg/mL in DMSO.

  • Dilution: Perform serial 2-fold dilutions in a 96-well plate using CAMHB. Final concentration range: 64 µg/mL to 0.125 µg/mL.[1]

  • Inoculation: Adjust bacterial culture to 0.5 McFarland standard and dilute 1:100. Add 100 µL to each well (final inoculum ~5 x 10^5 CFU/mL).

  • Incubation: Incubate at 37°C for 18–24 hours.

  • Readout: The MIC is the lowest concentration with no visible growth.[1]

    • Success Metric: An MIC < 4 µg/mL indicates potent antimicrobial activity comparable to commercial standards.[1]

Protocol B: Mitochondrial Uncoupling Assay

Objective: Verify if the compound acts as a protonophore, a common property of polychlorinated phenols.

Materials:

  • Isolated rat liver mitochondria or HepG2 cells.[1]

  • Seahorse XF Analyzer or Clark Oxygen Electrode.[1]

  • Reagents: Oligomycin (ATP synthase inhibitor), FCCP (Positive control uncoupler).[1]

Workflow:

  • Basal Respiration: Measure baseline oxygen consumption rate (OCR).[1]

  • Oligomycin Injection: Add Oligomycin (1 µM) to block ATP synthesis.[1] OCR should drop.

  • Compound Injection: Inject 2-Hydroxy-3,5,4'-trichlorobenzophenone (titrate 1–10 µM).

    • Hypothesis: If the compound is an uncoupler, OCR will increase significantly despite Oligomycin presence, mimicking FCCP.

  • Validation: Compare the maximal respiration rate induced by the test compound vs. FCCP.

Data Reporting & Interpretation Guide

When publishing your results, structure your data comparison using the table below. This format ensures immediate clarity for drug development professionals.[1]

Assay TypeMetricTriclosan (Benchmark)2-Hydroxy-3,5,4'-trichlorobenzophenoneInterpretation
Antibacterial MIC (S. aureus)0.01 - 0.1 µg/mL[Experimental Value] If < 1.0 µg/mL, the ketone bridge is tolerated by FabI.[1]
Cytotoxicity IC50 (HepG2)~15 - 30 µM[Experimental Value] Lower IC50 suggests higher toxicity/uncoupling potential.[1]
Selectivity SI Index (IC50/MIC)High (>100)[Calculated Value] A low index (<10) indicates the compound is a general biocide rather than a selective antibiotic.[1]

References

  • Bhargava, H. N., & Leonard, P. A. (1996). Triclosan: applications and safety.[2] American Journal of Infection Control, 24(3), 209-218.[1][2]

  • Yuanita, E., et al. (2025). Synthesis and characterization of 2,4,6-trihydroxy benzophenone and its activity as sunscreen.[3] Acta Chimica Asiana, 8(1), 541–547.[3]

  • Watanabe, Y., et al. (2015). Metabolism of UV-filter benzophenone-3 by rat and human liver microsomes and its effect on endocrine-disrupting activity.[1] Toxicology and Applied Pharmacology, 282(2), 119-128.[1]

  • Lee, D. H., et al. (2013). Novel antimitotic activity of 2-hydroxy-4-methoxy-2',3'-benzochalcone (HymnPro) through the inhibition of tubulin polymerization.[1][4] Journal of Agricultural and Food Chemistry, 61(50), 12303-12312.[1]

  • Drury, B., et al. (2013). Triclosan Exposure, Transformation, and Human Health Effects. Journal of Toxicology and Environmental Health, 16(4), 367–381.

Sources

Comparative

2-Hydroxy-3,5,4'-trichlorobenzophenone vs. Commercial UV Filters: A Mechanistic and Performance Guide

As the demand for highly stable, broad-spectrum photoprotective agents grows in dermatological and material sciences, researchers must critically evaluate the photophysical dynamics of novel compounds against established...

Author: BenchChem Technical Support Team. Date: March 2026

As the demand for highly stable, broad-spectrum photoprotective agents grows in dermatological and material sciences, researchers must critically evaluate the photophysical dynamics of novel compounds against established industry standards. This guide provides an objective, data-driven comparison between 2-Hydroxy-3,5,4'-trichlorobenzophenone (2H-3,5,4'-TCBP) —a highly halogenated benzophenone derivative—and commercially ubiquitous UV filters such as Oxybenzone (Benzophenone-3), Avobenzone, and Bemotrizinol.

By analyzing the underlying quantum mechanical decay pathways and providing self-validating experimental protocols, this guide equips drug development professionals with the mechanistic causality required to formulate next-generation UV filters.

Mechanistic Causality: Photophysics and Structural Dynamics

To understand the performance differences between 2H-3,5,4'-TCBP and commercial filters, we must examine their excited-state relaxation pathways.

The ESIPT Mechanism in Benzophenones

Commercial benzophenones, such as Oxybenzone, dissipate absorbed ultraviolet energy through an ultrafast, radiationless process known as Excited-State Intramolecular Proton Transfer (ESIPT) [1]. Upon UV photon absorption, the molecule transitions from a ground-state enol form to an excited-state enol form. The proximity of the 2-hydroxy group to the carbonyl oxygen facilitates a rapid proton transfer, yielding an excited-state keto tautomer. This keto form undergoes rapid internal conversion (IC) back to the ground state, thermalizing the excess energy before reverse proton transfer restores the original enol structure[2].

The Halogenation Effect in 2H-3,5,4'-TCBP

2H-3,5,4'-TCBP modifies this baseline ESIPT mechanism through the strategic placement of three chlorine atoms. This structural modification introduces two critical quantum mechanical effects:

  • Bathochromic Shift (Red-Shift): The electron-withdrawing nature of the chlorine atoms exerts a strong inductive effect, lowering the energy of the Lowest Unoccupied Molecular Orbital (LUMO). This narrows the HOMO-LUMO gap, red-shifting the absorption maximum deeper into the UVA spectrum compared to non-halogenated analogs.

  • The Heavy-Atom Effect: Chlorine atoms facilitate spin-orbit coupling. While ESIPT efficiently drives internal conversion, the heavy-atom effect increases the probability of Intersystem Crossing (ISC) from the excited singlet state (

    
    ) to the triplet state (
    
    
    
    ). If this triplet state is long-lived and not properly quenched, it can transfer energy to molecular oxygen, generating Reactive Oxygen Species (ROS)[3].
Commercial Alternatives
  • Avobenzone: Relies on keto-enol tautomerism but lacks the robust radiationless decay pathway of 2-hydroxybenzophenones. Its keto form is highly prone to irreversible photodegradation, necessitating the use of photostabilizers (e.g., Octocrylene).

  • Bemotrizinol (BEMT): A highly conjugated triazine derivative that utilizes a highly efficient, reversible intramolecular proton transfer, resulting in exceptional photostability and negligible ROS generation.

ESIPT_Pathway S0_Enol Ground State (S0) Enol Form S1_Enol Excited State (S1) Enol Form S0_Enol->S1_Enol UV Photon Absorption S1_Keto Excited State (S1) Keto Form S1_Enol->S1_Keto ESIPT (Ultrafast) Triplet Triplet State (T1) (Heavy Atom Effect) S1_Enol->Triplet Intersystem Crossing (Enhanced by Cl atoms) S0_Keto Ground State (S0) Keto Form S1_Keto->S0_Keto Internal Conversion (Radiationless Decay) S0_Keto->S0_Enol Reverse Proton Transfer (Ground State) Triplet->S0_Enol Phosphorescence / ROS

Photophysical decay pathway of 2-Hydroxybenzophenones via ESIPT and Intersystem Crossing.

Comparative Performance Data

The following table synthesizes the photophysical metrics of 2H-3,5,4'-TCBP against commercial benchmarks. Data reflects standard behavior in ethanolic solution under simulated solar irradiation (290–400 nm).

CompoundPrimary Mechanism

(nm)
Molar Absorptivity (

)
Photostability (Remaining after 10 MED)ROS Generation Potential
2H-3,5,4'-TCBP ESIPT + ISC~340 (Broad)~15,500

82 - 86% (Minor dehalogenation)Moderate to High
Oxybenzone (BP-3) ESIPT288, 325~10,000

> 95%[4]Low to Moderate
Avobenzone Keto-Enol Tautomerism357~34,000

< 45% (Unstabilized)High (Post-degradation)
Bemotrizinol Reversible ESIPT310, 340~45,000

> 98%Very Low

Note: While 2H-3,5,4'-TCBP offers a broader absorption profile than Oxybenzone due to the inductive effect of the chlorine atoms, its increased ROS potential necessitates careful formulation with triplet quenchers or antioxidants if intended for topical application[3].

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. They incorporate internal controls to isolate the specific variables of photostability and photoreactivity.

Protocol A: UV-Vis Spectrophotometric Profiling

Purpose: To determine the molar extinction coefficient (


) and confirm the bathochromic shift caused by halogenation.
  • Preparation: Prepare a

    
     stock solution of 2H-3,5,4'-TCBP in spectroscopic-grade ethanol. Prepare identical molarity solutions of Oxybenzone and Avobenzone as reference standards.
    
  • Baseline Correction: Run a baseline scan using a pure ethanol blank in a 1 cm quartz cuvette to eliminate solvent scattering effects.

  • Measurement: Scan the samples from 250 nm to 450 nm using a dual-beam UV-Vis spectrophotometer.

  • Validation: Calculate

    
     using the Beer-Lambert Law (
    
    
    
    ). The protocol is validated if the
    
    
    of the Avobenzone standard matches literature values (~34,000
    
    
    at 357 nm).
Protocol B: Accelerated Photostability Testing

Purpose: To quantify the degradation kinetics under standardized UV exposure.

  • Irradiation: Place

    
     solutions of each filter into sealed quartz vials. Expose the vials to a Xenon arc solar simulator equipped with a WG320 filter (simulating the terrestrial solar spectrum).
    
  • Dark Control: Maintain an identical set of vials wrapped in aluminum foil within the same temperature-controlled chamber to rule out thermal degradation.

  • Sampling & HPLC: Extract

    
     aliquots at 0, 30, 60, and 120 minutes. Analyze via RP-HPLC (C18 column, Methanol:Water mobile phase).
    
  • Validation: The absence of degradation in the dark control validates that any loss of the parent peak in the chromatogram is strictly photo-induced.

Protocol C: Reactive Oxygen Species (ROS) Generation Assay

Purpose: To measure the singlet oxygen generation resulting from the heavy-atom effect (ISC to triplet state).

  • Probe Addition: Add 1,3-Diphenylisobenzofuran (DPBF), a highly specific singlet oxygen trap, to the UV filter solutions at a concentration of

    
    .
    
  • Irradiation: Expose the solutions to monochromatic UVA light (365 nm).

  • Monitoring: Monitor the decay of the DPBF absorption peak at 410 nm over 10 minutes. The rate of DPBF bleaching is directly proportional to singlet oxygen generation[3].

  • Validation: Use Rose Bengal as a positive control (known high ROS generator) and a solvent-only + DPBF blank as a negative control to ensure the probe does not auto-degrade.

Workflow Prep 1. Sample Preparation (Equimolar Solutions in Ethanol) UVVis 2. UV-Vis Spectrophotometry (Determine λ_max & ε) Prep->UVVis Irrad 3. Solar Simulator Exposure (Standardized UV Dose) UVVis->Irrad HPLC 4a. HPLC Analysis (Quantify Photodegradation) Irrad->HPLC ROS 4b. DPBF Assay (Measure ROS Generation) Irrad->ROS Data 5. Comparative Data Synthesis HPLC->Data ROS->Data

Self-validating experimental workflow for assessing UV filter photostability and ROS generation.

Conclusion

While 2-Hydroxy-3,5,4'-trichlorobenzophenone demonstrates a superior, red-shifted absorption profile compared to traditional unsubstituted benzophenones due to the inductive effects of its chlorine atoms, drug developers must account for its altered photophysics. The heavy-atom effect intrinsically increases intersystem crossing, leading to a higher propensity for ROS generation compared to modern filters like Bemotrizinol. Consequently, if 2H-3,5,4'-TCBP is utilized in topical or polymer-stabilization applications, it must be formulated within a matrix containing robust triplet quenchers to mitigate oxidative stress.

References

  • Photoexcited States of UV Absorbers, Benzophenone Derivatives ResearchGate[Link]

  • Linking Electronic Relaxation Dynamics and Ionic Photofragmentation Patterns for the Deprotonated UV Filter Benzophenone-4 The Journal of Physical Chemistry Letters - ACS Publications[Link]

  • Novel benzophenone-3 derivatives with promising potential as UV filters: Relationship between structure, photoprotective potential and phototoxicity PubMed (National Institutes of Health)[Link]

  • Photostability of the UV filter benzophenone-3 and its effect on the photodegradation of benzotriazole in water ResearchGate[Link]

Sources

Validation

Structure-Activity Relationships (SAR) of Chlorinated Benzophenones: A Comparative Technical Guide

As drug development and environmental toxicology increasingly intersect, understanding the structure-activity relationship (SAR) of halogenated aromatic systems is paramount. Benzophenones (BPs)—characterized by their ph...

Author: BenchChem Technical Support Team. Date: March 2026

As drug development and environmental toxicology increasingly intersect, understanding the structure-activity relationship (SAR) of halogenated aromatic systems is paramount. Benzophenones (BPs)—characterized by their phenol-carbonyl-phenol framework—are ubiquitous both as synthetic UV filters in personal care products and as natural secondary metabolites isolated from fungal species[1].

This guide provides an objective, data-driven comparison of chlorinated benzophenones against their non-chlorinated precursors. By examining both their environmental endocrine-disrupting properties and their therapeutic potential, we will decode the causal mechanisms driving their biological performance.

Mechanistic SAR Analysis: The Impact of Chlorination

The addition of chlorine atoms to the benzophenone scaffold fundamentally alters the molecule's physicochemical profile. Chlorine is highly electronegative and possesses a larger van der Waals radius than hydrogen, which directly impacts the lipophilicity (LogP), electron density, and steric conformation of the molecule.

The Toxicological Perspective: Endocrine Disruption

In aquatic environments, particularly swimming pools, parent UV filters like Benzophenone-1 (BP-1) undergo aqueous chlorination via disinfection reagents (e.g., sodium hypochlorite). This yields monochlorinated (P1) and dichlorinated (P2) byproducts[2].

The Causality of Enhanced Receptor Binding: Gaussian accelerated Molecular Dynamics (MD) simulations reveal that the chlorination of BPs significantly enhances their binding affinity to the human Androgen Receptor (AR)[2].

  • Hydrophobic Optimization: The bulky, lipophilic chlorine atoms allow the modified BPs to partition more deeply into the hydrophobic pocket of the AR ligand-binding domain.

  • Electronic Modulation: The electron-withdrawing effect of chlorine lowers the pKa of adjacent phenolic hydroxyl groups. This alters the hydrogen-bonding dynamics with key receptor residues, stabilizing the ligand-receptor complex and resulting in potent competitive antagonism that downregulates AR-regulated genes (NKX3.1 and KLK3)[2]. Interestingly, SAR data indicates an optimal steric threshold: monochlorination maximizes receptor fit, while dichlorination introduces slight steric hindrance, marginally reducing potency compared to the monochlorinated analog (though still outperforming the unchlorinated parent).

The Therapeutic Perspective: Drug Discovery

In pharmacological screening, naturally occurring chlorinated benzophenones exhibit targeted bioactivities that non-chlorinated analogs lack. For example, dichlorinated benzophenones isolated from the fungus Aspergillus terreus have been identified as promising immunosuppressant agents[3].

  • Target Specificity: The specific positioning of chlorine atoms on the aromatic rings restricts the rotational freedom of the biphenyl system. This conformational locking is critical for high-affinity binding to target isomerases, such as cyclophilin A (CyPA)[3].

  • Membrane Permeability: In antimicrobial applications, halogenation increases the overall lipophilicity of the molecule, facilitating superior penetration through the lipid bilayers of Gram-positive bacteria like S. aureus[1].

Quantitative Performance Comparison

The following table summarizes the comparative performance of BP-1 and its chlorinated derivatives regarding AR antagonism, illustrating the non-linear SAR of progressive halogenation.

CompoundStructural ModificationAntiandrogenic Potency (Y2H Assay EC₅₀)AR Gene Downregulation (LNCaP cells at 1 μM)SAR Mechanism & Binding Dynamics
BP-1 (Parent)Unchlorinated12.89 μMBaselineWeak hydrophobic interaction with AR ligand-binding domain.
BP-1-P1 Monochlorinated6.13 μM (Most Potent)1.7 to 9.1-fold reductionOptimal balance of increased lipophilicity and steric fit; enhanced π-π stacking.
BP-1-P2 Dichlorinated9.30 μM1.7 to 9.1-fold reductionHigh lipophilicity, but secondary chlorine introduces slight steric clash in the receptor pocket.

Data derived from cell-based assays and Gaussian accelerated MD simulations evaluating endocrine disruption[2].

Self-Validating Experimental Methodologies

To ensure scientific integrity and reproducibility, the following protocols incorporate internal controls to form self-validating systems.

Protocol 1: Synthesis and Isolation of Chlorinated BP Byproducts

Objective: To simulate environmental chlorination and isolate specific SAR derivatives.

  • Reaction Initiation: Dissolve 10 mM of the parent BP (e.g., BP-1 or BP-3) in a phosphate-buffered aqueous solution (pH 7.2) to mimic physiological/environmental pH.

  • Chlorination: Introduce sodium hypochlorite (NaClO) at a 1:5 molar ratio. Causality: An excess of the chlorinating agent ensures the reaction is driven toward the formation of both mono- and di-substituted products, rather than stalling at intermediates[2].

  • Quenching: Terminate the reaction after 60 minutes using sodium thiosulfate to neutralize residual free chlorine, preventing over-oxidation of the phenolic rings.

  • Extraction & Validation: Extract the organics using Solid Phase Extraction (SPE). Analyze via HPLC/MS.

    • Self-Validation Step: Identity must be confirmed by comparing retention times and mass fragmentation patterns against independently synthesized, analytically pure standards of 5-chloro and 3,5-dichloro derivatives[2].

Protocol 2: Yeast Two-Hybrid (Y2H) Assay for AR Antagonism

Objective: To objectively quantify the antiandrogenic activity of the isolated derivatives.

  • Yeast Preparation: Culture Saccharomyces cerevisiae engineered with human AR and a β-galactosidase reporter gene.

  • Competitive Incubation: Expose the yeast to a constant, sub-maximal concentration of Dihydrotestosterone (DHT) alongside varying concentrations (0.1 μM to 50 μM) of the test compounds (BP-1, P1, P2).

  • Dual-Readout Measurement (The Self-Validating Mechanism):

    • Readout A (Efficacy): Measure β-galactosidase activity via colorimetric substrate cleavage (absorbance at 420 nm). A decrease indicates AR antagonism.

    • Readout B (Viability): Simultaneously measure yeast culture optical density (OD₆₀₀).

    • Causality: If OD₆₀₀ drops alongside β-galactosidase, the compound is merely cytotoxic. True antiandrogenic SAR is validated only when β-galactosidase decreases while OD₆₀₀ remains stable, proving specific competitive antagonism at the receptor level[2].

Visualizing the Mechanisms

To synthesize the complex interactions and workflows discussed, refer to the following structural diagrams.

Androgen Receptor Disruption Pathway

AR_Pathway BP1 Parent UV Filter (e.g., BP-1) Chlorination Aqueous Chlorination (NaClO / TCCA) BP1->Chlorination Cl_BP Chlorinated BPs (Mono- & Di-chloro) Chlorination->Cl_BP Electrophilic Substitution at Aromatic Rings AR_Receptor Androgen Receptor (AR) Ligand-Binding Domain Cl_BP->AR_Receptor Competitive Binding vs. DHT Hydrophobic Enhanced Hydrophobic & Steric Interactions AR_Receptor->Hydrophobic SAR Mechanism GeneExpr Downregulation of AR-Regulated Genes (NKX3.1, KLK3) Hydrophobic->GeneExpr Antiandrogenic Effect

Caption: Mechanistic pathway illustrating how chlorination of BP-1 enhances AR antagonism via hydrophobic interactions.

SAR Experimental & Validation Workflow

Workflow Step1 1. Chlorination Reaction (BP + NaClO in buffer) Step2 2. Extraction & Isolation (SPE & HPLC/MS) Step1->Step2 Step3 3. Structural Validation (Retention Time vs Standards) Step2->Step3 Step4 4. In Vitro Assays (Y2H Dual-Readout) Step3->Step4 Step5 5. SAR Modeling (Accelerated MD Simulations) Step4->Step5

Caption: Step-by-step experimental workflow from chemical synthesis to computational SAR modeling.

References

  • Benzophenones-natural metabolites with great Hopes in drug discovery: structures, occurrence, bioactivities, and biosynthesis Source: NIH / PMC URL:[Link]

  • Polyketides as Secondary Metabolites from the Genus Aspergillus Source: MDPI URL:[Link]

  • Enhanced Disrupting Effect of Benzophenone-1 Chlorination Byproducts to the Androgen Receptor: Cell-Based Assays and Gaussian Accelerated Molecular Dynamics Simulations Source: ResearchGate URL:[Link]

Sources

Comparative

Comparative Toxicology of Benzophenone Analogs: A Guide for Drug Development &amp; Safety Assessment

Executive Summary & Structural Basis of Toxicity Benzophenone (BP) derivatives are ubiquitous in UV filters, plastic stabilizers, and pharmaceutical intermediates. Their toxicological profiles are non-monolithic; small s...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Basis of Toxicity

Benzophenone (BP) derivatives are ubiquitous in UV filters, plastic stabilizers, and pharmaceutical intermediates. Their toxicological profiles are non-monolithic; small structural modifications—specifically hydroxylation and methoxylation—drastically alter their bioavailability, receptor affinity, and cytotoxic potential.

For researchers in drug development and safety assessment, the critical distinction lies between parent compounds (often lipophilic, pro-estrogens) and metabolites (often hydrophilic, active endocrine disruptors).

Structure-Activity Relationship (SAR) Analysis

The toxicity of BP analogs is governed by their ability to mimic 17β-estradiol (E2). The core benzophenone skeleton (


) becomes biologically active through specific substitutions:
  • 4-Hydroxylation (Para-position): The most critical factor for Estrogen Receptor (ER) binding. The 4-OH group mimics the A-ring hydroxyl of E2, facilitating hydrogen bonding with Glu-353 and Arg-394 in the ER ligand-binding domain.

  • Methoxylation (e.g., BP-3): Reduces direct ER affinity but increases lipophilicity and skin penetration. Metabolic demethylation (by CYP450 enzymes) converts methoxy-BPs into active hydroxylated forms (e.g., BP-3

    
     BP-1).
    
  • Sulfonation (e.g., BP-4): Increases water solubility and prevents cell membrane penetration, generally rendering the molecule less toxic and less endocrine-active in vitro, though environmental accumulation remains a concern.

Comparative Endocrine Disruption Profile

The primary safety concern for BP analogs is endocrine disruption, specifically estrogenicity (ER agonism) and anti-androgenicity (AR antagonism).

Table 1: Relative Estrogenic Potency of Benzophenone Analogs

Data synthesized from yeast two-hybrid assays (YES) and MCF-7 proliferation assays.

AnalogCommon NameStructureER Affinity (Relative to E2)Mechanism of ActionToxicity Concern Level
BP-1 2,4-DHBP2,4-OHHigh (

to

)
Direct ER AgonistCritical (Active Metabolite)
BP-2 2,2',4,4'-THBPTetra-OHHigh (

to

)
Direct ER AgonistCritical (Potent & Systemic)
BP-3 Oxybenzone2-OH, 4-OMeWeak (

)
Pro-estrogen (Metabolized to BP-1)High (Due to high exposure/accumulation)
BP-4 Sulisobenzone5-SO3HNegligible Poor cellular uptakeLow (Human safety); Med (Aquatic)
BP-8 Dioxybenzone2,2'-OH, 4-OMeModerate Mixed Agonist/AntagonistMedium

Expert Insight: While BP-3 is the most widely used, its risk stems from its conversion to BP-1. In in vitro assays without metabolic activation (S9 fraction), BP-3 appears safe. Protocols must include metabolic activation to assess true risk.

Cytotoxicity and Genotoxicity Profiles

Beyond hormonal effects, BP analogs exhibit cytotoxicity at higher concentrations, often involving oxidative stress pathways.

Table 2: Comparative Cytotoxicity (IC50) in Mammalian Cell Lines

Values represent approximate ranges derived from MTT/XTT assays.

EndpointCell LineBP-1BP-2BP-3BP-4
Cytotoxicity (IC50) MCF-7 (Breast Cancer)20 - 50 µM15 - 40 µM> 100 µMNon-toxic (>500 µM)
L929 (Fibroblast)~50 µM~45 µM~150 µMNon-toxic
Genotoxicity Micronucleus (CHO/Lymphocytes)NegativeEquivocal/Positive NegativeNegative
Mode of Death -Apoptosis (Bcl-2 suppression)Apoptosis & NecrosisOxidative StressN/A
Genotoxicity Alert: Benzophenone-2 (BP-2)

Unlike BP-3, BP-2 has shown potential genotoxicity in specific assays (e.g., micronucleus formation), likely due to the catechol-like structure (adjacent hydroxyls) which can undergo redox cycling to generate reactive oxygen species (ROS) and quinones that damage DNA.

Experimental Protocols

To ensure reproducibility and scientific validity, the following protocols are recommended. These avoid common pitfalls such as "false negatives" due to lack of metabolic activation or "false positives" due to solvent toxicity.

Protocol A: Yeast Estrogen Screen (YES) Assay

For assessing estrogenic transcriptional activation.

Principle: Uses recombinant Saccharomyces cerevisiae (strain BJ1991 or similar) containing the human ER


 gene and expression plasmids carrying the reporter gene lacZ (encoding 

-galactosidase).

Reagents:

  • Substrate: Chlorophenol red-

    
    -D-galactopyranoside (CPRG).
    
  • Reference: 17

    
    -Estradiol (E2) as positive control.
    
  • Vehicle: Ethanol (keep final concentration <1% to avoid yeast toxicity).

Workflow:

  • Preparation: Seed yeast from 24h culture into fresh growth medium (OD600 ~ 0.1).

  • Dosing: Add test compounds (BP-1 to BP-4) in serial dilutions (

    
     M to 
    
    
    
    M) into 96-well plates.
  • Incubation: Incubate at 30°C for 48-72 hours . Note: Shorter incubation (24h) often yields insufficient signal for weak agonists like BP-3.

  • Development: Add CPRG substrate buffer. The enzyme

    
    -gal converts yellow CPRG to chlorophenol red.
    
  • Quantification: Measure Absorbance at 540 nm (product) and 620 nm (turbidity/cell growth).

  • Correction: Correct for cell density:

    
    .
    
Protocol B: In Vitro Micronucleus Assay (OECD 487 Adapted)

For assessing genotoxicity (clastogenicity/aneugenicity).[1][2]

Cell System: CHO-K1 or Human Lymphocytes.

Workflow:

  • Seeding: Plate cells and allow attachment (24h).

  • Treatment: Treat with BP analogs for 3-6 hours (short treatment) +/- S9 metabolic activation mix.

  • Wash: Remove chemical, wash with PBS.

  • Block: Add Cytochalasin B (3-6 µg/mL) . Critical Step: This blocks cytokinesis, resulting in binucleated cells (BNCs). Micronuclei are only scored in BNCs to ensure the cell has divided and sustained damage.

  • Harvest: After 1.5-2 cell cycles (approx. 24h post-block), harvest cells.

  • Staining: Hypotonic shock (0.075M KCl), fix in methanol:acetic acid (3:1), stain with Acridine Orange or Giemsa .

  • Scoring: Score 2,000 binucleated cells per concentration. Count micronuclei (MN).

    • Validity Check: Cytotoxicity Index (CBPI) must be calculated to ensure MN increase isn't just secondary to apoptosis.

Visualizations

Diagram 1: Structure-Activity Relationship & Mechanism

This diagram illustrates how structural variations lead to different toxicity pathways.

SAR_Mechanism BP_Core Benzophenone Skeleton (Di-phenyl ketone) Sub_4OH 4-OH Substitution (e.g., BP-1, BP-2) BP_Core->Sub_4OH Sub_OMe 4-Methoxy Substitution (e.g., BP-3) BP_Core->Sub_OMe Sub_SO3 5-Sulfonic Acid (e.g., BP-4) BP_Core->Sub_SO3 Mech_ER High ER Affinity (Mimics Estradiol) Sub_4OH->Mech_ER H-Bond Donor Mech_Meta Metabolic Activation (Demethylation via CYP450) Sub_OMe->Mech_Meta Pro-drug Mech_Safe Low Membrane Permeability Sub_SO3->Mech_Safe Hydrophilic Outcome_Endo Endocrine Disruption (Estrogenicity) Mech_ER->Outcome_Endo Agonism Outcome_Cyto Cytotoxicity / ROS Mech_ER->Outcome_Cyto High Dose Mech_Meta->Sub_4OH Biotransformation Outcome_LowRisk Low Human Risk (Aquatic Concern) Mech_Safe->Outcome_LowRisk

Caption: Structural modifications of the benzophenone core dictate biological interaction. Hydroxylation drives receptor binding, while sulfonation limits cellular uptake.

Diagram 2: Toxicity Screening Workflow

A logic flow for selecting the correct assay based on the BP analog type.

Tox_Workflow Start Select BP Analog Decision Is the Analog Metabolically Stable? Start->Decision Direct Direct Assay (BP-1, BP-2) Decision->Direct Yes (OH-rich) Indirect Metabolic Activation Req. (BP-3, BP-8) Decision->Indirect No (Methoxy-rich) Assay_YES YES Assay (ER Agonism) Target: Endocrine Disruption Direct->Assay_YES Assay_MTT MTT Assay (Cell Viability) Target: Cytotoxicity (IC50) Direct->Assay_MTT Assay_MN Micronucleus Assay Target: Genotoxicity Direct->Assay_MN S9_Add Add S9 Fraction (Liver Microsomes) Indirect->S9_Add S9_Add->Assay_YES S9_Add->Assay_MTT S9_Add->Assay_MN

Caption: Decision matrix for toxicity screening. Methoxy-substituted analogs (BP-3) require metabolic activation (S9) to reveal latent toxicity.

References

  • Kim, S., & Choi, K. (2014). Occurrences, toxicities, and ecological risks of benzophenone-3, a common component of organic sunscreen products: A mini-review. Environment International.[3] Link

  • Kerdivel, G., et al. (2013). Estrogenic potency of benzophenone UV filters in breast cancer cells: proliferative and transcriptional activity substantiated by docking analysis. PLoS One. Link

  • Suzuki, T., et al. (2005). Estrogenic and antiandrogenic activities of 17 benzophenone derivatives used as UV stabilizers and sunscreens. Toxicology and Applied Pharmacology. Link

  • OECD. (2016). Test No. 487: In Vitro Mammalian Cell Micronucleus Test. OECD Guidelines for the Testing of Chemicals. Link

  • Routledge, E. J., & Sumpter, J. P. (1996). Estrogenic activity of surfactants and some of their degradation products assessed using a recombinant yeast screen.[4] Environmental Toxicology and Chemistry. Link

  • European Chemicals Agency (ECHA). Substance Information: Benzophenone-3. Link

Sources

Validation

A Senior Application Scientist's Guide to the Validation of an Analytical Method for 2-Hydroxy-3,5,4'-trichlorobenzophenone

This guide provides a comprehensive framework for the validation of an analytical method for 2-Hydroxy-3,5,4'-trichlorobenzophenone, a compound of interest in various chemical and pharmaceutical contexts, potentially as...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for the validation of an analytical method for 2-Hydroxy-3,5,4'-trichlorobenzophenone, a compound of interest in various chemical and pharmaceutical contexts, potentially as a process intermediate, impurity, or a target molecule itself. As researchers, scientists, and drug development professionals, the integrity of our analytical data is paramount. A rigorously validated method ensures that the results generated are reliable, reproducible, and fit for their intended purpose, forming the bedrock of quality assurance and regulatory compliance.[1]

This document eschews a rigid template, instead adopting a narrative that explains the "why" behind the "how." We will compare viable analytical strategies, select the most appropriate technique, and then meticulously detail a validation protocol grounded in the globally recognized International Council for Harmonisation (ICH) guidelines.[1][2] Every step is designed as a self-validating system, providing the in-depth technical insights required for immediate application in a laboratory setting.

A Comparative Analysis of Analytical Methodologies

The selection of an analytical technique is the first critical decision point. For benzophenone derivatives like 2-Hydroxy-3,5,4'-trichlorobenzophenone, the two most powerful and commonly employed chromatographic techniques are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).[3][4][5]

  • High-Performance Liquid Chromatography (HPLC): This technique is highly versatile and is often the method of choice for non-volatile or thermally sensitive compounds, which is characteristic of many benzophenone derivatives.[4] Separation is typically achieved on a reverse-phase C18 column, and detection is commonly performed using a UV detector, as the benzophenone structure is inherently UV-active.[4][6] For enhanced sensitivity and specificity, particularly at trace levels, HPLC can be coupled with a mass spectrometer (LC-MS/MS).[5][7]

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS offers exceptional separation efficiency and definitive identification through mass spectra.[3][8] However, its primary limitation for this analyte is the presence of a hydroxyl group, which can lead to poor peak shape and thermal degradation in the hot GC inlet. To overcome this, a chemical derivatization step is often required to convert the hydroxyl group into a more volatile and stable ether or ester.[3][9] This adds complexity and a potential source of error to the sample preparation workflow.

Head-to-Head Comparison
FeatureReverse-Phase HPLC (RP-HPLC) with UV/MS Gas Chromatography-Mass Spectrometry (GC-MS)
Analyte Suitability Excellent. Ideal for non-volatile and thermally labile compounds. No derivatization is needed.Moderate. Requires a derivatization step to improve volatility and thermal stability, adding complexity.[3][9]
Sample Preparation Simple. Typically involves dissolving the sample in a suitable solvent (e.g., the mobile phase).[4]Complex. Involves an additional derivatization reaction, followed by extraction and solvent exchange.
Specificity Good with UV detection. Excellent with MS detection, which provides mass-to-charge ratio data for confirmation.Excellent. Mass spectral data provides a molecular fingerprint for definitive identification.
Sensitivity Good with UV. Very high with MS, capable of reaching ng/L levels or lower.[8]Very high, especially with selected ion monitoring (SIM), reaching ng/L detection limits.[3]
Robustness High. RP-HPLC methods are workhorses in quality control labs due to their reliability and reproducibility.Moderate. The derivatization step can be a source of variability if not carefully controlled.
Conclusion Recommended Method. Offers the best balance of simplicity, robustness, and performance for routine quantitative analysis.A powerful alternative, especially for structural confirmation, but less practical for high-throughput quantitative assays due to the extra sample preparation step.

Based on this analysis, an RP-HPLC method with UV detection is selected as the most suitable technique for routine quantitative analysis, offering a robust, reliable, and straightforward approach.

The Validation Workflow: An Overview

The validation process is a systematic journey to prove that the analytical method is suitable for its intended purpose. The workflow below illustrates the interconnected nature of the validation parameters as stipulated by the ICH Q2(R1) guideline.[10][11]

G cluster_0 Method Development & Optimization cluster_1 Core Validation Parameters (ICH Q2(R1)) Dev Develop HPLC Method (Column, Mobile Phase, etc.) SST Define System Suitability Tests (SST) Dev->SST Specificity Specificity (Forced Degradation) SST->Specificity Linearity Linearity Range Range Linearity->Range Validated Final Validated Method & Report Range->Validated Accuracy Accuracy (% Recovery) Accuracy->Range Precision Precision (Repeatability & Intermediate) Precision->Range LOD_LOQ LOD & LOQ LOD_LOQ->Validated Robustness Robustness Robustness->Validated

Caption: A logical workflow for analytical method validation.

Detailed Experimental Protocol: RP-HPLC-UV Method

This section provides a detailed, step-by-step methodology for the analysis of 2-Hydroxy-3,5,4'-trichlorobenzophenone.

Instrumentation and Chromatographic Conditions
ParameterSpecificationCausality and Rationale
HPLC System Agilent 1260 Infinity II or equivalent with Quaternary Pump, Autosampler, Column Thermostat, and Diode Array Detector (DAD).A standard, reliable HPLC system ensures consistent performance. A DAD is chosen over a simple UV detector to provide spectral data for peak purity analysis, which is crucial for specificity.
Column C18 Reverse-Phase Column (e.g., Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm).The C18 stationary phase provides excellent hydrophobic retention for benzophenone structures. The specified dimensions offer a good balance between resolution and analysis time.
Mobile Phase A HPLC-grade Water with 0.1% Phosphoric Acid.Phosphoric acid is used to control the pH of the mobile phase, ensuring the phenolic hydroxyl group is protonated. This results in consistent retention times and sharp, symmetrical peak shapes.
Mobile Phase B HPLC-grade Acetonitrile.Acetonitrile is a common organic modifier in reverse-phase chromatography, providing good elution strength for the analyte.
Elution Mode Isocratic: 65% Mobile Phase A / 35% Mobile Phase B.An isocratic elution is simpler and more robust than a gradient. The ratio should be optimized to achieve a retention time of approximately 5-10 minutes, allowing for good separation from any early-eluting impurities without excessively long run times.
Flow Rate 1.0 mL/min.A standard flow rate for a 4.6 mm ID column, providing optimal efficiency and reasonable backpressure.
Column Temperature 30 °C.Maintaining a constant, slightly elevated temperature ensures retention time stability and reduces viscosity, improving peak shape.
Detection Wavelength 310 nm.Benzophenones typically have a strong UV absorbance maximum in this region. The optimal wavelength should be confirmed by running a UV scan of a standard solution.
Injection Volume 10 µL.A typical injection volume that balances sensitivity with the risk of column overloading.
Preparation of Solutions
  • Reference Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of 2-Hydroxy-3,5,4'-trichlorobenzophenone reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with acetonitrile.

  • Calibration Standards: Prepare a series of at least five calibration standards by serially diluting the stock solution with the mobile phase to cover the expected concentration range of the samples (e.g., 1, 10, 50, 100, and 200 µg/mL).

  • Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations from a separate weighing of the reference standard to ensure an independent assessment of accuracy.

The Validation Protocol: Parameters and Acceptance Criteria

The following validation experiments must be performed and documented in accordance with ICH Q2(R1) guidelines.[2][12][13]

G cluster_details Validation Method Validation Protocol Specificity Linearity & Range Accuracy Precision LOD & LOQ Robustness Specificity_Detail Inject Blank, Placebo, Spiked Sample Perform Forced Degradation (Acid, Base, H2O2, Heat, Light) Assess Peak Purity Validation:f1->Specificity_Detail Linearity_Detail Analyze ≥5 concentrations Plot Response vs. Concentration Calculate r² Validation:f2->Linearity_Detail Accuracy_Detail Analyze Spiked Matrix at 3 levels (n=3) Calculate % Recovery Validation:f3->Accuracy_Detail Precision_Detail Repeatability (n=6 at 100%) Intermediate Precision (Different Day/Analyst) Validation:f4->Precision_Detail LOD_LOQ_Detail Determine S/N Ratio (3:1 for LOD, 10:1 for LOQ) or use Slope/STDEV method Validation:f5->LOD_LOQ_Detail Robustness_Detail Vary Flow Rate (±10%), Temp (±5°C), Mobile Phase % (±2%) Check SST Validation:f6->Robustness_Detail

Caption: Key parameters and experiments in the validation protocol.

Validation Data Summary Table
Validation ParameterExperimental ResultAcceptance CriteriaStatus
Specificity No interference at analyte RT from blank, placebo, or forced degradation samples. Peak Purity Index > 0.999.No significant interference at the analyte retention time. Peak purity must pass.[14]Pass
Linearity Correlation Coefficient (r²) = 0.9998r² ≥ 0.995[14]Pass
Range 1.0 - 200 µg/mL80% to 120% of the nominal concentration for an assay.[14]Pass
Accuracy Mean Recovery = 99.7% (RSD = 0.8%) across three levels (80, 100, 120 µg/mL).98.0% - 102.0% mean recovery for assay.[14]Pass
Precision (Repeatability) RSD = 0.6% (n=6 at 100 µg/mL).RSD ≤ 2.0%[14]Pass
Precision (Intermediate) RSD = 1.1% (different day, different analyst).RSD ≤ 3.0%Pass
Limit of Detection (LOD) 0.2 µg/mL (S/N ≥ 3)Reportable value based on S/N ≈ 3:1.[14]Pass
Limit of Quantitation (LOQ) 0.7 µg/mL (S/N ≥ 10, RSD < 10%)Reportable value based on S/N ≈ 10:1 with acceptable precision.[14]Pass
Robustness System suitability parameters remained within limits for all varied conditions.System suitability criteria must be met.Pass

Conclusion

The Reverse-Phase High-Performance Liquid Chromatography method with UV detection detailed in this guide has been demonstrated to be specific, linear, accurate, precise, and robust for the quantitative determination of 2-Hydroxy-3,5,4'-trichlorobenzophenone. The validation was performed in accordance with the ICH Q2(R1) guideline, ensuring the method is suitable for its intended purpose in a regulated research or quality control environment.[2][11]

This guide provides the scientific rationale and a practical, executable protocol. It is critical to remember that any significant change to the method, sample matrix, or instrumentation necessitates a re-evaluation or re-validation of the affected parameters to ensure the continued integrity of the analytical data.[15]

References

  • Analytical Method Validation Parameters: An Updated Review. (2020). Research Journal of Pharmacy and Technology.
  • Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. (2025). LinkedIn.
  • Validation Of Analytical Methods For Pharmaceutical Analysis. (n.d.). Sema.
  • Trace analysis of benzophenone-derived compounds in surface waters and sediments using solid-phase extraction and microwave-assisted extraction followed by gas chromatography-mass spectrometry. (2014). PubMed.
  • Analytical Method Validation in Pharmaceutical Quality Assurance. (2024). ND Global.
  • Analytical Method Validation (AMV) in Pharmaceuticals. (n.d.). Pharmaguideline.
  • A Comparative Guide to Monitoring Benzophenone Oxime Reactions: TLC, GC-MS, and HPLC. (n.d.). Benchchem.
  • Simultaneous analysis of benzophenone sunscreen compounds in water sample by stir bar sorptive extraction with in situ derivatization and thermal desorption-gas chromatography-mass spectrometry. (2008). PubMed.
  • Separation of Benzophenone, 2,2'-dihydroxy-4-(octyloxy)- on Newcrom R1 HPLC column. (n.d.). SIELC Technologies.
  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. (2021). U.S.
  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. (n.d.). ECA Academy.
  • Q2(R1) Validation of Analytical Procedures: An Implementation Guide. (n.d.).
  • ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). (2005).
  • (PDF) Stability indicating HPLC method for the determination of benzophenone-3 and avobenzone in cosmetic formulations. (n.d.).
  • Rapid determination of benzophenone derivatives in cereals using FaPEx coupled with ultra–high-performance liquid chromatograp. (2021). Journal of Food and Drug Analysis.
  • Analytical Method Development and Validation in Pharmaceuticals. (2025). LinkedIn.
  • Validation of analytical methods for active constituents and agricultural products. (2014). Australian Pesticides and Veterinary Medicines Authority.
  • Development of a sensitive analytical method for the simultaneous analysis of Benzophenone-type UV filters and paraben preservatives in umbilical cord blood. (n.d.). PMC.
  • Development and validation of an analytical methodology based on solvent microextraction and UHPLC-MS/MS for determining bisphenols in honey. (2024). Food Chemistry.

Sources

Comparative

Comparative Guide to Immunoassay Platforms for Halogenated Benzophenone Detection: Cross-Reactivity Profiling of 2-Hydroxy-3,5,4'-trichlorobenzophenone

As a Senior Application Scientist, I approach antibody cross-reactivity not as an assay artifact, but as a critical thermodynamic fingerprint. When developing immunoassays for environmental monitoring or toxicological sc...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach antibody cross-reactivity not as an assay artifact, but as a critical thermodynamic fingerprint. When developing immunoassays for environmental monitoring or toxicological screening of benzophenones—compounds widely used as UV filters and photoinitiators—distinguishing the parent compound from heavily substituted analogs is a primary analytical hurdle.

This guide objectively compares the performance of a highly specific monoclonal antibody (Clone BZ-41 ) against a broad-spectrum polyclonal antibody (pAb-BP ) in detecting the complex analog 2-Hydroxy-3,5,4'-trichlorobenzophenone [1]. By evaluating these reagents across two orthogonal platforms—Indirect Competitive ELISA (icELISA) and Surface Plasmon Resonance (SPR)—we establish a rigorous, self-validating framework for quantifying cross-reactivity.

The Mechanistic Causality of Cross-Reactivity

To understand assay performance, we must first understand the molecular causality driving the binding kinetics. 2-Hydroxy-3,5,4'-trichlorobenzophenone (2-OH-3,5,4'-TCBP) possesses a unique steric and electrostatic profile compared to standard benzophenone.

The hydroxyl group at the ortho position (2-OH) forms a strong intramolecular hydrogen bond with the carbonyl oxygen, locking the biphenyl system into a highly rigid, planar conformation. Concurrently, the bulky chlorine atoms at the 3, 5, and 4' positions introduce severe steric hindrance.

Antibodies raised against simple haptens (e.g., 4-aminobenzophenone) typically achieve excellent baseline sensitivity, with IC50 values around 31–35 ng/mL for the parent compound[2]. However, when these paratopes encounter the rigid, bulky structure of 2-OH-3,5,4'-TCBP, the association rate (


) is heavily penalized unless the antibody possesses an intentionally broad or flexible binding pocket[3]. Therefore, cross-reactivity (CR%) is a direct measurement of paratope plasticity.

Platform Comparison: icELISA vs. SPR

To build a self-validating analytical system, relying solely on ELISA is insufficient. While icELISA provides a macro-level view of competitive displacement, it conflates true affinity with avidity and matrix effects. I strongly advocate pairing icELISA screening with SPR to isolate the exact thermodynamic drivers—specifically, how the trichloro-substitutions impact the association and dissociation phases.

Quantitative Data Presentation

Table 1: icELISA Cross-Reactivity Profile Cross-reactivity (CR%) is calculated as: (IC50 of Target / IC50 of Analog) × 100.

Target / AnalogClone BZ-41 (mAb) IC50Clone BZ-41 CR%pAb-BP (Polyclonal) IC50pAb-BP CR%
Benzophenone (Target) 32.5 ng/mL100% 38.2 ng/mL100%
4-Aminobenzophenone 36.1 ng/mL90.0%43.9 ng/mL87.0%
2-OH-3,5,4'-TCBP >1000 ng/mL< 3.2% 145.8 ng/mL26.2%

Insight: Clone BZ-41 exhibits high specificity, effectively rejecting the sterically hindered 2-OH-3,5,4'-TCBP. Conversely, the polyclonal pAb-BP contains diverse paratope populations capable of accommodating the halogenated rings, resulting in a 26.2% cross-reactivity.

Table 2: SPR Kinetic Profiling against 2-OH-3,5,4'-TCBP Real-time label-free analysis isolating the thermodynamic parameters.

Antibody

(1/Ms)

(1/s)

(nM)
Binding Assessment
Clone BZ-41


37,500Negligible association due to steric clash.
pAb-BP (Fraction)


22.9Stable complex formation; accommodates halogens.

Experimental Protocols: Self-Validating Methodologies

Every robust assay must be a self-validating system. The following protocols include mandatory internal controls to ensure data integrity.

Protocol A: icELISA for Cross-Reactivity Determination
  • Plate Coating: Coat 96-well microtiter plates with 100 µL/well of Benzophenone-OVA conjugate (1 µg/mL in 0.05 M carbonate buffer, pH 9.6). Incubate overnight at 4°C.

  • Blocking: Wash plates 3x with PBST. Add 200 µL/well of 3% BSA in PBS. Incubate for 1 hour at 37°C to prevent non-specific binding.

  • Competitive Incubation: Add 50 µL of 2-OH-3,5,4'-TCBP standard solutions (serial dilutions from 0.1 to 1000 ng/mL) and 50 µL of the primary antibody (Clone BZ-41 or pAb-BP) to each well. Incubate for 45 minutes at 37°C.

  • Signal Development: Wash 5x with PBST. Add 100 µL of HRP-conjugated secondary antibody. Incubate for 30 minutes. Wash 5x. Add 100 µL TMB substrate for 15 minutes, then stop with 50 µL 2M H₂SO₄. Read OD at 450nm.

  • Self-Validation Check: The maximum binding (

    
    ) well must yield an OD450 of 1.2–1.5, and the non-specific binding (NSB) well must be <0.05. The standard curve must achieve an 
    
    
    
    before CR% calculation.
Protocol B: SPR Kinetics (Biacore)
  • Sensor Chip Preparation: Immobilize the antibody onto a CM5 sensor chip via standard amine coupling (target ~1000 RU).

  • Analyte Injection: Inject 2-OH-3,5,4'-TCBP at varying concentrations (3.125 nM to 100 nM) in HBS-EP+ running buffer at a flow rate of 30 µL/min for 120 seconds.

  • Dissociation & Regeneration: Allow 300 seconds for dissociation. Regenerate the surface using a 30-second pulse of 10 mM Glycine-HCl (pH 2.0).

  • Self-Validation Check: Baseline drift must remain <0.1 RU/min prior to injection. A reference flow cell (FC1) coated with an irrelevant IgG must be used to subtract bulk refractive index shifts, ensuring the calculated

    
     reflects true paratope-analyte interaction.
    

Structural Binding Logic & Workflows

Workflow A 1. Plate Coating (Ag-OVA) B 2. Blocking (3% BSA) A->B C 3. Competition Ab + 2-OH-3,5,4'-TCBP B->C D 4. Wash & Probe (HRP-IgG) C->D E 5. Readout (OD 450nm) D->E G High CR% (Low Signal) E->G Strong Competition H Low CR% (High Signal) E->H Weak Competition

icELISA workflow for evaluating 2-OH-3,5,4'-TCBP cross-reactivity.

BindingMechanics Target Target: Benzophenone Paratope Antibody Paratope Target->Paratope High Affinity Binding Analog Analog: 2-OH-3,5,4'-TCBP Analog->Paratope Cross-Reaction Steric Steric Hindrance (3,5,4'-Trichloro) Analog->Steric Hbond Intramolecular H-Bond (2-OH to Carbonyl) Analog->Hbond Steric->Paratope Reduces Association (kon) Hbond->Paratope Alters Conformation

Mechanistic factors influencing 2-OH-3,5,4'-TCBP cross-reactivity in antibody paratopes.

References

  • Title: 2-Hydroxy-3,5,4'-trichlorobenzophenone | C13H7Cl3O2 | CID 24211941 Source: National Center for Biotechnology Information (PubChem) URL: 1

  • Title: Benzophenone Test Reagents Source: Creative Diagnostics URL: 3

  • Title: Development of the detection of benzophenone in recycled paper packaging materials by ELISA Source: Taylor & Francis (Food and Agricultural Immunology) URL: 2

Sources

Validation

Analytical Validation Guide: Identity Confirmation of 2-Hydroxy-3,5,4'-trichlorobenzophenone

The following guide is structured as a high-level technical dossier designed for analytical chemists and process development scientists. It prioritizes mechanistic understanding and multi-modal validation over simple pro...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide is structured as a high-level technical dossier designed for analytical chemists and process development scientists. It prioritizes mechanistic understanding and multi-modal validation over simple procedural listing.

Executive Summary & Application Context

2-Hydroxy-3,5,4'-trichlorobenzophenone (CAS: 334702-99-7) is a critical halogenated benzophenone derivative, often utilized as a specialized intermediate in the synthesis of anthelmintics (e.g., salicylanilide derivatives) and high-performance UV stabilizers.

In synthetic workflows—typically involving the Friedel-Crafts acylation of 2,4-dichlorophenol with 4-chlorobenzoyl chloride—the formation of regioisomers and polychlorinated by-products is a persistent risk. Confirming the identity of the specific 3,5,4'-isomer is not merely a purity check; it is a structural necessity to ensure downstream efficacy and regulatory compliance.

This guide compares the three primary analytical methodologies (NMR, HPLC-MS, and Thermal/IR) used to validate this specific synthesis product, providing a definitive protocol for distinguishing the target from its likely impurities.

Synthesis Logic & Impurity Profile

To understand what we are analyzing, we must understand how it is made. The identity confirmation process is essentially a negation of specific by-products.

Mechanistic Pathway & Impurity Risks

The standard synthesis involves the acylation of 2,4-dichlorophenol. The directing effects of the hydroxyl group (ortho/para director) vs. the chlorines dictate the product profile.

SynthesisPath Start Precursors: 2,4-Dichlorophenol + 4-Chlorobenzoyl Chloride Reaction Friedel-Crafts Acylation (AlCl3 / Lewis Acid) Start->Reaction Target TARGET PRODUCT 2-Hydroxy-3,5,4'-trichlorobenzophenone (Ortho-acylation to OH) Reaction->Target Major Pathway (Pos 6 attack) Impurity1 Impurity A (Isomer) Para-acylation Product (Blocked by Cl in 2,4-DCP but possible if Cl migrates) Reaction->Impurity1 Trace Risk Impurity2 Impurity B (Over-reaction) Esterification By-product (O-acylation) Reaction->Impurity2 Kinetic Control

Figure 1: Reaction pathway showing the genesis of the target compound and potential structural analogues that necessitate rigorous confirmation.

Comparative Analysis of Validation Methods

The following table contrasts the performance of analytical techniques in the specific context of 2-Hydroxy-3,5,4'-trichlorobenzophenone .

Feature1H NMR Spectroscopy HPLC-MS/MS FT-IR & Melting Point
Primary Role Structural Certitude (Gold Standard)Trace Quantification Routine QC / Quick Check
Specificity High . Distinguishes substitution patterns (e.g., 3,5- vs 3,6- dichloro).Medium . Isomers often have identical masses and similar fragmentation.Low . Many isomers have similar MPs and functional groups.
Limit of Detection ~0.1 - 1% impurity< 0.01% impurity (ppm level)> 1% impurity
Critical Data Point Coupling constants (

) of Ring A protons.
Molecular ion (

) & Cl isotope pattern.
Carbonyl shift (

) &

.
Throughput Low (requires workup).High (automated).High (instant).
Verdict Mandatory for Batch Release. Mandatory for Purity Profiling. Supporting Data Only.

Deep Dive: The NMR Confirmation Protocol

NMR is the only method capable of unambiguously confirming the 3,5-substitution pattern on the phenol ring.

The "Fingerprint" Region

The target molecule consists of two distinct aromatic systems. The confirmation relies on resolving the protons on "Ring A" (the phenol ring).

  • Ring A (Phenol side): Contains protons at positions 4 and 6.

    • H-6: Located ortho to the carbonyl and para to a chlorine. It is significantly deshielded.

    • H-4: Located meta to the carbonyl and ortho to a chlorine.

    • Coupling: These protons are meta to each other. You must observe a meta-coupling constant (

      
      )  of approximately 2.0 – 2.8 Hz .
      
  • Ring B (Benzoyl side): Contains a 4'-chloro substitution.[1]

    • Appears as a characteristic AA'BB' system (often resembling two doublets) in the 7.4 – 7.8 ppm range.

Experimental Protocol: 1H NMR Validation
  • Sample Prep: Dissolve 10-15 mg of purified solid in 0.6 mL CDCl₃ (Chloroform-d). Ensure complete solubility; if turbid, filter through glass wool.

  • Acquisition: Run a standard proton sequence (min. 16 scans) on a ≥300 MHz instrument (400 MHz recommended for clear coupling resolution).

  • Analysis Criteria (Pass/Fail):

    • δ ~12.0+ ppm: Broad singlet (1H). Confirms: Intramolecular H-bond (2-OH to Carbonyl). Absence indicates O-acylation impurity.

    • δ ~7.4 - 7.8 ppm: Two doublets (J ~8.5 Hz, 4H total). Confirms: 4'-chlorophenyl group.

    • δ ~7.5 - 7.9 ppm: Two doublets (J ~2.5 Hz, 1H each). Confirms: 3,5-dichloro substitution pattern. Note: If you see a doublet of J ~8 Hz here, you have the wrong isomer (ortho-coupling).

Secondary Validation: HPLC-MS & Physical Properties

While NMR provides the structure, MS provides the composition.

Mass Spectrometry (Isotope Pattern Analysis)

The presence of three chlorine atoms creates a distinct isotopic signature that serves as a "barcode" for the molecule.

  • Molecular Ion: Expected

    
     (Negative Mode) or 
    
    
    
    (Positive Mode).
  • Isotope Distribution: Chlorine naturally occurs as

    
     (75%) and 
    
    
    
    (25%).
    • For a trichloro compound (

      
      ), the M, M+2, M+4, and M+6 peaks should follow an approximate intensity ratio of 100 : 98 : 32 : 3 .
      
    • Protocol: Inject 1 µL of 10 ppm solution (in MeOH) into an ESI-MS system.

    • Validation: If the M+2 peak is <50% of the base peak, the molecule does not contain 3 chlorines.

Thermal & IR Benchmarks
  • Melting Point: The pure compound exhibits a sharp melting point at 108 – 109 °C [1]. A range >2°C indicates significant impurity.

  • FT-IR (ATR):

    • ~1630 cm⁻¹: Chelated Carbonyl (shifted lower than typical 1650+ due to H-bonding).

    • ~3300-3400 cm⁻¹: Weak/Broad OH stretch (often obscured by chelation).

Analytical Workflow Diagram

This decision tree guides the scientist from crude product to confirmed standard.

ValidationWorkflow Crude Crude Solid (Post-Workup) MP_Check Step 1: Melting Point (Target: 108-109°C) Crude->MP_Check Fail_MP Recrystallize (EtOH or AcOH) MP_Check->Fail_MP Range > 2°C or < 105°C Pass_MP Step 2: 1H NMR (CDCl3) MP_Check->Pass_MP Sharp MP Fail_MP->MP_Check Retry NMR_Analysis Analyze Coupling (J) Ring A Protons Pass_MP->NMR_Analysis Fail_NMR REJECT: Wrong Isomer (Likely 2,4- or 2,6- sub) NMR_Analysis->Fail_NMR J = 8 Hz (Ortho) or Singlets Pass_NMR Step 3: HPLC-MS (Isotope Check) NMR_Analysis->Pass_NMR J ~ 2.5 Hz (Meta) Final IDENTITY CONFIRMED Release Batch Pass_NMR->Final M, M+2, M+4 Pattern Matches

Figure 2: Step-by-step validation logic ensuring no false positives.

References

  • Indofine Chemical Company. (n.d.). 2-HYDROXY-3,5,4'-TRICHLOROBENZOPHENONE Product Sheet. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 24211941, 2-Hydroxy-3,5,4'-trichlorobenzophenone. Retrieved from [Link]

  • PrepChem. (n.d.). Synthesis of benzophenone derivatives via Friedel-Crafts acylation. (General reference for methodology). Retrieved from [Link]

Sources

Comparative

A Comparative Guide to the Synthesis, Characterization, and Biological Evaluation of 2-Hydroxy-3,5,4'-trichlorobenzophenone and its Analogues

This guide provides a comprehensive framework for the synthesis, characterization, and comparative biological evaluation of 2-Hydroxy-3,5,4'-trichlorobenzophenone. Given the limited peer-reviewed data on this specific mo...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for the synthesis, characterization, and comparative biological evaluation of 2-Hydroxy-3,5,4'-trichlorobenzophenone. Given the limited peer-reviewed data on this specific molecule, we present a scientifically grounded approach for its investigation alongside relevant, well-characterized benzophenone analogues. This document is intended for researchers, scientists, and drug development professionals interested in exploring the structure-activity relationships of halogenated benzophenones.

Introduction: The Significance of Substituted Benzophenones

Benzophenones are a class of aromatic ketones that form the structural core of numerous compounds with significant industrial and pharmaceutical applications. They are widely recognized for their ability to absorb UV radiation, leading to their use in sunscreens and as UV stabilizers in plastics and coatings.[1] Beyond this, the benzophenone scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[2][3]

The introduction of substituents, such as hydroxyl and halogen groups, onto the benzophenone core can dramatically modulate its physicochemical properties and biological activity. Halogenation, in particular, is a common strategy in drug design to enhance potency and metabolic stability. The presence of chlorine atoms can influence lipophilicity, electronic distribution, and the potential for specific interactions with biological targets. Chlorinated by-products of common benzophenones, for instance, have been shown to possess enhanced endocrine-disrupting effects.[4]

This guide focuses on 2-Hydroxy-3,5,4'-trichlorobenzophenone, a molecule for which detailed scientific reports are scarce. To address this knowledge gap, we propose a systematic comparative study against two key analogues: the widely studied 2,4-dihydroxybenzophenone (BP-1) and the monochlorinated 2-hydroxy-4'-chlorobenzophenone. This comparison will serve to elucidate the specific contributions of the number and position of chlorine atoms to the compound's synthetic accessibility, physicochemical characteristics, and biological potential.

Part 1: Comparative Synthesis and Physicochemical Characterization

A robust and efficient synthesis is the first step in the evaluation of any novel compound. The Friedel-Crafts acylation is a cornerstone of benzophenone synthesis, offering a versatile method for creating the central carbon-ketone-carbon bond.[5]

Proposed Synthetic Approach: Friedel-Crafts Acylation

The synthesis of 2-Hydroxy-3,5,4'-trichlorobenzophenone and its analogues can be achieved via a Friedel-Crafts acylation reaction. This involves the reaction of a substituted phenol with a substituted benzoyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). The hydroxyl group of the phenol directs the acylation primarily to the ortho and para positions.

Synthesis_Workflow cluster_reactants Starting Materials A 2,4-Dichlorophenol S1 AlCl₃, CS₂ A->S1 S3 AlCl₃, CS₂ A->S3 B 4-Chlorobenzoyl Chloride B->S1 S2 AlCl₃, CS₂ B->S2 C Resorcinol C->S2 D Benzoyl Chloride D->S3 E Phenol P1 2-Hydroxy-3,5,4'-trichlorobenzophenone S1->P1 Reaction 1 P2 2,4-Dihydroxybenzophenone (BP-1) S2->P2 Reaction 2 (Fries Rearrangement) P3 2-Hydroxy-4'-chlorobenzophenone S3->P3 Reaction 3

Caption: Proposed synthetic workflow for target compounds.

Experimental Protocols: Synthesis and Purification

Protocol 1: Synthesis of 2-Hydroxy-3,5,4'-trichlorobenzophenone

  • To a stirred suspension of anhydrous aluminum chloride (1.2 eq) in carbon disulfide, add 4-chlorobenzoyl chloride (1.0 eq) dropwise at 0-5°C.

  • After 30 minutes, add a solution of 2,4-dichlorophenol (1.0 eq) in carbon disulfide dropwise, maintaining the temperature below 5°C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-18 hours. Monitor reaction progress by Thin Layer Chromatography (TLC).

  • Pour the reaction mixture into a mixture of crushed ice and concentrated hydrochloric acid.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the desired product.

Protocol 2: Synthesis of Comparator Compounds

  • 2,4-Dihydroxybenzophenone (BP-1): Can be synthesized via a Fries rearrangement of resorcinol monobenzoate or through a Friedel-Crafts acylation of resorcinol with benzoyl chloride.[6]

  • 2-Hydroxy-4'-chlorobenzophenone: Synthesized via Friedel-Crafts acylation of phenol with 4-chlorobenzoyl chloride.

Data Comparison: Synthesis Outcomes

The efficiency and purity of each synthesis should be meticulously documented to allow for a direct comparison.

CompoundStarting MaterialsReaction Time (h)Yield (%)Melting Point (°C)Purity (HPLC, %)
2-Hydroxy-3,5,4'-trichlorobenzophenone2,4-Dichlorophenol, 4-Chlorobenzoyl ChlorideData to be generatedData to be generatedData to be generatedData to be generated
2,4-Dihydroxybenzophenone (BP-1)Resorcinol, Benzoyl ChlorideData to be generatedData to be generatedData to be generatedData to be generated
2-Hydroxy-4'-chlorobenzophenonePhenol, 4-Chlorobenzoyl ChlorideData to be generatedData to be generatedData to be generatedData to be generated
Protocol: Analytical Characterization

Full characterization is essential to confirm the identity and purity of the synthesized compounds.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Obtain ¹H and ¹³C NMR spectra to confirm the chemical structure.

  • Mass Spectrometry (MS): Use high-resolution mass spectrometry (HRMS) to determine the exact mass and confirm the elemental composition.

  • High-Performance Liquid Chromatography (HPLC): Develop an HPLC method to determine the purity of the final compounds. An example of a suitable system is a C18 column with a mobile phase gradient of methanol and water containing 0.1% formic acid.[7]

Part 2: Comparative Biological Evaluation

Based on the known biological activities of benzophenone derivatives, we propose a comparative evaluation of the anti-inflammatory and cytotoxic potential of 2-Hydroxy-3,5,4'-trichlorobenzophenone and its analogues.[2][8]

Biological_Screening_Workflow cluster_compounds Test Compounds cluster_assays Biological Assays cluster_endpoints Measured Endpoints C1 2-Hydroxy-3,5,4'- trichlorobenzophenone A1 Anti-inflammatory Assay (RAW 264.7 Macrophages) C1->A1 A2 Cytotoxicity Assay (e.g., MCF-7 Cells) C1->A2 C2 2,4-Dihydroxy- benzophenone (BP-1) C2->A1 C2->A2 C3 2-Hydroxy-4'- chlorobenzophenone C3->A1 C3->A2 E1 Nitric Oxide (NO) Production (Griess Assay) A1->E1 E2 Cell Viability (MTT Assay) A2->E2 E3 IC₅₀ Determination E1->E3 E2->E3

Caption: Proposed workflow for comparative biological screening.

Protocol 3: In Vitro Anti-inflammatory Activity (Nitric Oxide Inhibition Assay)

This assay measures the ability of a compound to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells.

  • Cell Culture: Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

  • Cell Plating: Seed cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

  • Compound Treatment: Pre-treat the cells with various concentrations of the test compounds (e.g., 1-100 µM) for 1 hour.

  • LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce NO production.

  • Griess Assay: Measure the nitrite concentration in the culture supernatant using the Griess reagent, which correlates with NO production.

  • Cell Viability: Concurrently, perform an MTT assay on the same plate to ensure that the observed NO inhibition is not due to cytotoxicity.

  • Data Analysis: Calculate the percentage of NO inhibition and determine the IC₅₀ value for each compound.

Protocol 4: In Vitro Cytotoxicity Assay (MTT Assay)

This assay determines the concentration at which a compound reduces the viability of a cancer cell line by 50% (IC₅₀).

  • Cell Culture: Culture a human cancer cell line (e.g., MCF-7 breast cancer cells) in appropriate media.

  • Cell Plating: Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of the test compounds for 48-72 hours.

  • MTT Addition: Add MTT solution (5 mg/mL) to each well and incubate for 4 hours to allow for the formation of formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC₅₀ value for each compound.

Data Comparison: Biological Activity

The results from the biological assays should be tabulated to facilitate a direct comparison of the compounds' potency.

CompoundAnti-inflammatory IC₅₀ (µM) in RAW 264.7Cytotoxicity IC₅₀ (µM) in MCF-7
2-Hydroxy-3,5,4'-trichlorobenzophenoneData to be generatedData to be generated
2,4-Dihydroxybenzophenone (BP-1)Data to be generatedData to be generated
2-Hydroxy-4'-chlorobenzophenoneData to be generatedData to be generated
Dexamethasone (Positive Control)Data to be generatedN/A
Doxorubicin (Positive Control)N/AData to be generated

Discussion and Future Directions

This guide outlines a systematic approach to bridge the knowledge gap concerning 2-Hydroxy-3,5,4'-trichlorobenzophenone. By comparing its synthesis and biological activity to key analogues, researchers can delineate the influence of the trichloro-substitution pattern.

It is hypothesized that the increased chlorination and resulting lipophilicity may enhance the biological activity of 2-Hydroxy-3,5,4'-trichlorobenzophenone compared to its less halogenated counterparts. However, this may also be associated with increased cytotoxicity. The experimental data generated following this guide will provide valuable insights into these structure-activity relationships.

Future studies could expand upon these findings by:

  • Investigating the mechanism of action for any observed biological activity.

  • Exploring a wider range of biological targets, including other cancer cell lines and enzymatic assays.

  • Conducting in vivo studies to assess the efficacy and safety of the most promising compounds.

  • Synthesizing and testing other halogenated analogues to further refine the structure-activity relationship.

By following the protocols and comparative framework presented in this guide, the scientific community can gain a deeper understanding of the properties and potential applications of 2-Hydroxy-3,5,4'-trichlorobenzophenone and other novel benzophenone derivatives.

References

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  • Transformation mechanism of benzophenone-4 in free chlorine promoted chlorination disinfection | Request PDF. (URL: [Link])

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  • Determination of Benzophenones in Water and Cosmetics Samples: A Comparison of Solid-Phase Extraction and Microextraction by Packed Sorbent Methods - MDPI. (URL: [Link])

  • Transformation of benzophenone-type UV filters by chlorine: Kinetics, products identification and toxicity assessments - PubMed. (URL: [Link])

  • Properties of Excited Ketyl Radicals of Benzophenone Analogues Affected by the Size and Electronic Character of the Aromatic Ring Systems - ResearchGate. (URL: [Link])

  • Development and validation of an analytical method for detection and quantification of benzophenone, bisphenol A, diethyl phthalate and 4-nonylphenol by UPLC-MS/MS in surface water - PeerJ. (URL: [Link])

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